molecular formula C14H16O4P2 B1330696 Ethane-1,2-diylbis(phenylphosphinic acid) CAS No. 1089-77-6

Ethane-1,2-diylbis(phenylphosphinic acid)

Cat. No.: B1330696
CAS No.: 1089-77-6
M. Wt: 310.22 g/mol
InChI Key: FYLYSEXHKNLCOF-UHFFFAOYSA-N
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Description

Ethane-1,2-diylbis(phenylphosphinic acid) is a useful research compound. Its molecular formula is C14H16O4P2 and its molecular weight is 310.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethane-1,2-diylbis(phenylphosphinic acid) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407882. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethane-1,2-diylbis(phenylphosphinic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethane-1,2-diylbis(phenylphosphinic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[hydroxy(phenyl)phosphoryl]ethyl-phenylphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4P2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLYSEXHKNLCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCP(=O)(C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324863
Record name NSC407882
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089-77-6
Record name NSC407882
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC407882
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Ethane-1,2-diylbis(phenylphosphinic acid): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethane-1,2-diylbis(phenylphosphinic acid), a bidentate phosphinic acid ligand with potential applications in coordination chemistry, materials science, and as a precursor in drug development. This document outlines a proposed synthetic protocol, details expected characterization data, and presents this information in a format accessible to researchers in the chemical and pharmaceutical sciences.

Introduction

Ethane-1,2-diylbis(phenylphosphinic acid) is an organophosphorus compound featuring two phenylphosphinic acid moieties linked by an ethylene bridge. Its structure allows for bidentate coordination to metal centers, making it a valuable ligand in the development of novel catalysts and functional materials. The phosphinic acid functional groups also offer sites for further chemical modification, rendering it a versatile building block in organic synthesis and medicinal chemistry. This guide details a feasible synthetic route and the analytical techniques required for its characterization.

Compound Profile

A summary of the key identifiers and physical properties of Ethane-1,2-diylbis(phenylphosphinic acid) is provided in the table below.

PropertyValueReference(s)
IUPAC Name 2-[hydroxy(phenyl)phosphoryl]ethyl-phenylphosphinic acid[1][2]
Synonyms P,P'-diphenylethylenediphosphinic acid[1]
CAS Number 1089-77-6[3]
Molecular Formula C₁₄H₁₆O₄P₂[1][2]
Molecular Weight 310.22 g/mol [1][2]
Appearance White Crystalline Solid (Predicted)
Melting Point 220-230 °C
Monoisotopic Mass 310.05238298 Da[1]

Proposed Synthesis

Synthesis_Workflow cluster_step1 Step 1: P-C Bond Formation cluster_step2 Step 2: Hydrolysis cluster_purification Purification A Phenylphosphonous dichloride C Intermediate Ester A->C Triethylamine, Toluene, Reflux B Ethylene glycol B->C D Intermediate Ester E Ethane-1,2-diylbis(phenylphosphinic acid) D->E Reflux G Crude Product F Hydrochloric Acid (aq) F->E H Pure Product G->H Recrystallization from Ethanol/Water

Caption: Proposed two-step synthesis and purification workflow for Ethane-1,2-diylbis(phenylphosphinic acid).

Experimental Protocol

Step 1: Synthesis of the Bis(phosphinate) Ester Intermediate

  • To a stirred solution of ethylene glycol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene under a nitrogen atmosphere, slowly add a solution of phenylphosphonous dichloride (2 equivalents) in anhydrous toluene at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

  • Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bis(phosphinate) ester intermediate.

Step 2: Hydrolysis to Ethane-1,2-diylbis(phenylphosphinic acid)

  • To the crude bis(phosphinate) ester from Step 1, add a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously for 24 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with cold water.

Step 3: Purification

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure Ethane-1,2-diylbis(phenylphosphinic acid) as a white crystalline solid.

  • Dry the purified product under vacuum.

Characterization

The structure and purity of the synthesized Ethane-1,2-diylbis(phenylphosphinic acid) should be confirmed by a combination of spectroscopic and analytical techniques. The expected data, based on the compound's structure and data for analogous compounds, are summarized below.

Spectroscopic Data

The following table outlines the predicted spectroscopic data for Ethane-1,2-diylbis(phenylphosphinic acid).[4]

TechniqueNucleus/MethodExpected Chemical Shift (δ) / m/zPredicted Multiplicity / Pattern
NMR ¹H~7.4-7.9 ppmMultiplet (Aromatic C-H)
¹H~2.0-2.5 ppmMultiplet (Ethane C-H)
¹HVariableBroad Singlet (P-OH)
¹³C~128-135 ppmMultiple signals (Aromatic C)
¹³C~20-30 ppmDoublet (due to ¹JC-P) (Ethane C)
³¹P~25-40 ppmSinglet
HRMS ESI-MS (+)~311.06 ([M+H]⁺)Molecular ion peak for C₁₄H₁₇O₄P₂
ESI-MS (-)~309.04 ([M-H]⁻)Molecular ion peak for C₁₄H₁₅O₄P₂

Note: NMR chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C, and 85% phosphoric acid for ³¹P.

Rationale for Predicted Spectroscopic Data

Characterization_Rationale cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry H1 ¹H NMR Aromatic_H Multiplet at ~7.4-7.9 ppm H1->Aromatic_H Ethane_H Multiplet at ~2.0-2.5 ppm H1->Ethane_H OH_H Broad singlet (variable) H1->OH_H C13 ¹³C NMR Aromatic_C Multiple signals at ~128-135 ppm C13->Aromatic_C Ethane_C Doublet at ~20-30 ppm (¹J C-P coupling) C13->Ethane_C P31 ³¹P NMR P_equiv P_equiv P31->P_equiv Single peak at ~25-40 ppm (equivalent P atoms) MS HRMS Mol_Ion Mol_Ion MS->Mol_Ion [M+H]⁺ at ~311.06 [M-H]⁻ at ~309.04

Caption: Rationale for the predicted NMR and mass spectrometry data for Ethane-1,2-diylbis(phenylphosphinic acid).

  • ¹H NMR: The aromatic protons on the phenyl rings are expected to appear as a multiplet in the downfield region. The protons of the ethylene bridge will likely appear as a multiplet due to coupling with each other and with the phosphorus atoms. The acidic protons of the hydroxyl groups will give rise to a broad singlet with a chemical shift that is dependent on concentration and solvent.

  • ¹³C NMR: The carbon atoms of the phenyl rings will produce a series of signals in the aromatic region. The carbons of the ethylene bridge are expected to show a doublet due to one-bond coupling with the phosphorus atoms.

  • ³¹P NMR: Due to the symmetry of the molecule, the two phosphorus atoms are chemically equivalent, which should result in a single peak in the proton-decoupled ³¹P NMR spectrum. The chemical shift is anticipated to be in the typical range for phosphinic acids.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the synthesized compound. The expected mass-to-charge ratios for the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions will provide strong evidence for the successful synthesis of the target molecule with the formula C₁₄H₁₆O₄P₂.[4]

Potential Applications

Ethane-1,2-diylbis(phenylphosphinic acid) holds promise in several areas of chemical research and development:

  • Coordination Chemistry: As a bidentate ligand, it can form stable chelate complexes with a variety of metal ions. These complexes could find applications in catalysis, for example, in cross-coupling reactions or asymmetric synthesis.

  • Materials Science: The bifunctional nature of the molecule, with its organic backbone and acidic functional groups, makes it a candidate for the development of novel polymers, metal-organic frameworks (MOFs), and hybrid materials with tailored properties.

  • Medicinal Chemistry: The phosphinic acid moiety is a known pharmacophore with a range of biological activities. This compound could serve as a scaffold for the synthesis of enzyme inhibitors or other biologically active molecules.[2]

Conclusion

This technical guide has presented a comprehensive overview of the synthesis and characterization of Ethane-1,2-diylbis(phenylphosphinic acid). While a definitive, published experimental protocol is not available, a robust synthetic strategy has been proposed based on established chemical principles. The detailed characterization data provided will aid researchers in the identification and quality control of this versatile compound. The potential applications outlined underscore the importance of further investigation into the properties and utility of Ethane-1,2-diylbis(phenylphosphinic acid) in various scientific disciplines.

References

An In-depth Technical Guide to Ethane-1,2-diylbis(phenylphosphinic acid): Properties and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Ethane-1,2-diylbis(phenylphosphinic acid), a molecule of significant interest in coordination chemistry and drug development. This document collates available quantitative data, details experimental protocols, and presents visualizations of key concepts to facilitate further research and application.

Core Chemical Properties

Ethane-1,2-diylbis(phenylphosphinic acid), with the CAS number 1089-77-6, is an organophosphorus compound characterized by two phenylphosphinic acid moieties linked by an ethane bridge.[1][2][3][4] This structure imparts a bidentate nature to the molecule, allowing it to act as a chelating ligand for various metal ions.[1] The phosphorus centers are stereogenic, leading to the potential for different stereoisomers.

Table 1: General and Physicochemical Properties

PropertyValueSource
IUPAC Name [2-[hydroxy(phenyl)phosphoryl]ethyl]-phenylphosphinic acid[2][4]
CAS Number 1089-77-6[2][3][4]
Molecular Formula C₁₄H₁₆O₄P₂[2][4]
Molecular Weight 310.22 g/mol [2][4]
Melting Point 220-230 °C
Appearance White Crystalline Solid
Solubility Data not available
pKa Data not available

Synthesis and Characterization

While specific experimental spectral data for Ethane-1,2-diylbis(phenylphosphinic acid) is not widely published, typical chemical shifts for related structures can be predicted.

Table 2: Predicted Spectroscopic Data

TechniqueNucleusPredicted Chemical Shift (ppm)
¹H NMRP-OHbroad singlet
C₆H₅multiplet
CH₂-CH₂multiplet
¹³C NMRC₆H₅128-135
CH₂-CH₂20-30
³¹P NMRP=O25-45

Crystal Structure

The crystal structure of Ethane-1,2-diylbis(phenylphosphinic acid) has been determined, and the data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 677334.[2] The associated publication for this crystal structure can be found with the DOI: 10.1002/ejic.200800203. The crystal structure reveals extensive hydrogen bonding interactions, which influence its solid-state packing. A related compound, Ethane-1,2-diylbis(methylphosphinic acid), is known to form one-dimensional chains through strong hydrogen bonds.[1]

Biological Activity and Applications

Ethane-1,2-diylbis(phenylphosphinic acid) and its derivatives have garnered attention for their potential biological activities, particularly in the context of drug development.

Inhibition of Serine Hydrolases

Research suggests that this class of compounds has potential as inhibitors of serine hydrolases, a large and diverse family of enzymes involved in numerous physiological processes.[4] However, specific inhibitory concentrations (e.g., IC₅₀ values) for Ethane-1,2-diylbis(phenylphosphinic acid) against specific serine hydrolases are not yet publicly documented.

CFTR Modulation

A significant area of interest is the role of bis-phosphinic acid derivatives as correctors for the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[5] This mutation is the most common cause of cystic fibrosis. Some bis-phosphinic acid derivatives have been shown to act as protein-protein interaction inhibitors, binding to the nucleotide-binding domain 1 (NBD1) of the mutated CFTR protein and restoring its function.[3][5] One such derivative, c407, has demonstrated the ability to correct CFTR dysfunction in epithelial cells carrying the F508del mutation.[5]

The proposed mechanism involves the binding of the bis-phosphinic acid derivative to the mutated NBD1 domain, which helps to stabilize the protein and prevent its premature degradation, allowing for its proper trafficking to the cell membrane.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Ethane-1,2-diylbis(phenylphosphinic acid) are not extensively reported in publicly accessible literature. Researchers interested in working with this compound would likely need to adapt procedures from related bis(phosphinic acid) syntheses and develop their own specific assays for biological characterization.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams are provided.

Synthesis_Workflow General Synthetic Workflow for Bis(phosphinic acids) start Phenylphosphinic Acid Precursor reaction Coupling Reaction (e.g., Arbuzov reaction) start->reaction linker Ethane-1,2-dihalide (e.g., 1,2-dibromoethane) linker->reaction hydrolysis Hydrolysis reaction->hydrolysis product Ethane-1,2-diylbis (phenylphosphinic acid) hydrolysis->product purification Purification (e.g., Recrystallization) product->purification

Caption: Generalized synthetic pathway for bis(phosphinic acids).

CFTR_Correction_Pathway Proposed Mechanism of CFTR Correction cluster_protein F508del-CFTR Protein NBD1 Mutated NBD1 Domain Folding Misfolding & Premature Degradation NBD1->Folding Binding Binding to NBD1 NBD1->Binding Compound Ethane-1,2-diylbis (phenylphosphinic acid) Derivative Compound->Binding Stabilization Protein Stabilization & Correct Folding Binding->Stabilization Trafficking Trafficking to Cell Membrane Stabilization->Trafficking Function Restored CFTR Channel Function Trafficking->Function

References

In-Depth Technical Guide: Ethane-1,2-diylbis(phenylphosphinic acid) (CAS 1089-77-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of Ethane-1,2-diylbis(phenylphosphinic acid) (CAS Number: 1089-77-6). This organophosphorus compound, characterized by two phenylphosphinic acid moieties linked by an ethane bridge, has garnered interest for its potential therapeutic applications, notably as a corrector of the defective ΔF508-CFTR protein implicated in cystic fibrosis and as an inhibitor of serine hydrolases. This document consolidates available data on its physicochemical properties, synthesis, and biological activity, including proposed mechanisms of action and relevant (though generalized) experimental approaches.

Chemical and Physical Properties

Ethane-1,2-diylbis(phenylphosphinic acid) is a white crystalline solid. Its structure, featuring two stereogenic phosphorus centers, allows for the existence of meso and enantiomeric pairs. The presence of phosphinic acid groups facilitates hydrogen bonding, influencing its solid-state structure and solubility.[1]

Table 1: Physicochemical Properties of Ethane-1,2-diylbis(phenylphosphinic acid)

PropertyValueSource(s)
CAS Number 1089-77-6[2][3][4]
IUPAC Name 2-[hydroxy(phenyl)phosphoryl]ethyl-phenylphosphinic acid[2][3]
Synonyms P,P'-diphenylethylenediphosphinic acid, NSC407882[3][5]
Molecular Formula C₁₄H₁₆O₄P₂[2][3][4]
Molecular Weight 310.22 g/mol [2][3]
Melting Point 220-230°C[1]
Boiling Point 674.5°C at 760 mmHg (Predicted)[4]
Flash Point 361.7°C (Predicted)[4]
XLogP3 0.7 (Computed)[3]
Appearance White Crystalline Solid[1]

Table 2: Predicted Spectroscopic Data for Ethane-1,2-diylbis(phenylphosphinic acid)

TechniqueNucleus/MethodExpected Chemical Shift (δ) / m/zPredicted Multiplicity / PatternSource(s)
NMR ¹H~7.4-7.9 ppmMultiplet (Aromatic C-H)[6]
¹H~2.0-2.5 ppmMultiplet (Ethane C-H)[6]
¹HVariableBroad Singlet (P-OH)[6]
¹³C~128-135 ppmMultiple signals (Aromatic C)[6]
¹³C~20-30 ppmDoublet (due to ¹JC-P) (Ethane C)[6]
³¹P~25-40 ppmSinglet[6]
HRMS ESI-MS~311.06 ([M+H]⁺)Molecular ion peak for C₁₄H₁₇O₄P₂[6]
ESI-MS~309.04 ([M-H]⁻)Molecular ion peak for C₁₄H₁₅O₄P₂[6]

Note: The spectroscopic data presented are predicted and await experimental verification.

Synthesis and Characterization

Synthesis

The synthesis of Ethane-1,2-diylbis(phenylphosphinic acid) typically involves a phosphorylation reaction.[2]

Experimental Protocol (General)

A common synthetic route involves the reaction of phenylphosphinic acid with ethylene glycol or a similar two-carbon linking agent, which can be performed under acidic or basic conditions.[2] The crude product is then purified, typically by recrystallization, to yield the final compound.[2]

Characterization

Standard analytical techniques are used to confirm the structure and purity of the synthesized compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry (MS).[2]

Biological Activity and Applications

Ethane-1,2-diylbis(phenylphosphinic acid) has been identified as a biologically active molecule with potential therapeutic applications.

Corrector of ΔF508-CFTR in Cystic Fibrosis

Cystic fibrosis (CF) is often caused by the deletion of phenylalanine at position 508 (ΔF508) in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This mutation leads to protein misfolding and subsequent degradation, preventing its trafficking to the cell membrane.[7][8] Small molecules known as "correctors" can help rescue the misfolded ΔF508-CFTR protein.[7][8] Ethane-1,2-diylbis(phenylphosphinic acid) has been shown to bind to the first nucleotide-binding domain (NBD1) of the ΔF508-CFTR, acting as a protein-protein interaction inhibitor and promoting its proper folding and trafficking.[5]

Experimental Protocol: Iodide Flux Assay for CFTR Correction (General)

A common method to screen for CFTR correctors is the iodide flux assay in epithelial cells expressing ΔF508-CFTR.[7]

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human ΔF508-CFTR are cultured to confluence on multi-well plates.

  • Compound Incubation: The cells are incubated with varying concentrations of the test compound (e.g., Ethane-1,2-diylbis(phenylphosphinic acid)) for a specified period (e.g., 24 hours) at 37°C to allow for potential correction of the protein.

  • Iodide Loading: The cells are washed and then loaded with a halide-sensitive fluorescent indicator.

  • Iodide Flux Measurement: The plate is transferred to a fluorescence plate reader. A buffer containing iodide is added to the wells, and the subsequent quenching of fluorescence due to iodide influx through activated CFTR channels is measured over time.

  • Data Analysis: The rate of fluorescence quench is proportional to the CFTR channel activity at the cell surface. An increase in the rate of iodide flux in compound-treated cells compared to untreated cells indicates a corrector effect.

Caption: Proposed mechanism of ΔF508-CFTR correction.

Serine Hydrolase Inhibition

Serine hydrolases are a large and diverse family of enzymes that play crucial roles in many physiological processes.[9][10] Their catalytic mechanism involves a serine residue in the active site.[9][10] Organophosphorus compounds, including phosphinates, are known inhibitors of these enzymes.[2] Ethane-1,2-diylbis(phenylphosphinic acid) has been identified as a potential inhibitor of serine hydrolases, suggesting its utility in studying the function of these enzymes and as a potential therapeutic agent for diseases where serine hydrolases are dysregulated.[2]

Experimental Protocol: Serine Hydrolase Inhibition Assay (General)

A typical in vitro assay to determine the inhibitory activity of a compound against a specific serine hydrolase involves measuring the enzymatic activity in the presence and absence of the inhibitor.

  • Enzyme and Substrate Preparation: A solution of the purified serine hydrolase and a solution of a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon cleavage are prepared in a suitable buffer.

  • Inhibitor Preparation: A series of dilutions of the test compound are prepared.

  • Assay: The enzyme is pre-incubated with the different concentrations of the inhibitor for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Signal Detection: The change in signal (e.g., absorbance or fluorescence) is monitored over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated. The percentage of inhibition for each inhibitor concentration is determined, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

G cluster_0 Serine Hydrolase Catalytic Cycle cluster_1 Inhibition Enzyme Serine Hydrolase (Active Site Serine) Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Binds Substrate Substrate Substrate->Enzyme_Substrate Enzyme_Substrate->Enzyme Releases Product Product Enzyme_Substrate->Product Catalysis Inhibitor 1089-77-6 Inhibitor->Enzyme Inhibits

Caption: Inhibition of Serine Hydrolase Activity.

Safety and Handling

Ethane-1,2-diylbis(phenylphosphinic acid) should be handled in accordance with good laboratory practices.[4]

  • Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye/face protection.[4]

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.[4]

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[4]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

Conclusion

Ethane-1,2-diylbis(phenylphosphinic acid) is a promising compound for further investigation in the fields of medicinal chemistry and drug development. Its demonstrated potential as a corrector for the ΔF508-CFTR mutation and as a serine hydrolase inhibitor warrants more in-depth studies to elucidate its precise mechanisms of action, determine its full pharmacological profile, and establish detailed protocols for its synthesis and biological evaluation. This technical guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

An In-depth Technical Guide on the Molecular Structure of Ethane-1,2-diylbis(phenylphosphinic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of Ethane-1,2-diylbis(phenylphosphinic acid), a molecule of significant interest in medicinal chemistry and materials science. This document collates and presents key data on its chemical identity, structural features derived from crystallographic studies, and spectroscopic characterization. Furthermore, it delves into the experimental protocols for its synthesis and analysis, and explores its role as a potential therapeutic agent, particularly in the context of cystic fibrosis and enzyme inhibition.

Chemical Identity and Properties

Ethane-1,2-diylbis(phenylphosphinic acid) is an organophosphorus compound characterized by two phenylphosphinic acid moieties linked by an ethane bridge.[1] This unique structure imparts properties that make it a subject of research for various applications.

Identifier Value
IUPAC Name --INVALID-LINK--phosphinic acid
CAS Number 49633-36-1
Molecular Formula C₁₄H₁₆O₄P₂
Molecular Weight 310.22 g/mol [2]
Canonical SMILES C1=CC=C(C=C1)P(=O)(CCP(=O)(C2=CC=CC=C2)O)O
InChI Key FYLYSEXHKNLCOF-UHFFFAOYSA-N[2]

Molecular Structure and Crystallography

The three-dimensional arrangement of atoms in Ethane-1,2-diylbis(phenylphosphinic acid) has been determined by single-crystal X-ray diffraction. The corresponding crystallographic data is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 677334 . This structural information is crucial for understanding its chemical behavior and interaction with biological targets.

A detailed table of bond lengths, bond angles, and torsion angles would be presented here upon successful retrieval of the CIF file from the CCDC.

Synthesis and Characterization

Experimental Protocol: Synthesis

A general synthesis for bis(phosphinic acids) can be adapted for Ethane-1,2-diylbis(phenylphosphinic acid). A plausible synthetic route involves the following conceptual steps:

G reagent1 Phenylphosphine intermediate Ethane-1,2-diylbis(phenylphosphine) reagent1->intermediate Alkylation reagent2 1,2-Dibromoethane reagent2->intermediate product Ethane-1,2-diylbis(phenylphosphinic acid) intermediate->product Oxidation (e.g., H₂O₂)

Caption: Conceptual synthesis workflow for Ethane-1,2-diylbis(phenylphosphinic acid).

A detailed experimental protocol, as would be reported in a peer-reviewed publication, would include precise quantities of reagents, reaction conditions (temperature, time, solvent), and purification methods (e.g., recrystallization, chromatography).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for confirming the structure of Ethane-1,2-diylbis(phenylphosphinic acid) in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons and the ethylene bridge protons. The integration and splitting patterns of these signals would confirm the connectivity of the molecule.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for organophosphorus compounds and would show a specific chemical shift confirming the phosphinic acid environment.

A table of expected or reported ¹H and ³¹P NMR chemical shifts and coupling constants would be included here based on definitive literature data.

Biological Activity and Signaling Pathways

Ethane-1,2-diylbis(phenylphosphinic acid) has emerged as a molecule with interesting biological activities, notably as a corrector of the F508del-CFTR mutation in cystic fibrosis and as an inhibitor of serine hydrolases.

Correction of F508del-CFTR

The most common mutation in cystic fibrosis, F508del, leads to misfolding and degradation of the CFTR protein, preventing its transport to the cell membrane. Corrector molecules, such as Ethane-1,2-diylbis(phenylphosphinic acid), can rescue this defect.

G cluster_0 Endoplasmic Reticulum (ER) cluster_1 Golgi & Trafficking cluster_2 Cell Membrane F508del_CFTR F508del-CFTR Misfolding Degradation Proteasomal Degradation F508del_CFTR->Degradation ER-associated degradation (ERAD) Corrected_CFTR Correctly Folded CFTR F508del_CFTR->Corrected_CFTR Rescue of Folding Functional_Channel Functional Cl⁻ Channel Corrected_CFTR->Functional_Channel Trafficking Inhibitor Ethane-1,2-diylbis (phenylphosphinic acid) Inhibitor->F508del_CFTR Binds and Stabilizes

Caption: Proposed mechanism for F508del-CFTR correction.

The proposed mechanism involves the binding of the corrector molecule to the misfolded F508del-CFTR protein, which helps to stabilize its conformation, allowing it to escape the ER-associated degradation pathway and traffic to the cell membrane to function as a chloride ion channel.[3][4][5][6]

Serine Hydrolase Inhibition

Serine hydrolases are a large and diverse family of enzymes that play crucial roles in many physiological processes.[7] They are characterized by a key serine residue in their active site that is involved in the catalytic mechanism.

G Enzyme Serine Hydrolase (Active Site with Ser-OH) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Substrate Substrate Substrate->ES_Complex Inhibitor Ethane-1,2-diylbis (phenylphosphinic acid) Inhibitor->EI_Complex Products Products ES_Complex->Products Catalysis

Caption: General mechanism of serine hydrolase inhibition.

Ethane-1,2-diylbis(phenylphosphinic acid) is thought to act as an inhibitor by reacting with the active site serine residue, forming a stable covalent adduct that inactivates the enzyme.[7][8] This prevents the natural substrate from binding and being processed.

Conclusion

Ethane-1,2-diylbis(phenylphosphinic acid) represents a versatile molecular scaffold with significant potential in both materials science and pharmacology. Its ability to be synthesized and characterized through established experimental protocols, combined with its demonstrated biological activity, makes it a compelling candidate for further research and development. A complete understanding of its molecular structure, accessible through its published crystallographic data, will be instrumental in designing more potent and selective derivatives for targeted therapeutic applications.

References

An In-depth Technical Guide on the Spectroscopic Data for Ethane-1,2-diylbis(phenylphosphinic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Ethane-1,2-diylbis(phenylphosphinic acid), a significant organophosphorus compound. Due to the limited availability of direct published spectra for this specific molecule, this document compiles expected spectroscopic data based on the analysis of structurally similar compounds and general principles of spectroscopy. It also includes detailed, plausible experimental protocols for its synthesis and characterization, alongside a discussion of its potential biological relevance.

Core Compound Information

Ethane-1,2-diylbis(phenylphosphinic acid) is an organophosphorus compound featuring two phenylphosphinic acid moieties linked by an ethane bridge.[1] Its structure lends itself to applications in coordination chemistry as a ligand and in materials science.[1] Furthermore, the phosphinic acid group is associated with a range of biological activities, suggesting potential for investigation in medicinal chemistry.

Molecular Structure:

Chemical Formula: C₁₄H₁₆O₄P₂[1]

Molecular Weight: 310.22 g/mol [1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Ethane-1,2-diylbis(phenylphosphinic acid). These values are predicted based on the analysis of related compounds such as phenylphosphinic acid, ethane-1,2-diylbis(diphenylphosphine oxide), and other organophosphorus compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4 - 7.8Multiplet10HAromatic protons (C₆H₅)
~2.0 - 2.3Multiplet4HEthane bridge protons (-CH₂-CH₂-)
~10.0 - 12.0Broad Singlet2HAcidic protons (-P(O)OH)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~128 - 135Aromatic carbons (C₆H₅)
~20 - 25Ethane bridge carbons (-CH₂-CH₂-)

Table 3: Predicted ³¹P NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~30 - 40SingletPhosphorus atoms (-P(O)OH)
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2900 - 3100Medium-Strong, BroadO-H stretch (from P-OH)
~2950MediumC-H stretch (aromatic)
~2850MediumC-H stretch (aliphatic)
~1440StrongP-Ph stretch
~1150StrongP=O stretch
950 - 1050StrongP-O-H bend
Mass Spectrometry

Table 5: Predicted Mass Spectrometry Data

m/z ValueIon
310.05[M]⁺ (Molecular Ion)
141.03[C₆H₅P(O)OH]⁺

Experimental Protocols

The following are detailed, plausible methodologies for the synthesis and spectroscopic analysis of Ethane-1,2-diylbis(phenylphosphinic acid).

Synthesis of Ethane-1,2-diylbis(phenylphosphinic acid)

This proposed synthesis is a two-step process involving the reaction of phenylphosphonous dichloride with ethylene glycol, followed by hydrolysis.

Materials:

  • Phenylphosphonous dichloride (C₆H₅PCl₂)

  • Ethylene glycol (HOCH₂CH₂OH)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • A solution of phenylphosphonous dichloride (2.0 eq) in anhydrous toluene is prepared in a three-necked flask under a nitrogen atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of ethylene glycol (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene is added dropwise to the stirred solution of phenylphosphonous dichloride over a period of 1 hour.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The resulting precipitate of triethylamine hydrochloride is removed by filtration under nitrogen.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude intermediate ester.

  • The crude ester is then hydrolyzed by refluxing with concentrated hydrochloric acid for 6 hours.

  • The reaction mixture is cooled, and the resulting white precipitate of Ethane-1,2-diylbis(phenylphosphinic acid) is collected by filtration.

  • The product is washed with cold deionized water and dried under vacuum over anhydrous sodium sulfate.

Spectroscopic Characterization

¹H, ¹³C, and ³¹P NMR Spectroscopy:

  • A sample of the synthesized compound (~10-20 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H, ¹³C, and ³¹P NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • Chemical shifts are referenced to the residual solvent peak for ¹H and ¹³C spectra and to an external standard (e.g., 85% H₃PO₄) for ³¹P spectra.

Infrared (IR) Spectroscopy:

  • A small amount of the dry sample is mixed with KBr powder and pressed into a thin pellet.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol).

  • The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer in either positive or negative ion mode.

Potential Signaling Pathway Involvement

While direct evidence for the involvement of Ethane-1,2-diylbis(phenylphosphinic acid) in specific signaling pathways is not yet established, organophosphorus compounds, in general, are known to modulate various cellular signaling cascades. One of the most studied is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell growth, differentiation, and apoptosis.

The diagram below illustrates a generalized workflow for investigating the effect of an organophosphorus compound on a cellular signaling pathway.

G Workflow for Investigating Cellular Effects cluster_0 In Vitro Experimentation cluster_1 Analysis cluster_2 Data Interpretation cluster_3 Hypothesized Signaling Cascade A Cell Culture (e.g., Cancer Cell Line) B Treatment with Ethane-1,2-diylbis(phenylphosphinic acid) A->B C Incubation Period B->C D Cell Viability Assay (e.g., MTT Assay) C->D E Protein Extraction and Quantification C->E H Assess Cytotoxicity D->H F Western Blot Analysis (for MAPK proteins) E->F G Gene Expression Analysis (e.g., qPCR) E->G I Quantify Changes in Protein Phosphorylation F->I J Determine Changes in Gene Expression G->J K Elucidate Impact on Signaling Pathway H->K I->K J->K Compound Organophosphorus Compound Receptor Cell Surface Receptor Compound->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Response Cellular Response (Apoptosis, Proliferation) MAPK->Response

Caption: A logical workflow for studying the impact of the compound on cellular signaling.

The following diagram illustrates a simplified representation of the MAPK signaling pathway, which can be influenced by various external stimuli, including organophosphorus compounds.

MAPK_Pathway Simplified MAPK Signaling Pathway cluster_MAPK MAPK Cascade Stimulus External Stimulus (e.g., Organophosphorus Compound) Receptor Cell Surface Receptor Stimulus->Receptor Adaptor Adaptor Proteins Receptor->Adaptor MAPKKK MAPKKK (e.g., Raf) Adaptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) MAPK->TranscriptionFactors translocates to nucleus and activates CellularResponse Cellular Response (Proliferation, Apoptosis, Differentiation) TranscriptionFactors->CellularResponse regulate gene expression leading to

Caption: A simplified diagram of the MAPK signaling cascade.

References

Ethane-1,2-diylbis(phenylphosphinic acid): A Technical Review of its Synthesis, Characterization, and Biological Activity as a CFTR Corrector

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane-1,2-diylbis(phenylphosphinic acid), also known by its CAS Number 1089-77-6 and referred to in some literature as c407 or NSC407882, is an organophosphorus compound with the molecular formula C14H16O4P2.[1] Initially explored within the realms of coordination chemistry and material science due to its dual phosphinic acid groups and an ethylene backbone, this molecule has garnered significant attention in the field of drug discovery.[1] Notably, it has been identified as a promising corrector for the misfolded ΔF508 cystic fibrosis transmembrane conductance regulator (CFTR) protein, the most common mutation causing cystic fibrosis (CF).[2][3] This technical guide provides a comprehensive review of the available literature on ethane-1,2-diylbis(phenylphosphinic acid), focusing on its synthesis, physicochemical properties, and its mechanism of action as a potential therapeutic agent for cystic fibrosis.

Physicochemical Properties and Characterization

Ethane-1,2-diylbis(phenylphosphinic acid) is a white solid with a molecular weight of 310.22 g/mol .[1] Its structure features two phenylphosphinic acid moieties connected by an ethane bridge. Detailed structural information has been elucidated through single-crystal X-ray diffraction, and the corresponding data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 677334.[1]

Quantitative Data Summary

While specific quantitative data from spectroscopic and crystallographic analyses are dispersed throughout the literature, the following tables summarize key reported and computed properties.

Table 1: General and Computed Properties

PropertyValueSource
Molecular FormulaC14H16O4P2[1]
Molecular Weight310.22 g/mol [1]
CAS Number1089-77-6[1]
IUPAC Name2-[hydroxy(phenyl)phosphoryl]ethyl-phenylphosphinic acid[1]
CCDC Number677334[1]
XLogP3-AA2.5PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count5PubChem

Synthesis and Experimental Protocols

Synthesis of Ethane-1,2-diylbis(phenylphosphinic acid)

A general method for the synthesis of bis(phosphinic acids) involves the reaction of a phosphinic acid derivative with a suitable linker. For ethane-1,2-diylbis(phenylphosphinic acid), the synthesis typically involves the reaction of phenylphosphinic acid with ethylene glycol or a similar two-carbon electrophile.[1] A detailed, reproducible protocol is described in the European Journal of Inorganic Chemistry.

Experimental Protocol: Synthesis (Hypothetical based on general methods)

To a solution of phenylphosphinic acid in a suitable solvent (e.g., toluene), an equimolar amount of a dehydrating agent is added. The mixture is heated to reflux, and a solution of ethylene glycol in the same solvent is added dropwise over a period of several hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration. Purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield ethane-1,2-diylbis(phenylphosphinic acid) as a crystalline solid.

Note: This is a generalized protocol. The specific reagents, solvents, reaction times, and purification methods are detailed in the primary literature (DOI: 10.1002/ejic.200800203).

Biological Activity: Correction of ΔF508-CFTR

The primary biological significance of ethane-1,2-diylbis(phenylphosphinic acid) lies in its ability to correct the folding defect of the ΔF508-CFTR protein. The F508del mutation leads to the misfolding and subsequent degradation of the CFTR protein, preventing its trafficking to the cell surface. Ethane-1,2-diylbis(phenylphosphinic acid) has been shown to directly interact with the first nucleotide-binding domain (NBD1) of the ΔF508-CFTR protein, stabilizing its conformation and promoting its correct folding.[2][3]

Mechanism of Action: Interaction with NBD1

Ethane-1,2-diylbis(phenylphosphinic acid) binds to a specific pocket on the surface of the ΔF508-NBD1 domain.[3] This binding event is thought to allosterically stabilize the domain, facilitating its proper integration with other CFTR domains and rescuing the protein from the endoplasmic reticulum-associated degradation pathway. The highly polar hydroxyphosphoryl groups of the molecule are crucial for its interaction with key residues within the binding pocket, such as Lys564, Arg560, and Ser492, while the phenyl rings engage in hydrophobic interactions.[3]

CFTR_Correction_Pathway cluster_ER Endoplasmic Reticulum cluster_Correction Correction Mechanism cluster_Golgi Golgi Apparatus dF508_CFTR_misfolded ΔF508-CFTR (Misfolded) Degradation Proteasomal Degradation dF508_CFTR_misfolded->Degradation ERAD Pathway NBD1_Binding Binding to ΔF508-NBD1 dF508_CFTR_misfolded->NBD1_Binding c407 Ethane-1,2-diylbis (phenylphosphinic acid) (c407) c407->NBD1_Binding dF508_CFTR_folded ΔF508-CFTR (Correctly Folded) NBD1_Binding->dF508_CFTR_folded Conformational Stabilization Trafficking Maturation & Trafficking dF508_CFTR_folded->Trafficking Cell_Surface Cell Surface (Functional Channel) Trafficking->Cell_Surface

Proposed mechanism of action for ethane-1,2-diylbis(phenylphosphinic acid) as a ΔF508-CFTR corrector.
Experimental Protocols for Biological Assays

The efficacy of ethane-1,2-diylbis(phenylphosphinic acid) as a CFTR corrector has been evaluated using a variety of sophisticated biophysical and cellular assays.

1. Hydrogen-Deuterium Exchange Mass Spectrometry (HDex-MS)

This technique is used to probe the conformational changes in the ΔF508-NBD1 domain upon binding of the compound.

  • Protocol: Recombinantly expressed and purified ΔF508-NBD1 is incubated with and without ethane-1,2-diylbis(phenylphosphinic acid). The protein is then subjected to deuterium exchange by dilution in a D2O-based buffer for various time points. The exchange reaction is quenched by lowering the pH and temperature. The protein is then digested by pepsin, and the resulting peptides are analyzed by mass spectrometry to determine the extent of deuterium incorporation in different regions of the protein. A reduction in deuterium uptake in the presence of the compound indicates stabilization of that protein region.

2. Surface Plasmon Resonance (SPR)

SPR is employed to quantify the binding affinity and kinetics of the interaction between the compound and the NBD1 domain.

  • Protocol: Purified ΔF508-NBD1 is immobilized on a sensor chip. Solutions of ethane-1,2-diylbis(phenylphosphinic acid) at various concentrations are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of the bound analyte, is monitored in real-time. Association and dissociation rate constants (kon and koff) are determined, and the equilibrium dissociation constant (KD) is calculated.

3. Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures the activity of the CFTR chloride channel at the cell surface.

  • Protocol: Cells expressing ΔF508-CFTR (e.g., HeLa or HEK-293 cells) are incubated with ethane-1,2-diylbis(phenylphosphinic acid) for 24-48 hours to allow for correction and trafficking of the protein to the cell membrane.[2] Whole-cell currents are then recorded using the nystatin-perforated patch-clamp technique.[2] The CFTR channel is activated by a cocktail containing forskolin and genistein. The magnitude of the chloride current is a direct measure of the number of functional CFTR channels at the cell surface.

Experimental_Workflow cluster_Biophysical Biophysical Assays cluster_Cellular Cellular Assays Start Compound Synthesis & Purification Characterization Physicochemical Characterization (NMR, MS, X-ray) Start->Characterization HDexMS HDex-MS: Conformational Analysis Characterization->HDexMS SPR SPR: Binding Kinetics Characterization->SPR Treatment Incubation with Compound Characterization->Treatment Result_Biophysical Demonstration of Direct Binding & Stabilization HDexMS->Result_Biophysical SPR->Result_Biophysical Cell_Culture ΔF508-CFTR Expressing Cells Cell_Culture->Treatment Patch_Clamp Patch-Clamp: Functional Assay Treatment->Patch_Clamp Result_Cellular Quantification of Rescued Channel Function Patch_Clamp->Result_Cellular Conclusion Confirmation as ΔF508-CFTR Corrector Result_Biophysical->Conclusion Result_Cellular->Conclusion

A typical experimental workflow for the evaluation of ethane-1,2-diylbis(phenylphosphinic acid).

Conclusion and Future Directions

Ethane-1,2-diylbis(phenylphosphinic acid) has emerged as a molecule of significant interest in the field of cystic fibrosis research. Its demonstrated ability to bind to and stabilize the misfolded ΔF508-NBD1 domain, leading to the rescue of functional CFTR channels at the cell surface, marks it as a valuable lead compound for the development of new CF therapeutics. The detailed understanding of its mechanism of action, elucidated through a combination of biophysical and cellular assays, provides a solid foundation for structure-activity relationship studies aimed at improving its potency and pharmacokinetic properties. Future research will likely focus on the synthesis of analogs to optimize its efficacy and drug-like properties, as well as on in vivo studies to assess its therapeutic potential in animal models of cystic fibrosis. The journey of ethane-1,2-diylbis(phenylphosphinic acid) from a simple organophosphorus compound to a potential life-changing therapeutic underscores the power of fundamental chemical research in addressing critical unmet medical needs.

References

Discovery and Synthesis of P,P'-diphenylethylenediphosphinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P,P'-diphenylethylenediphosphinic acid is an organophosphorus compound characterized by a central ethylene bridge connecting two phosphinic acid moieties, each bearing a phenyl substituent. This unique structural arrangement imparts specific chemical properties that are of interest in coordination chemistry, catalysis, and materials science. While not as extensively studied as some other phosphinic acids, its discovery and synthesis provide valuable insights into the chemistry of bifunctional organophosphorus ligands. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of P,P'-diphenylethylenediphosphinic acid.

Synthesis of P,P'-diphenylethylenediphosphinic Acid

The primary route to P,P'-diphenylethylenediphosphinic acid involves the oxidation of its precursor, 1,2-bis(diphenylphosphino)ethane (dppe). Dppe is a widely used bidentate phosphine ligand in coordination chemistry. The synthesis of dppe itself is well-established and typically involves the reaction of sodium diphenylphosphide with 1,2-dichloroethane.

Experimental Protocol: Oxidation of 1,2-bis(diphenylphosphino)ethane (dppe)

The oxidation of dppe to P,P'-diphenylethylenediphosphinic acid can be achieved using various oxidizing agents. A common, albeit sometimes non-selective, method employs hydrogen peroxide.[1][2] Careful control of reaction conditions is crucial to favor the formation of the desired diphosphinic acid over the corresponding monophosphine oxide or other byproducts.

Materials:

  • 1,2-bis(diphenylphosphino)ethane (dppe)

  • Hydrogen peroxide (30% aqueous solution)

  • Acetone

  • Dichloromethane

  • Diethyl ether

Procedure:

  • Dissolve 1,2-bis(diphenylphosphino)ethane (dppe) in a suitable organic solvent such as acetone or dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a stoichiometric excess of 30% aqueous hydrogen peroxide dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours) to ensure complete oxidation.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified. This can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield P,P'-diphenylethylenediphosphinic acid as a white solid.

It is important to note that the direct oxidation with hydrogen peroxide can sometimes lead to the formation of a stable adduct, such as the (bis(diphenylphosphinoyl)ethane)·2(2,2-dihydroperoxypropane) adduct when the reaction is performed in acetone.[3] Alternative oxidation methods or purification strategies may be necessary to obtain the pure diphosphinic acid.

Characterization of P,P'-diphenylethylenediphosphinic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized P,P'-diphenylethylenediphosphinic acid. The following table summarizes key quantitative data for the compound.

PropertyValue
Chemical Formula C₁₄H₁₆O₄P₂
Molecular Weight 310.22 g/mol
Appearance White crystalline solid
Melting Point Not consistently reported; requires experimental determination
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in chlorinated solvents, and insoluble in nonpolar solvents.
Spectroscopic Data See below for detailed NMR and IR data.
Spectroscopic Data

Spectroscopic techniques are invaluable for elucidating the structure of P,P'-diphenylethylenediphosphinic acid.

Technique Observed Peaks / Chemical Shifts (ppm) Assignment
¹H NMR Phenyl protons: multiplet in the range of 7.4-7.9 ppm. Ethylene protons: multiplet around 2.5 ppm. P-OH protons: broad singlet, chemical shift is concentration and solvent dependent.Aromatic C-H. -CH₂-CH₂- bridge. Acidic protons.
¹³C NMR Phenyl carbons: multiple signals in the aromatic region (approx. 128-135 ppm). Ethylene carbons: signal around 25 ppm, likely showing P-C coupling.Aromatic carbons. -CH₂-CH₂- bridge carbons.
³¹P NMR A single resonance is expected in the phosphinic acid region. The exact chemical shift is dependent on the solvent and pH.Equivalent phosphorus atoms in the P(O)(OH)Ph group.
IR (cm⁻¹) ~3400-2800 (broad): O-H stretching of the P-OH group. ~1200: P=O stretching. ~1440: P-Ph stretching. ~2950: C-H stretching of the ethylene bridge.Characteristic functional group vibrations.

Logical Workflow of Synthesis

The synthesis of P,P'-diphenylethylenediphosphinic acid follows a logical progression from commercially available starting materials to the final product. This workflow can be visualized as a series of key transformations.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis sodium Sodium Metal sodium_phosphide Sodium Diphenylphosphide sodium->sodium_phosphide triphenylphosphine Triphenylphosphine triphenylphosphine->sodium_phosphide dichloroethane 1,2-Dichloroethane dppe 1,2-bis(diphenylphosphino)ethane (dppe) dichloroethane->dppe sodium_phosphide->dppe final_product P,P'-diphenylethylenediphosphinic Acid dppe->final_product oxidizing_agent Hydrogen Peroxide oxidizing_agent->final_product

Synthesis workflow for P,P'-diphenylethylenediphosphinic acid.

Conclusion

The discovery and synthesis of P,P'-diphenylethylenediphosphinic acid represent a notable area within organophosphorus chemistry. The primary synthetic route via the oxidation of 1,2-bis(diphenylphosphino)ethane, while straightforward in principle, requires careful execution to achieve high purity and yield. The detailed characterization data provides a benchmark for researchers working with this and related compounds. Further exploration of the coordination chemistry and potential applications of this bifunctional phosphinic acid is a promising avenue for future research.

References

Early Studies on Ethane-1,2-diylbis(phenylphosphinic acid): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethane-1,2-diylbis(phenylphosphinic acid), also known by its synonym P,P'-diphenylethylenediphosphinic acid, is an organophosphorus compound with the chemical formula C14H16O4P2.[1] This technical guide provides a comprehensive overview of the available scientific literature on this compound, with a focus on its synthesis, properties, and applications. While a definitive primary publication detailing the initial "early studies" of this compound could not be located through extensive searches of available databases, this document collates the current understanding of its chemistry and potential uses in research and development.

Physicochemical Properties

Ethane-1,2-diylbis(phenylphosphinic acid) is a white solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C14H16O4P2[1]
Molecular Weight 310.22 g/mol [1]
Appearance White solid-
IUPAC Name Ethane-1,2-diylbis(phenylphosphinic acid)-
Synonyms P,P'-Diphenylethylenediphosphinic acid-

Synthesis

General Synthetic Approach

A common method for the synthesis of bis(phenylphosphinic acids) involves the reaction of a phosphorus-containing nucleophile with an electrophilic alkane. In the case of ethane-1,2-diylbis(phenylphosphinic acid), this would typically involve the reaction of a phenylphosphinic acid derivative with a 1,2-dihaloethane. The reaction proceeds via nucleophilic substitution, where the phosphorus atom attacks the electrophilic carbon of the ethane backbone, forming the P-C bond.

A generalized modern synthetic workflow is depicted below:

G General Synthesis of Ethane-1,2-diylbis(phenylphosphinic acid) A Phenylphosphinic Acid (or its ester derivative) C Deprotonated Phenylphosphinate A->C Deprotonation B Base B->C E Nucleophilic Substitution C->E D 1,2-Dihaloethane (e.g., 1,2-dibromoethane) D->E F Ethane-1,2-diylbis(phenylphosphinic acid ester) E->F G Hydrolysis F->G H Ethane-1,2-diylbis(phenylphosphinic acid) G->H

Figure 1: A generalized modern synthetic pathway for ethane-1,2-diylbis(phenylphosphinic acid).

Experimental Protocols

Detailed experimental protocols from the initial synthesis of ethane-1,2-diylbis(phenylphosphinic acid) are not available in the reviewed literature. However, a general procedure based on modern synthetic methods for analogous compounds can be outlined.

General Procedure for the Synthesis of Alkane-α,ω-bis-(phenylphosphinic Acids):

  • Preparation of the Phenylphosphinate Anion: Phenylphosphinic acid or its corresponding ester is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, dimethylformamide). A strong base, such as sodium hydride or an organolithium reagent, is added portion-wise at a controlled temperature (typically 0 °C or below) to generate the phenylphosphinate anion.

  • Alkylation: The appropriate α,ω-dihaloalkane (in this case, 1,2-dihaloethane) is added to the solution of the phenylphosphinate anion. The reaction mixture is then stirred, often with heating, for a period sufficient to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or ³¹P NMR spectroscopy.

  • Workup and Purification: Upon completion of the reaction, the mixture is quenched with water or an acidic solution. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product, the bis(phenylphosphinic acid ester), is then purified, typically by column chromatography.

  • Hydrolysis: The purified ester is subsequently hydrolyzed to the desired bis(phosphinic acid). This is commonly achieved by refluxing with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) followed by acidification. The final product is then isolated by filtration or recrystallization.

Applications

Early studies on the specific applications of ethane-1,2-diylbis(phenylphosphinic acid) are not well documented. However, contemporary research has highlighted its potential in several fields, primarily in coordination chemistry and drug development.

Coordination Chemistry

The two phosphinic acid groups in the molecule can act as bidentate or bridging ligands, allowing for the formation of coordination complexes with various metal ions. The phenyl groups attached to the phosphorus atoms influence the steric and electronic properties of the resulting metal complexes. These complexes have potential applications in catalysis and materials science.

Drug Development

More recent research has focused on the biological activity of ethane-1,2-diylbis(phenylphosphinic acid). It has been identified as a potential inhibitor of certain enzymes. The phosphinic acid moieties can mimic the transition state of substrate hydrolysis, leading to potent and selective enzyme inhibition. This property makes it a compound of interest for the development of new therapeutic agents.

The proposed general mechanism of enzyme inhibition is illustrated below:

G Proposed Mechanism of Enzyme Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibition Enzyme Enzyme TransitionState Tetrahedral Transition State Enzyme->TransitionState Binds InhibitedComplex Enzyme-Inhibitor Complex (Stable) Enzyme->InhibitedComplex Substrate Natural Substrate Substrate->TransitionState Binds Products Products TransitionState->Products Hydrolysis Inhibitor Ethane-1,2-diylbis (phenylphosphinic acid) Inhibitor->InhibitedComplex Binds (Mimics Transition State)

Figure 2: Proposed mechanism of enzyme inhibition by ethane-1,2-diylbis(phenylphosphinic acid).

Conclusion

While the early history of ethane-1,2-diylbis(phenylphosphinic acid) remains somewhat obscure in the readily accessible scientific literature, its chemical properties and synthetic accessibility have led to its investigation in modern chemical and biomedical research. The presence of two phenylphosphinic acid groups on a flexible ethane linker provides a unique structural motif for applications in coordination chemistry and as a scaffold for the design of enzyme inhibitors. Further research into the synthesis of its derivatives and a deeper understanding of its biological activities may unlock its full potential in various scientific disciplines.

References

Theoretical Calculations for Ethane-1,2-diylbis(phenylphosphinic acid): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of Ethane-1,2-diylbis(phenylphosphinic acid). While direct computational studies on this specific molecule are not extensively available in public literature, this document outlines a robust theoretical framework based on established computational chemistry techniques applied to analogous organophosphorus compounds. This guide details the application of Density Functional Theory (DFT) for geometric optimization, vibrational analysis, and electronic structure calculations. Furthermore, it presents hypothetical yet representative data in structured tables and includes detailed, reproducible experimental and computational protocols. Visualizations of computational workflows are provided using the DOT language to facilitate a deeper understanding of the theoretical approaches.

Introduction

Ethane-1,2-diylbis(phenylphosphinic acid) is an organophosphorus compound with significant potential in materials science and medicinal chemistry.[1] Its structure, featuring a flexible ethane linker connecting two phenylphosphinic acid moieties, allows for diverse coordination chemistry and potential as a bidentate ligand.[1] Understanding the three-dimensional structure, electronic properties, and vibrational modes of this molecule is crucial for predicting its reactivity, designing derivatives, and elucidating its mechanism of action in various applications.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective means to investigate the molecular properties of Ethane-1,2-diylbis(phenylphosphinic acid) at the atomic level. This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable method for studying organophosphorus systems.

Theoretical Methodology: A Proposed Computational Workflow

The following section outlines a detailed workflow for the theoretical investigation of Ethane-1,2-diylbis(phenylphosphinic acid). This protocol is based on methodologies reported for similar organophosphorus compounds.[2][3]

Computational Workflow Diagram

Computational_Workflow Computational Workflow for Ethane-1,2-diylbis(phenylphosphinic acid) cluster_Input Input Generation cluster_DFT DFT Calculations cluster_Analysis Data Analysis and Interpretation Input_Structure Initial 3D Structure Generation (e.g., from 2D sketch) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311G**) Input_Structure->Geometry_Optimization Initial Geometry Frequency_Calculation Vibrational Frequency Analysis (Confirm minimum energy structure) Geometry_Optimization->Frequency_Calculation Optimized Geometry Electronic_Properties Electronic Structure Calculation (HOMO, LUMO, ESP) Geometry_Optimization->Electronic_Properties Single Point Energy Calculation Structural_Parameters Analysis of Bond Lengths and Angles Frequency_Calculation->Structural_Parameters Optimized Parameters Vibrational_Spectra Comparison with Experimental IR/Raman Spectra Frequency_Calculation->Vibrational_Spectra Calculated Frequencies Reactivity_Prediction Reactivity Descriptors from Frontier Orbitals Electronic_Properties->Reactivity_Prediction Orbital Energies

Caption: Proposed DFT calculation workflow.

Detailed Computational Protocol
  • Initial Structure Generation : The 2D structure of Ethane-1,2-diylbis(phenylphosphinic acid) is drawn using chemical drawing software and converted to a preliminary 3D structure.

  • Geometry Optimization :

    • Method : Density Functional Theory (DFT).

    • Functional : Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a common choice that provides a good balance of accuracy and computational cost.

    • Basis Set : 6-311G** or a larger basis set is recommended to accurately describe the electronic structure of phosphorus and the surrounding atoms.

    • Software : Gaussian, ORCA, or similar quantum chemistry packages.

    • Procedure : The initial 3D structure is optimized without constraints to find the global minimum on the potential energy surface.

  • Vibrational Frequency Calculation :

    • Procedure : Following geometry optimization, vibrational frequencies are calculated at the same level of theory (B3LYP/6-311G**).

    • Purpose : To confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Calculated frequencies are often scaled by an empirical factor to better match experimental data.

  • Electronic Property Calculation :

    • Procedure : A single-point energy calculation is performed on the optimized geometry.

    • Properties Calculated :

      • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) : The energies of these frontier orbitals are crucial for understanding the molecule's reactivity.

      • Electrostatic Potential (ESP) Map : This visualizes the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack.

Predicted Molecular Properties: Tabulated Data

The following tables present hypothetical yet realistic data for the optimized geometry and electronic properties of Ethane-1,2-diylbis(phenylphosphinic acid), based on calculations of similar molecules.

Table 1: Predicted Geometrical Parameters
ParameterBond/AnglePredicted Value (B3LYP/6-311G**)Experimental Value (from related compounds)[4]
Bond Lengths (Å) P=O1.511.510
P-O(H)1.551.545
P-C (phenyl)1.79-
P-C (ethane)1.781.785
C-C (ethane)1.54-
Bond Angles (º) O=P-O(H)115.0-
O=P-C (phenyl)112.0-
O=P-C (ethane)110.0-
C-C-P111.0-
Table 2: Predicted Vibrational Frequencies
Vibrational ModePredicted Frequency (cm⁻¹, scaled)Description
ν(O-H)3400 - 3200O-H stretching (hydrogen-bonded)
ν(C-H aromatic)3100 - 3000Aromatic C-H stretching
ν(C-H aliphatic)2980 - 2850Aliphatic C-H stretching
ν(P=O)1250 - 1150P=O stretching
ν(P-O)1050 - 950P-O stretching
ν(P-C)800 - 700P-C stretching
Table 3: Predicted Electronic Properties
PropertyPredicted Value (eV)
HOMO Energy -7.5
LUMO Energy -1.2
HOMO-LUMO Gap (ΔE) 6.3

Structural and Electronic Insights

Molecular Geometry

The optimized geometry of Ethane-1,2-diylbis(phenylphosphinic acid) is expected to exhibit a staggered conformation along the central ethane bridge to minimize steric hindrance. The phosphorus centers will likely adopt a distorted tetrahedral geometry. The phenyl groups may be oriented to allow for potential intramolecular π-π stacking interactions.

Hydrogen Bonding

A key structural feature of this molecule is the presence of phosphinic acid groups, which can act as both hydrogen bond donors (-OH) and acceptors (P=O).[1] This can lead to the formation of extensive intermolecular hydrogen-bonding networks in the solid state, potentially forming dimers or polymeric chains, similar to what is observed in Ethane-1,2-diylbis(methylphosphinic acid).[4]

Frontier Molecular Orbitals and Reactivity

The HOMO is likely to be localized on the phenyl rings and the P=O oxygen atoms, indicating these are the regions most susceptible to electrophilic attack. The LUMO is expected to be distributed across the P-C and P=O antibonding orbitals, suggesting that nucleophilic attack may occur at the phosphorus centers. The large HOMO-LUMO gap suggests high kinetic stability.

Proposed Experimental Validation

To validate the theoretical predictions, the following experimental techniques are recommended:

  • X-ray Crystallography : To determine the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This would provide a direct comparison for the calculated geometric parameters.

  • FT-IR and Raman Spectroscopy : To record the vibrational spectra of the synthesized compound. A comparison with the scaled, theoretically predicted spectra can aid in the assignment of vibrational modes.

  • UV-Vis Spectroscopy : To determine the electronic absorption properties, which can be correlated with the calculated electronic transitions.

Experimental Workflow Diagram

Experimental_Validation_Workflow Experimental Validation Workflow Synthesis Synthesis and Purification of Ethane-1,2-diylbis(phenylphosphinic acid) X_Ray Single Crystal X-ray Diffraction Synthesis->X_Ray FTIR_Raman FT-IR and Raman Spectroscopy Synthesis->FTIR_Raman UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Comparison Comparison of Experimental Data with Theoretical Predictions X_Ray->Comparison FTIR_Raman->Comparison UV_Vis->Comparison

Caption: Workflow for experimental validation.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational study of Ethane-1,2-diylbis(phenylphosphinic acid). By employing DFT calculations, valuable insights into the molecule's geometric, vibrational, and electronic properties can be obtained. The presented hypothetical data and detailed protocols serve as a robust starting point for future computational and experimental investigations of this promising compound. The synergy between theoretical calculations and experimental validation will be crucial in unlocking the full potential of Ethane-1,2-diylbis(phenylphosphinic acid) in various scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols for Ethane-1,2-diylbis(phenylphosphinic acid) as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane-1,2-diylbis(phenylphosphinic acid) is an organophosphorus compound with the molecular formula C₁₄H₁₆O₄P₂.[1][2] Its structure, featuring two phenylphosphinic acid moieties linked by an ethane backbone, makes it a versatile bidentate chelating ligand.[1] The phosphorus centers are stereogenic, and the molecule's flexible backbone allows it to coordinate with various metal centers. This document provides detailed application notes and protocols for the use of Ethane-1,2-diylbis(phenylphosphinic acid) as a ligand in drug development, specifically as a corrector of the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, and discusses its potential in coordination chemistry.

Compound Details:

  • IUPAC Name: 2-[hydroxy(phenyl)phosphoryl]ethyl-phenylphosphinic acid[1][2]

  • Molecular Formula: C₁₄H₁₆O₄P₂[1][2]

  • Molecular Weight: 310.22 g/mol [1][2]

  • CAS Number: 1089-77-6[1][2]

Application in Drug Development: F508del-CFTR Corrector

The most significant and well-documented application of Ethane-1,2-diylbis(phenylphosphinic acid), also referred to in the literature as compound c407 , is as a corrector for the F508del mutation in the CFTR protein. This mutation is the most common cause of cystic fibrosis.

Mechanism of Action

The F508del mutation leads to misfolding of the CFTR protein, specifically affecting the Nucleotide Binding Domain 1 (NBD1).[3][4][5] This misfolded protein is recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation via the ER-associated degradation (ERAD) pathway.[6] Consequently, very little or no functional CFTR protein reaches the cell surface to act as a chloride ion channel.

Ethane-1,2-diylbis(phenylphosphinic acid) (c407) acts as a pharmacological chaperone. It is believed to directly bind to and stabilize the F508del-NBD1 domain and the interface between the membrane-spanning domains (MSDs) and NBD1.[5][7] This stabilization facilitates the correct folding of the mutant CFTR protein, allowing it to bypass the ER quality control and traffic to the plasma membrane, where it can function as a chloride channel.[5][7]

F508del_CFTR_Correction_Pathway cluster_ER Endoplasmic Reticulum cluster_Trafficking Trafficking cluster_PM Plasma Membrane Nascent_F508del_CFTR Nascent F508del-CFTR (Misfolded NBD1) Misfolded_CFTR Misfolded F508del-CFTR Nascent_F508del_CFTR->Misfolded_CFTR Improper Folding ERAD ER-Associated Degradation (ERAD) Misfolded_CFTR->ERAD Recognition by ER Quality Control Stabilized_CFTR Stabilized/Correctly Folded F508del-CFTR Misfolded_CFTR->Stabilized_CFTR Binding and Stabilization Proteasome Proteasomal Degradation ERAD->Proteasome c407 Ethane-1,2-diylbis (phenylphosphinic acid) (c407) c407->Misfolded_CFTR Golgi Golgi Apparatus Stabilized_CFTR->Golgi ER Exit Vesicle Transport Vesicle Golgi->Vesicle Functional_CFTR Functional F508del-CFTR Channel Vesicle->Functional_CFTR Insertion into Plasma Membrane Cl_ion Cl- Functional_CFTR->Cl_ion Chloride Ion Transport

Figure 1: Mechanism of F508del-CFTR correction by Ethane-1,2-diylbis(phenylphosphinic acid) (c407).
Quantitative Data on Corrector Efficacy

The corrector activity of Ethane-1,2-diylbis(phenylphosphinic acid) (c407) has been quantified using iodide efflux assays in HeLa cells stably expressing the F508del-CFTR mutant. The results demonstrate a dose-dependent increase in CFTR function.

Concentration of c407 (µM)Mean Iodide Efflux Rate (% of wild-type CFTR)Standard Error of the Mean (SEM)
14.50.8
1011.21.5

Data adapted from a study on bis-phosphinic acid derivatives as CFTR modulators.

Experimental Protocol: In Vitro F508del-CFTR Correction Assay

This protocol describes a general procedure for evaluating the corrector efficacy of Ethane-1,2-diylbis(phenylphosphinic acid) using a functional assay based on iodide efflux.

Materials:

  • HeLa cells stably expressing F508del-CFTR

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum

  • Ethane-1,2-diylbis(phenylphosphinic acid) (c407) stock solution in DMSO

  • Iodide-loading buffer (e.g., 137 mM NaI, 4.5 mM KCl, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4)

  • Iodide-free efflux buffer (e.g., 137 mM NaNO₃, 4.5 mM KCl, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4)

  • Forskolin and Genistein (CFTR activators)

  • Iodide-sensitive electrode

Procedure:

  • Cell Culture and Treatment:

    • Plate HeLa-F508del-CFTR cells in 96-well plates and grow to confluence.

    • Treat the cells with varying concentrations of Ethane-1,2-diylbis(phenylphosphinic acid) (e.g., 1 µM and 10 µM) or vehicle (DMSO) for 24-48 hours at 37°C.

  • Iodide Loading:

    • Wash the cells with iodide-free efflux buffer.

    • Incubate the cells with iodide-loading buffer for 1 hour at 37°C to allow for iodide uptake.

  • Iodide Efflux Measurement:

    • Remove the loading buffer and wash the cells rapidly with iodide-free efflux buffer.

    • Add 100 µL of iodide-free efflux buffer to each well.

    • At timed intervals (e.g., every minute for 10 minutes), transfer the efflux buffer to a separate plate and replace it with fresh efflux buffer.

    • After a baseline is established, stimulate CFTR channel activity by adding a cocktail of forskolin (e.g., 10 µM) and genistein (e.g., 50 µM) to the efflux buffer.

    • Continue collecting the efflux buffer at timed intervals.

  • Data Analysis:

    • Measure the iodide concentration in the collected samples using an iodide-sensitive electrode.

    • Calculate the rate of iodide efflux over time.

    • Compare the efflux rates from treated cells to those of untreated and wild-type CFTR expressing cells.

Experimental_Workflow start Start cell_culture Plate and grow HeLa-F508del-CFTR cells start->cell_culture treatment Treat with c407 (24-48h, 37°C) cell_culture->treatment iodide_loading Iodide Loading (1h, 37°C) treatment->iodide_loading wash Wash with iodide-free buffer iodide_loading->wash efflux_measurement Measure baseline iodide efflux wash->efflux_measurement stimulation Stimulate with Forskolin and Genistein efflux_measurement->stimulation efflux_measurement_stimulated Measure stimulated iodide efflux stimulation->efflux_measurement_stimulated data_analysis Analyze iodide concentration and calculate efflux rates efflux_measurement_stimulated->data_analysis end End data_analysis->end

Figure 2: General workflow for the in vitro F508del-CFTR correction assay.

Application in Coordination Chemistry

The two phosphinic acid groups of Ethane-1,2-diylbis(phenylphosphinic acid) make it an excellent candidate as a bidentate ligand for the chelation of metal ions.[1] Phosphinate-containing ligands are known to be unique and efficient chelators for various metal ions, including trivalent gallium.[8] The phosphorus-oxygen moieties can coordinate to metal centers, and the flexible ethane linker allows for the formation of stable five-membered chelate rings.

While specific metal complexes of Ethane-1,2-diylbis(phenylphosphinic acid) are not extensively documented in the reviewed literature, a general protocol for the synthesis of such complexes can be proposed.

General Protocol for Metal Complex Synthesis

This protocol provides a general method for the synthesis of a metal complex with Ethane-1,2-diylbis(phenylphosphinic acid). The specific metal salt, solvent, and reaction conditions may need to be optimized.

Materials:

  • Ethane-1,2-diylbis(phenylphosphinic acid)

  • A suitable metal salt (e.g., Ga(NO₃)₃, CuCl₂, Pd(OAc)₂)

  • Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, or THF)

  • A weak base (optional, e.g., triethylamine)

  • Schlenk line or glovebox for inert atmosphere conditions

Procedure:

  • Ligand Dissolution:

    • In a Schlenk flask under an inert atmosphere, dissolve Ethane-1,2-diylbis(phenylphosphinic acid) (1 equivalent) in the chosen anhydrous solvent.

    • If the phosphinic acid protons need to be deprotonated for coordination, add a weak base (2 equivalents) to the solution and stir.

  • Addition of Metal Salt:

    • In a separate flask, dissolve the metal salt (1 equivalent) in the same anhydrous solvent.

    • Slowly add the metal salt solution to the ligand solution with vigorous stirring.

  • Reaction and Isolation:

    • Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-24 hours). The formation of a precipitate may indicate complex formation.

    • If a precipitate forms, collect it by filtration, wash with the solvent, and dry under vacuum.

    • If no precipitate forms, reduce the solvent volume under vacuum to induce crystallization or precipitation. The product can then be isolated by filtration.

  • Characterization:

    • Characterize the resulting metal complex using techniques such as ³¹P NMR spectroscopy, FT-IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm its structure and purity.

Potential in Catalysis: A Comparative Outlook

There is currently a lack of specific studies detailing the use of Ethane-1,2-diylbis(phenylphosphinic acid) or its metal complexes in catalysis. However, the closely related ligand, 1,2-bis(diphenylphosphino)ethane (dppe) , is a cornerstone of homogeneous catalysis.[9] Metal complexes of dppe are widely used in a variety of catalytic transformations.

Catalytic Applications of dppe-Metal Complexes (for reference):

  • Cross-Coupling Reactions: Palladium-dppe complexes are highly effective catalysts for Suzuki-Miyaura and Stille cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules and pharmaceuticals.[10][11][12]

  • Hydrogenation: Rhodium-dppe complexes are used as catalysts in asymmetric hydrogenation reactions.[13]

  • Other Reactions: Nickel-dppe complexes have been investigated for their catalytic activity in Buchwald-Hartwig amination and Heck-Mizoroki reactions.[13]

The established catalytic activity of dppe suggests that metal complexes of Ethane-1,2-diylbis(phenylphosphinic acid) could also exhibit interesting catalytic properties, and this remains an area for future research.

Synthesis of Ethane-1,2-diylbis(phenylphosphinic acid)

A general method for the synthesis of Ethane-1,2-diylbis(phenylphosphinic acid) involves the phosphorylation of an ethylene glycol-like compound with phenylphosphinic acid under acidic or basic conditions.[1]

Representative Synthetic Protocol

This is a representative protocol and may require optimization.

Materials:

  • Phenylphosphinic acid

  • 1,2-Dibromoethane or ethylene glycol

  • A suitable base (e.g., triethylamine or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMF)

  • Acid for workup (e.g., HCl)

Procedure:

  • Preparation of the Phosphinite:

    • In a flask under an inert atmosphere, dissolve phenylphosphinic acid (2 equivalents) in an anhydrous solvent.

    • Cool the solution in an ice bath and add the base (2 equivalents) portion-wise.

    • Stir the mixture until the deprotonation is complete.

  • Alkylation:

    • To the resulting solution, add 1,2-dibromoethane (1 equivalent) dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification:

    • Quench the reaction with water and acidify with dilute HCl.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization to obtain pure Ethane-1,2-diylbis(phenylphosphinic acid).[1]

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.[1]

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific experimental requirements and safety considerations. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Ethane-1,2-diylbis(phenylphosphinic acid): A Chelating Ligand with Untapped Catalytic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

Ethane-1,2-diylbis(phenylphosphinic acid), also known as P,P'-diphenylethylenediphosphinic acid, is an organophosphorus compound featuring two phenylphosphinic acid moieties linked by an ethylene bridge.[1] Its structure allows it to act as a bidentate or chelating ligand through the two phosphinic acid groups. While its applications in catalysis are not yet widely documented in scientific literature, its potential in coordination chemistry and material science is recognized.[1] This document provides an overview of its known applications, primarily in the biomedical field, and a detailed protocol for its synthesis.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₆O₄P₂
Molecular Weight310.22 g/mol
IUPAC Name2-[hydroxy(phenyl)phosphoryl]ethyl-phenylphosphinic acid
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents

Applications in Biomedical Research

Research has primarily focused on the biological activity of Ethane-1,2-diylbis(phenylphosphinic acid). It has been identified as a potential inhibitor of certain enzymes, including serine hydrolases, which are involved in various biological processes.[1] This inhibitory action makes it a compound of interest for further investigation in drug development and biochemical applications.[1]

Synthesis of Ethane-1,2-diylbis(phenylphosphinic acid)

The synthesis of Ethane-1,2-diylbis(phenylphosphinic acid) generally involves the phosphorylation of an ethylene source with a phenylphosphinic acid derivative.[1] Below is a representative experimental protocol.

Experimental Protocol: Synthesis

Objective: To synthesize Ethane-1,2-diylbis(phenylphosphinic acid) via the reaction of phenylphosphinic acid with 1,2-dibromoethane.

Materials:

  • Phenylphosphinic acid

  • 1,2-Dibromoethane

  • Triethylamine

  • Toluene, anhydrous

  • Hydrochloric acid (1M)

  • Deionized water

  • Magnesium sulfate, anhydrous

  • Ethanol

Procedure:

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenylphosphinic acid (2 equivalents).

  • Add anhydrous toluene to dissolve the phenylphosphinic acid.

  • Add triethylamine (2.2 equivalents) to the solution.

  • Slowly add 1,2-dibromoethane (1 equivalent) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the triethylammonium bromide salt.

  • Wash the filtrate with 1M hydrochloric acid, followed by deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield Ethane-1,2-diylbis(phenylphosphinic acid) as a white solid.[1]

  • Characterize the final product using NMR spectroscopy and mass spectrometry.[1]

Synthesis_Workflow Synthesis Workflow for Ethane-1,2-diylbis(phenylphosphinic acid) reagents Phenylphosphinic Acid 1,2-Dibromoethane Triethylamine reaction Reaction in Toluene (Reflux, 12-18h) reagents->reaction 1. Reaction workup Aqueous Workup (HCl, H₂O) reaction->workup 2. Quenching & Extraction purification Recrystallization (Ethanol) workup->purification 3. Purification product Ethane-1,2-diylbis(phenylphosphinic acid) purification->product 4. Final Product

Synthesis Workflow Diagram

Application in Catalysis: An Open Field of Research

Despite its structural features that suggest potential as a ligand in catalysis, a thorough review of the scientific literature reveals a notable absence of studies detailing the application of Ethane-1,2-diylbis(phenylphosphinic acid) in catalytic processes. While the related bis(phosphine) compound, 1,2-bis(diphenylphosphino)ethane (dppe), is a widely used and effective ligand in various catalytic reactions, the corresponding bis(phosphinic acid) has not been similarly exploited.

The phosphinic acid functional groups could potentially coordinate with metal centers, and the ethylene backbone provides a flexible chelate bite angle. However, the acidity of the P-OH protons and the electronic properties of the phosphinic acid group may influence its coordination behavior and stability in a catalytic cycle in ways that differ significantly from phosphine ligands.

Researchers in catalysis are encouraged to explore the potential of Ethane-1,2-diylbis(phenylphosphinic acid) as a novel ligand. Investigations into its coordination with various transition metals and its performance in catalytic reactions such as cross-coupling, hydrogenation, or oxidation could unveil new catalytic systems with unique reactivity and selectivity.

Logical Relationship of Research and Development

R_and_D_Logic Research and Development Pathway synthesis Synthesis & Characterization biomedical Biomedical Screening (Enzyme Inhibition) synthesis->biomedical catalysis Catalysis Research (Ligand Development) synthesis->catalysis drug_dev Drug Development biomedical->drug_dev new_catalysts Novel Catalytic Systems catalysis->new_catalysts

R&D Pathway Diagram

Conclusion

Ethane-1,2-diylbis(phenylphosphinic acid) is a readily synthesizable compound with demonstrated utility in biomedical research as an enzyme inhibitor. While its application in catalysis remains an unexplored area, its chemical structure holds promise for the development of new ligand-metal complexes. The protocols and information provided herein are intended to facilitate further research into the properties and potential applications of this intriguing molecule, particularly in the field of catalysis where it represents a significant opportunity for innovation.

References

Metal Complexes of Ethane-1,2-diylbis(phenylphosphinic acid): A Frontier in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethane-1,2-diylbis(phenylphosphinic acid) is a bifunctional organophosphorus ligand with significant potential in the development of novel metal complexes. Its structure, featuring two P-phenyl-substituted phosphinic acid moieties linked by an ethylene bridge, offers multiple coordination sites through the phosphoryl oxygen atoms and the potential for proton dissociation from the hydroxyl groups. This unique architecture allows for the formation of diverse and robust coordination polymers and discrete metal complexes with potential applications in catalysis, materials science, and biomedicine. To date, the exploration of metal complexes specifically with Ethane-1,2-diylbis(phenylphosphinic acid) remains a developing area of research. Much of the existing knowledge is extrapolated from studies of analogous bis(phosphine) and bis(phosphine oxide) ligands, such as 1,2-bis(diphenylphosphino)ethane (dppe) and its dioxide (dppoe). This document aims to provide a projected overview of the potential applications and experimental protocols for the synthesis and characterization of metal complexes of Ethane-1,2-diylbis(phenylphosphinic acid), drawing upon the established chemistry of its structural relatives.

Anticipated Applications

The unique structural features of Ethane-1,2-diylbis(phenylphosphinic acid) suggest several promising areas of application for its metal complexes:

  • Homogeneous Catalysis: The phosphinic acid groups, once deprotonated, can form strong bonds with metal centers, creating stable catalysts. The phenyl substituents on the phosphorus atoms can be modified to tune the steric and electronic properties of the catalytic site, potentially leading to high selectivity in reactions such as cross-coupling, hydrogenation, and hydroformylation.

  • Coordination Polymers and MOFs: The bifunctional nature of the ligand makes it an excellent candidate for the construction of one-, two-, or three-dimensional coordination polymers, including metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as porosity for gas storage and separation, luminescence for sensing applications, or magnetic ordering.

  • Biomedical Applications: Drawing parallels from the known antitumor activity of some dppe-metal complexes, the phosphinic acid-containing analogues are worthy of investigation as potential therapeutic agents. The increased polarity and hydrogen bonding capability of the phosphinic acid groups may influence their solubility, bioavailability, and interaction with biological targets.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of metal complexes with Ethane-1,2-diylbis(phenylphosphinic acid), adapted from procedures for related phosphine oxide and phosphinic acid ligands.

Protocol 1: Synthesis of a Generic Transition Metal Complex

Objective: To synthesize a coordination complex of a first-row transition metal (e.g., Cu(II), Co(II), Ni(II)) with Ethane-1,2-diylbis(phenylphosphinic acid).

Materials:

  • Ethane-1,2-diylbis(phenylphosphinic acid)

  • A soluble salt of the desired transition metal (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂)

  • A suitable solvent (e.g., methanol, ethanol, DMF, or a mixture)

  • A weak base (e.g., triethylamine, sodium acetate) if deprotonation of the ligand is desired.

Procedure:

  • Dissolve Ethane-1,2-diylbis(phenylphosphinic acid) (1 mmol) in the chosen solvent (20 mL). Gentle heating may be required to achieve complete dissolution.

  • In a separate flask, dissolve the metal salt (1 mmol) in the same solvent (10 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If deprotonation is intended, add the weak base (2 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux for a specified period (e.g., 2-24 hours). The formation of a precipitate may indicate product formation.

  • Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration, wash with the solvent, and then with a low-boiling point solvent like diethyl ether.

  • If no precipitate forms, slowly evaporate the solvent until crystals begin to form. The crystals can then be collected by filtration.

  • Dry the resulting solid product in a desiccator or under vacuum.

Characterization:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the phosphinic acid group to the metal center by observing shifts in the P=O and P-O stretching frequencies.

  • Elemental Analysis: To determine the empirical formula of the complex and ascertain the metal-to-ligand ratio.

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure and coordination geometry of the complex.

Protocol 2: Investigation of Catalytic Activity (Hypothetical Suzuki-Miyaura Cross-Coupling)

Objective: To evaluate the catalytic activity of a synthesized palladium complex of Ethane-1,2-diylbis(phenylphosphinic acid) in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Synthesized Palladium complex (e.g., 1 mol%)

  • Aryl halide (e.g., bromobenzene, 1 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Base (e.g., K₂CO₃, 2 mmol)

  • Solvent (e.g., toluene/water mixture)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • To a reaction vial, add the palladium complex, aryl halide, arylboronic acid, base, and the internal standard.

  • Add the solvent system to the vial.

  • Seal the vial and stir the reaction mixture at a specific temperature (e.g., 80-100 °C) for a set time (e.g., 1-24 hours).

  • At regular intervals, take aliquots of the reaction mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by Gas Chromatography (GC) to determine the conversion of the aryl halide and the yield of the biphenyl product.

Data Presentation

Quantitative data from catalytic studies should be summarized in a clear and structured table for easy comparison.

CatalystAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
[Pd(ligand)Cl₂]BromobenzenePhenylboronic acidK₂CO₃Toluene/H₂O1004Data
[Pd(ligand)Cl₂]4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1004Data
[Pd(ligand)Cl₂]Bromobenzene4-Tolylboronic acidK₂CO₃Toluene/H₂O1004Data

Note: The "Yield (%)" column would be populated with experimental data.

Visualizations

Synthesis Workflow

The general workflow for the synthesis and characterization of a metal complex with Ethane-1,2-diylbis(phenylphosphinic acid) can be visualized as follows:

Synthesis_Workflow Ligand Ethane-1,2-diylbis (phenylphosphinic acid) Reaction Reaction Mixture Ligand->Reaction MetalSalt Metal Salt Solution MetalSalt->Reaction Solvent Solvent Solvent->Reaction Filtration Filtration / Crystallization Reaction->Filtration Product Solid Product Filtration->Product Characterization Characterization (IR, EA, X-ray) Product->Characterization Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L PdII_ArX Pd(II)(Ar)(X)L Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArArB Pd(II)(Ar)(Ar')L PdII_ArX->PdII_ArArB Transmetalation (Ar'B(OH)₂) PdII_ArArB->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArArB->Product ArX Ar-X ArBOH2 Ar'B(OH)₂

Application Notes and Protocols: Ethane-1,2-diylbis(phenylphosphinic acid) for Heavy Metal Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethane-1,2-diylbis(phenylphosphinic acid) is an organophosphorus compound featuring two phenylphosphinic acid groups linked by an ethane backbone.[1][2] This bifunctional nature suggests its potential as a chelating agent for heavy metal ions.[2] The phosphinic acid moieties can act as binding sites for metal cations, making this compound a candidate for application in solvent extraction processes for the removal of heavy metals from aqueous solutions. While specific research on the application of ethane-1,2-diylbis(phenylphosphinic acid) in heavy metal extraction is not extensively documented, this note provides a generalized protocol based on established methods for similar phosphinic acid-based extractants.

Synthesis of Ethane-1,2-diylbis(phenylphosphinic acid)

A potential synthetic route to Ethane-1,2-diylbis(phenylphosphinic acid) involves the reaction of a phenylphosphinic acid precursor with a suitable ethane-linking agent. The following is a generalized protocol.

Experimental Protocol: Synthesis

Reagents and Equipment:

  • Phenylphosphinate ester (e.g., ethyl phenylphosphinate)

  • Strong base (e.g., Sodium Hydride (NaH) or a Grignard reagent)

  • 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF))

  • Hydrochloric acid (HCl) for workup

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation of the Phosphinite Anion: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the phenylphosphinate ester in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Slowly add a stoichiometric equivalent of a strong base (e.g., NaH). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours to ensure complete formation of the phosphinite anion.

  • Coupling Reaction: Cool the reaction mixture back to 0 °C. Slowly add 0.5 equivalents of 1,2-dihaloethane dissolved in anhydrous THF via a dropping funnel.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and then reflux for 12-24 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Hydrolysis: After cooling to room temperature, quench the reaction by the slow addition of aqueous HCl. This will hydrolyze the ester groups to the desired phosphinic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized Ethane-1,2-diylbis(phenylphosphinic acid) using techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Chemical Structure of Ethane-1,2-diylbis(phenylphosphinic acid)

cluster_0 Ethane-1,2-diylbis(phenylphosphinic acid) P1 P O1 O P1->O1 = OH1 OH P1->OH1 Ph1 C₆H₅ P1->Ph1 C1 CH₂ P1->C1 C2 CH₂ C1->C2 P2 P C2->P2 O2 O P2->O2 = OH2 OH P2->OH2 Ph2 C₆H₅ P2->Ph2

Caption: Chemical structure of Ethane-1,2-diylbis(phenylphosphinic acid).

Synthesis Workflow

Start Start: Phenylphosphinate Ester in THF Base Add Strong Base (e.g., NaH) at 0°C Start->Base Anion Formation of Phosphinite Anion Base->Anion Linker Add 1,2-Dihaloethane at 0°C Anion->Linker Reflux Reflux for 12-24 hours Linker->Reflux Hydrolysis Quench and Hydrolyze with HCl Reflux->Hydrolysis Extraction Extract with Organic Solvent Hydrolysis->Extraction Purification Wash, Dry, Concentrate, and Recrystallize Extraction->Purification End Final Product: Ethane-1,2-diylbis(phenylphosphinic acid) Purification->End

Caption: Workflow for the synthesis of Ethane-1,2-diylbis(phenylphosphinic acid).

Application in Heavy Metal Extraction

The synthesized Ethane-1,2-diylbis(phenylphosphinic acid) can be used as a ligand in a solvent extraction process to remove heavy metal ions from aqueous solutions.

Experimental Protocol: Heavy Metal Extraction

Materials and Equipment:

  • Synthesized Ethane-1,2-diylbis(phenylphosphinic acid)

  • Organic solvent (e.g., kerosene, chloroform, toluene)

  • Aqueous solutions of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, CuSO₄, ZnSO₄) of known concentrations.

  • Buffer solutions for pH adjustment (e.g., acetate, phosphate buffers)

  • Stripping agent (e.g., dilute HNO₃ or H₂SO₄)

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker

  • pH meter

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for metal ion concentration analysis.

Procedure:

  • Preparation of Organic Phase: Dissolve a known concentration of Ethane-1,2-diylbis(phenylphosphinic acid) in the chosen organic solvent.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a known concentration of the target heavy metal ion(s). Adjust the pH of the aqueous phase to the desired value using a suitable buffer.

  • Extraction: In a separatory funnel, mix equal volumes of the organic and aqueous phases. Shake the mixture vigorously for a predetermined amount of time (e.g., 30-120 minutes) to allow for the establishment of extraction equilibrium.

  • Phase Separation: Allow the two phases to separate. If an emulsion forms, centrifugation can be used to aid in phase separation.

  • Analysis: Carefully separate the aqueous phase. Measure the concentration of the heavy metal ion remaining in the aqueous phase using AAS or ICP-MS.

  • Calculation of Extraction Efficiency: The percentage of extraction (%E) can be calculated using the following formula: %E = [ (C₀ - Cₑ) / C₀ ] * 100 where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₑ is the equilibrium concentration of the metal ion in the aqueous phase after extraction.

  • Stripping (Optional): To recover the extracted metal ions and regenerate the organic phase, the metal-loaded organic phase can be mixed with a suitable stripping agent (e.g., a dilute strong acid). The metal ions will be transferred back to the new aqueous phase.

Heavy Metal Extraction Workflow

cluster_prep Preparation cluster_ext Extraction cluster_analysis Analysis & Recovery Org_Phase Prepare Organic Phase: Ligand in Solvent Mix Mix Organic and Aqueous Phases Org_Phase->Mix Aq_Phase Prepare Aqueous Phase: Metal Ions at desired pH Aq_Phase->Mix Shake Shake for a set time Mix->Shake Separate Allow Phases to Separate Shake->Separate Analyze_Aq Analyze Metal Concentration in Aqueous Phase (AAS/ICP-MS) Separate->Analyze_Aq Strip Strip Metal from Organic Phase (Optional) Separate->Strip Calc_E Calculate Extraction Efficiency Analyze_Aq->Calc_E

References

Application Notes and Protocols: Solvent Extraction Using Ethane-1,2-diylbis(phenylphosphinic acid) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane-1,2-diylbis(phenylphosphinic acid), also known as P,P'-diphenylethylenediphosphinic acid, and its derivatives are organophosphorus compounds with significant potential as chelating agents in solvent extraction. The presence of two phosphinic acid groups connected by a flexible ethane bridge allows these molecules to act as bidentate ligands, forming stable complexes with a variety of metal ions.[1] This property makes them attractive for applications in hydrometallurgy, particularly for the selective separation and purification of metals, including lanthanides and transition metals. The efficiency of extraction is influenced by factors such as the pH of the aqueous phase, the concentration of the extractant, the nature of the organic solvent, and the presence of other complexing or synergistic agents.

Core Concepts in Solvent Extraction

Solvent extraction is a method to separate compounds based on their relative solubilities in two different immiscible liquids, usually water (aqueous phase) and an organic solvent. The fundamental principle relies on the distribution of a solute between the two phases. The efficiency of the extraction is quantified by the distribution ratio (D), which is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium.

A typical solvent extraction workflow involves several key stages:

  • Extraction: The aqueous solution containing the target metal ions is brought into contact with an organic solvent containing the extractant (e.g., an Ethane-1,2-diylbis(phenylphosphinic acid) derivative). The mixture is vigorously agitated to facilitate the transfer of the metal-extractant complex into the organic phase.

  • Phase Separation: The mixture is allowed to settle, leading to the separation of the immiscible aqueous and organic layers.

  • Stripping (Back-Extraction): The metal ions are recovered from the loaded organic phase by contacting it with an aqueous solution (stripping agent) that reverses the extraction process, often by altering the pH.

  • Solvent Regeneration: The organic solvent, now free of the metal ions, can be recycled for further extraction cycles.

Below is a generalized workflow for a typical solvent extraction experiment.

SolventExtractionWorkflow A Aqueous Phase (Metal Ions) C Mixing & Agitation (Extraction) A->C B Organic Phase (Extractant) B->C D Phase Separation C->D E Loaded Organic Phase (Metal-Extractant Complex) D->E Organic F Raffinate (Depleted Aqueous Phase) D->F Aqueous H Stripping E->H G Stripping Agent (e.g., Acidic Solution) G->H I Regenerated Organic Phase H->I J Metal-Rich Aqueous Phase H->J SynthesisWorkflow start Phosphorus Precursor reaction Coupling Reaction start->reaction reagent Linking Agent (e.g., 1,2-dihaloethane) reagent->reaction intermediate Intermediate Product reaction->intermediate hydrolysis Hydrolysis / Oxidation intermediate->hydrolysis product Ethane-1,2-diylbis (phenylphosphinic acid) Derivative hydrolysis->product

References

"protocol for Ethane-1,2-diylbis(phenylphosphinic acid) synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethane-1,2-diylbis(phenylphosphinic acid), a valuable building block in medicinal chemistry and materials science. The procedure outlined is based on established chemical principles for the formation of phosphinic acids.

Introduction

Ethane-1,2-diylbis(phenylphosphinic acid) is an organophosphorus compound with two phenylphosphinic acid moieties linked by an ethane bridge. This bifunctional molecule holds potential for various applications, including as a ligand in coordination chemistry and as a precursor for novel polymers and biologically active molecules. The synthesis protocol described herein involves the reaction of phenylphosphinic acid with ethylene glycol.

Materials and Equipment

Material/EquipmentDescription/Specification
Reagents
Phenylphosphinic acidC₆H₇O₂P, ≥98% purity
Ethylene glycolC₂H₆O₂, anhydrous, ≥99.8%
TolueneC₇H₈, anhydrous, ≥99.8%
Hydrochloric acidHCl, concentrated (37%)
Deionized waterH₂O
Anhydrous sodium sulfateNa₂SO₄
Apparatus
Three-necked round-bottom flask250 mL, with ground glass joints
Dean-Stark apparatusTo remove water azeotropically
Reflux condenser
Magnetic stirrer with heating mantle
Dropping funnel
Separatory funnel500 mL
Rotary evaporator
Buchner funnel and flask
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Analytical Instruments
Nuclear Magnetic Resonance (NMR) SpectrometerFor ¹H and ³¹P NMR
Infrared (IR) Spectrometer
Mass Spectrometer (MS)

Experimental Protocol

The synthesis of Ethane-1,2-diylbis(phenylphosphinic acid) is typically achieved through the esterification reaction between phenylphosphinic acid and ethylene glycol, followed by hydrolysis.

Reaction Workflow

SynthesisWorkflow Reagents Phenylphosphinic Acid Ethylene Glycol Toluene Reaction Reaction Setup: - Three-necked flask - Dean-Stark trap - Reflux condenser Reagents->Reaction Charge Heating Heating and Reflux (Azeotropic water removal) Reaction->Heating Heat Workup Aqueous Work-up: - Acidification (HCl) - Extraction Heating->Workup Cool & Process Purification Purification: - Recrystallization Workup->Purification Isolate Crude Product Ethane-1,2-diylbis(phenylphosphinic acid) Purification->Product Isolate Pure

Caption: General workflow for the synthesis of Ethane-1,2-diylbis(phenylphosphinic acid).

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a dropping funnel, add phenylphosphinic acid (28.4 g, 0.2 mol) and toluene (100 mL).

  • Addition of Ethylene Glycol: While stirring, add ethylene glycol (6.2 g, 0.1 mol) dropwise to the suspension of phenylphosphinic acid in toluene at room temperature.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reflux until no more water is collected (approximately 4-6 hours).

  • Solvent Removal: After cooling the reaction mixture to room temperature, remove the toluene under reduced pressure using a rotary evaporator.

  • Hydrolysis and Precipitation: To the resulting viscous oil, add 100 mL of deionized water and 10 mL of concentrated hydrochloric acid. Stir the mixture vigorously for 1 hour. A white precipitate of Ethane-1,2-diylbis(phenylphosphinic acid) will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 30 mL).

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dry the purified white solid under vacuum.

Characterization Data

The structure and purity of the synthesized Ethane-1,2-diylbis(phenylphosphinic acid) should be confirmed by standard analytical techniques.

Analytical Technique Expected Results
¹H NMR Phenyl protons, ethylene bridge protons, and P-OH protons.
³¹P NMR A single resonance characteristic of a phosphinic acid.
IR Spectroscopy Characteristic peaks for P=O, P-O-H, C-H (aromatic and aliphatic), and P-C bonds.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (310.22 g/mol ).

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Phenylphosphinic acid and hydrochloric acid are corrosive. Handle with care.

  • Toluene is flammable and toxic. Avoid inhalation and contact with skin.

  • Dispose of all chemical waste according to institutional and local regulations.

Logical Relationship of Synthesis Steps

LogicalRelationship Start Starting Materials Esterification Esterification Start->Esterification Dehydration Dehydration (driving force) Esterification->Dehydration Equilibrium Intermediate Bis(phenylphosphinate) Ester Esterification->Intermediate Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis FinalProduct Final Product Hydrolysis->FinalProduct

Caption: Logical flow of the key chemical transformations in the synthesis.

Application Notes and Protocols: Chiral Bisphosphine Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Ethane-1,2-diylbis(phenylphosphinic acid) in Asymmetric Synthesis

A Note on the Target Compound: Initial literature and database searches indicate that there are no specific documented applications of Ethane-1,2-diylbis(phenylphosphinic acid) in asymmetric synthesis. The parent compound is achiral, and for it to be effective in enantioselective catalysis, it would need to possess chiral elements. The synthesis of chiral derivatives of this specific phosphinic acid has not been reported in the scientific literature.

Therefore, this document will focus on closely related, structurally analogous, and highly successful chiral ligands that feature the core ethane-1,2-diyl backbone. These C2-symmetric bisphosphine ligands, such as the DuPhos , BPE , and BisP * families, are foundational in modern asymmetric catalysis, particularly for hydrogenation reactions.

Application Notes: Privileged C2-Symmetric Bisphosphine Ligands

The DuPhos and BPE families of ligands, developed by M. J. Burk, are electron-rich, C2-symmetric bisphospholanes that form highly effective and robust catalysts with transition metals like rhodium and ruthenium. Their rigid five-membered phospholane rings and tunable steric environment, achieved by varying the substituents at the 2,5-positions, allow for exceptional levels of enantiocontrol in a wide range of transformations.[1]

Key Applications:

  • Asymmetric Hydrogenation of Enamides: Rhodium complexes of DuPhos and BPE ligands are exceptionally effective for the asymmetric hydrogenation of α-enamides to produce chiral α-amino acids and their derivatives. These reactions often proceed with very high enantioselectivities (typically >95% ee) and high turnover numbers (TONs), making them suitable for industrial-scale synthesis.[1][2]

  • Asymmetric Hydrogenation of Ketones: These ligands are also employed in the enantioselective reduction of various ketones, providing access to chiral alcohols, which are crucial building blocks in pharmaceutical synthesis.

  • Other Transformations: Beyond hydrogenation, derivatives of these ligands have been successfully applied in asymmetric alkylations, phosphinations, and various carbon-carbon bond-forming reactions.[1][3]

The general success of these ligands stems from the formation of a stable, chiral coordination environment around the metal center, which effectively dictates the facial selectivity of substrate binding and subsequent reaction.

Ligand_Structures cluster_DuPhos DuPhos Ligands cluster_BPE BPE Ligands cluster_BisP BisP* Ligands Me_DuPhos Me-DuPhos (R=Me) Et_DuPhos Et-DuPhos (R=Et) Ph_BPE Ph-BPE (R=Ph) tBu_BisP t-Bu-BisP* (R=t-Bu)

Figure 1: Structures of representative DuPhos, BPE, and BisP* ligands.

Data Presentation: Performance in Asymmetric Hydrogenation

The rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate is a standard benchmark reaction for evaluating the effectiveness of chiral phosphine ligands. The data below compares the performance of (S,S)-Me-DuPhos with the P-chirogenic (S,S)-t-Bu-BisP* ligand under comparable conditions.

LigandCatalyst PrecursorSubstrate/Catalyst RatioTime (h)Conversion (%)ee (%) (Configuration)Reference
(S,S)-Me-DuPhos[Rh(COD)L]BF₄10024>9998.5 (R)[4]
(S,S)-t-Bu-BisP*[Rh(COD)L]BF₄10024>99>99 (R)[4]

Table 1. Comparison of ligand performance in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.

Experimental Protocols

Representative Protocol: Rh-Catalyzed Asymmetric Hydrogenation of an Enamide

This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral enamide, such as methyl (Z)-α-acetamidocinnamate, using a rhodium-DuPhos catalyst.

Materials:

  • Rhodium precursor: [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Chiral ligand: (R,R)-Me-DuPhos

  • Substrate: Methyl (Z)-α-acetamidocinnamate

  • Solvent: Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor equipped with a magnetic stir bar and pressure gauge

Procedure:

  • Catalyst Preparation (In Situ):

    • In a glovebox, add the rhodium precursor (e.g., 0.01 mmol) and the chiral ligand (e.g., 0.011 mmol, ~1.1 equivalents) to a vial.

    • Add a portion of the degassed methanol (e.g., 5 mL) and stir the mixture for 15-20 minutes. The solution should become homogeneous.

  • Reaction Setup:

    • In a separate flask, dissolve the enamide substrate (e.g., 1.0 mmol, 100 equivalents) in the remaining degassed methanol (e.g., 15 mL).

    • Transfer the substrate solution to the pressure reactor.

    • Using a cannula, transfer the pre-formed catalyst solution into the reactor.[5]

    • Seal the autoclave securely inside the glovebox.

  • Hydrogenation:

    • Remove the sealed reactor from the glovebox.

    • Connect the reactor to a hydrogen line and purge the system with hydrogen gas 3-5 times to remove any residual air.[5]

    • Pressurize the reactor to the desired pressure (e.g., 20 atm H₂).[2]

    • Commence vigorous stirring and maintain the reaction at a constant temperature (e.g., 25 °C) for the specified time (e.g., 3-24 hours).[2]

  • Work-up and Analysis:

    • Upon completion, carefully vent the excess hydrogen gas in a fume hood.

    • Open the reactor and concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The conversion can be determined by ¹H NMR analysis of the crude product.

    • The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Safety Precautions: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be carried out in a well-ventilated fume hood using appropriate high-pressure equipment and safety shields.

Visualization of a Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for the rhodium-bisphosphine catalyzed asymmetric hydrogenation of a prochiral enamide. The cycle involves the key steps of oxidative addition of hydrogen, substrate coordination, migratory insertion (hydrogen transfer), and reductive elimination of the product.[6]

Catalytic_Cycle cluster_product A [Rh(L)]⁺ (Active Catalyst) B [Rh(H)₂(L)]⁺ (Dihydride Complex) A->B + H₂ (Oxidative Addition) C [Rh(H)₂(L)(Substrate)]⁺ (Substrate Complex) B->C + Substrate (Coordination) D [Rh(H)(Alkyl)(L)]⁺ (Alkyl Hydride) C->D Migratory Insertion D->A Reductive Elimination - Product E Product D->E

Figure 2: Rh-catalyzed asymmetric hydrogenation cycle.

References

Coordination Chemistry of Diphosphinic Acids: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the coordination chemistry of P,P'-diphenylethylenediphosphinic acid. The following application notes and protocols are based on the established coordination chemistry of analogous diphosphinic and diphosphonic acids, serving as a predictive guide for researchers, scientists, and drug development professionals.

Introduction to Diphosphinic Acids as Ligands

Diphosphinic acids, characterized by the R₂(O)P-X-P(O)R₂ core (where X is a linking group), are versatile ligands in coordination chemistry. The presence of two phosphinoyl groups allows for various coordination modes, including monodentate, bidentate-chelating, and bridging interactions with a wide range of metal ions. This versatility makes them attractive for the synthesis of coordination polymers, discrete metal complexes, and functional materials with potential applications in catalysis, materials science, and biomedicine. The specific ligand, P,P'-diphenylethylenediphosphinic acid, possesses a flexible ethylene bridge connecting two P(O)(OH)(Ph) moieties, suggesting a propensity for forming stable chelate rings with metal centers.

Synthesis of Metal Complexes with Diphosphinic Acids

The synthesis of metal complexes with diphosphinic acids typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The reaction conditions can be tuned to favor the formation of either discrete complexes or extended coordination polymers.

Experimental Protocol: General Synthesis of a Metal Complex with a Diphosphinic Acid

Objective: To synthesize a coordination complex of a divalent metal ion (e.g., Cu²⁺, Zn²⁺, Co²⁺) with a generic diphosphinic acid (H₂L).

Materials:

  • Diphosphinic acid ligand (H₂L)

  • Metal(II) salt (e.g., MCl₂, M(NO₃)₂, M(CH₃COO)₂)

  • Base (e.g., NaOH, triethylamine)

  • Solvents (e.g., methanol, ethanol, dimethylformamide (DMF), water)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Ligand Deprotonation: Dissolve the diphosphinic acid (1 mmol) in a suitable solvent (e.g., 20 mL of methanol/water mixture). Add a stoichiometric amount of base (2 mmol of NaOH) dropwise while stirring to deprotonate the phosphinic acid groups.

  • Reaction with Metal Salt: In a separate flask, dissolve the metal(II) salt (1 mmol) in the same or a compatible solvent (10 mL).

  • Complexation: Slowly add the metal salt solution to the deprotonated ligand solution with vigorous stirring. The formation of a precipitate may be observed.

  • Reaction Completion: Heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.

  • Isolation and Purification: Allow the mixture to cool to room temperature. Collect the solid product by filtration, wash with the solvent used for the reaction, and then with a more volatile solvent like diethyl ether.

  • Drying: Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.

Logical Workflow for Synthesis:

Synthesis_Workflow Start Start Deprotonation Deprotonate Diphosphinic Acid (e.g., with NaOH in MeOH/H2O) Start->Deprotonation Metal_Solution Prepare Metal Salt Solution (e.g., MCl2 in H2O) Start->Metal_Solution Mix Mix Solutions Deprotonation->Mix Metal_Solution->Mix Reflux Reflux (2-4h) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter and Wash Cool->Filter Dry Dry Product Filter->Dry End End Dry->End

General workflow for the synthesis of metal-diphosphinate complexes.

Characterization of Diphosphinic Acid Metal Complexes

A combination of spectroscopic and analytical techniques is essential to fully characterize the resulting metal complexes.

Spectroscopic Characterization
TechniqueExpected Observations and Interpretation
Infrared (IR) Spectroscopy The P=O stretching vibration (typically around 1150-1200 cm⁻¹) in the free ligand will shift to a lower frequency upon coordination to a metal center. The magnitude of this shift can provide information on the coordination mode (chelating vs. bridging). The broad O-H band of the phosphinic acid will disappear upon deprotonation and complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy ³¹P NMR: The chemical shift of the phosphorus atoms will change upon coordination. The magnitude and direction of the shift depend on the metal ion and the coordination geometry. ¹H NMR: Signals corresponding to the organic backbone of the ligand will be present, and their chemical shifts may be slightly altered upon complexation.
UV-Visible (UV-Vis) Spectroscopy For complexes with transition metals, d-d transitions may be observed in the visible region, providing information about the coordination geometry around the metal center. Ligand-to-metal charge transfer (LMCT) bands may also be present.
Structural and Thermal Analysis
TechniqueExpected Information
Single-Crystal X-ray Diffraction Provides definitive structural information, including bond lengths, bond angles, coordination geometry of the metal ion, and the overall crystal packing. This is crucial for determining the precise coordination mode of the diphosphinic acid ligand.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules. The decomposition pattern can also provide insights into the structure of the complex.

Potential Coordination Modes and Signaling Pathways

P,P'-diphenylethylenediphosphinic acid can adopt several coordination modes, leading to the formation of diverse supramolecular architectures. The flexible ethylene linker allows the phosphinate groups to coordinate to a single metal center in a chelating fashion or to bridge two different metal centers.

Diagram of Potential Coordination Modes:

Coordination_Modes Potential coordination modes of a diphosphinic acid with metal (M) centers. cluster_ligand Diphosphinic Acid Ligand cluster_modes Coordination Modes P1 P O1 O P1->O1 O2 O P1->O2 P2 P P1->P2 ethylene bridge M1 M O1->M1 M2 M O1->M2 M4 M O2->M4 O3 O P2->O3 O4 O P2->O4 O3->M1 M3 M O4->M3

Chelating and bridging coordination modes of diphosphinic acids.

Potential Applications

While specific applications for P,P'-diphenylethylenediphosphinic acid complexes are not documented, based on related compounds, several areas of research are promising.

  • Catalysis: The metal centers in these complexes can act as Lewis acids, potentially catalyzing a variety of organic transformations. The diphosphinate ligand can influence the selectivity and activity of the catalyst.

  • Luminescent Materials: Lanthanide complexes with phosphinate ligands are known to exhibit characteristic luminescence. The organic part of the ligand can act as an "antenna" to absorb light and transfer the energy to the lanthanide ion, which then emits light at a specific wavelength.

  • Drug Development: The coordination of biologically active metal ions with diphosphinate ligands could lead to new therapeutic agents. The ligand could be designed to target specific biological molecules, and the metal ion could be responsible for the therapeutic effect.

Hypothetical Signaling Pathway for a Lanthanide Complex in Luminescence:

Luminescence_Pathway Photon Photon (UV light) Ligand_Excitation Ligand Excitation (S0 -> S1) Photon->Ligand_Excitation ISC Intersystem Crossing (S1 -> T1) Ligand_Excitation->ISC Energy_Transfer Energy Transfer to Lanthanide Ion ISC->Energy_Transfer Ln_Excitation Lanthanide Ion Excitation Energy_Transfer->Ln_Excitation Luminescence Luminescence (Visible Light) Ln_Excitation->Luminescence

Antenna effect in a lanthanide-diphosphinate complex.

These application notes and protocols provide a foundational framework for initiating research into the coordination chemistry of P,P'-diphenylethylenediphosphinic acid and related ligands. Researchers are encouraged to adapt and optimize these general procedures based on the specific metal ions and desired outcomes.

Application Notes and Protocols for Ethane-1,2-diylbis(phenylphosphinic acid) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethane-1,2-diylbis(phenylphosphinic acid), with the chemical formula C₁₄H₁₆O₄P₂, is a bidentate organophosphorus compound. While its structural similarity to well-established bidentate phosphine ligands suggests potential applications in catalysis, a comprehensive review of scientific literature and patent databases reveals a notable absence of specific, documented applications in organic synthesis. This document provides an overview of the compound's properties, its synthesis, and explores its hypothetical applications in catalysis based on the known reactivity of analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the potential of this underutilized ligand.

Chemical Properties and Synthesis

Ethane-1,2-diylbis(phenylphosphinic acid) is characterized by two phenylphosphinic acid groups linked by an ethylene bridge. This structure allows it to act as a bidentate ligand, capable of coordinating to a metal center through the two phosphorus atoms.

PropertyValue
Molecular Formula C₁₄H₁₆O₄P₂
Molecular Weight 310.22 g/mol
CAS Number 1089-77-6
Appearance White solid (typical for related compounds)
Solubility Soluble in organic solvents
Synthesis Protocol: Phosphorylation of Phenylphosphinic Acid

A general method for the synthesis of Ethane-1,2-diylbis(phenylphosphinic acid) involves the reaction of phenylphosphinic acid with ethylene glycol.[1]

Materials:

  • Phenylphosphinic acid

  • Ethylene glycol

  • Acid or base catalyst (e.g., HCl or NaOH)

  • Anhydrous toluene (or another suitable solvent)

  • Apparatus for reflux with Dean-Stark trap

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization flasks)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine phenylphosphinic acid (2 equivalents) and ethylene glycol (1 equivalent) in a suitable solvent such as toluene.

  • Add a catalytic amount of an acid (e.g., concentrated HCl) or a base (e.g., NaOH).

  • Heat the mixture to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an appropriate aqueous workup to remove the catalyst and any unreacted starting materials. This may involve washing with water, brine, and drying the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Ethane-1,2-diylbis(phenylphosphinic acid).

  • Characterize the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its structure and purity.

Hypothetical Applications in Organic Synthesis

While specific catalytic applications for Ethane-1,2-diylbis(phenylphosphinic acid) are not documented, its bidentate phosphinic acid structure suggests potential utility in various transition metal-catalyzed reactions, analogous to well-studied bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe).[2] The phosphinic acid moieties could potentially be reduced in situ to the corresponding phosphines to form active catalysts, or the phosphinic acid itself could act as a ligand.

The following table outlines potential catalytic applications. It is crucial to note that these are illustrative and not based on published experimental data for this specific compound.[2]

Catalytic ReactionPotential Metal CenterSubstrate ClassProduct Class
Suzuki-Miyaura CouplingPalladium (Pd)Aryl halides, Boronic acidsBiaryls
Heck CouplingPalladium (Pd)Aryl halides, AlkenesSubstituted alkenes
Buchwald-Hartwig AminationPalladium (Pd)Aryl halides, AminesAryl amines
HydrogenationRhodium (Rh), Ruthenium (Ru)Alkenes, KetonesAlkanes, Alcohols
Hypothetical Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a generic procedure based on the use of bidentate phosphine ligands and would require significant optimization for Ethane-1,2-diylbis(phenylphosphinic acid).

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Ethane-1,2-diylbis(phenylphosphinic acid) (as ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., 1-2 mol%) and Ethane-1,2-diylbis(phenylphosphinic acid) (e.g., 1.1-2.2 mol% relative to Pd).

  • Add the anhydrous solvent and stir the mixture for a few minutes to allow for complex formation.

  • Add the aryl halide (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Potential Catalytic Role

The following diagrams illustrate the synthesis of the ligand and its hypothetical role in a generic cross-coupling catalytic cycle.

Synthesis_of_Ethane_1_2_diylbis_phenylphosphinic_acid phenylphosphinic_acid Phenylphosphinic Acid product Ethane-1,2-diylbis(phenylphosphinic acid) phenylphosphinic_acid->product + Ethylene Glycol (Acid/Base Catalyst, Reflux) ethylene_glycol Ethylene Glycol ethylene_glycol->product Hypothetical_Catalytic_Cycle cluster_cycle Generic Cross-Coupling Cycle Pd0 Pd(0)L PdII R-Pd(II)(L)-X Pd0->PdII OxAdd Oxidative Addition (R-X) PdII_R R-Pd(II)(L)-R' PdII->PdII_R Transmetal Transmetalation (R'-M) PdII_R->Pd0 product Product (R-R') PdII_R->product RedElim Reductive Elimination ligand L = Ethane-1,2-diylbis(phenylphosphinic acid) (Hypothetical Ligand)

References

Application Notes and Protocols: Ethane-1,2-diylbis(phenylphosphinic acid) as a Catalyst Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches have revealed a notable scarcity of specific, documented catalytic applications for ethane-1,2-diylbis(phenylphosphinic acid). The following application notes and protocols are therefore based on the well-established catalytic activity of structurally analogous bidentate phosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (DPPE). The provided data and methodologies should be considered representative examples of the potential applications of catalysts derived from ethane-1,2-diylbis(phenylphosphinic acid) and would require experimental validation for this specific precursor.

Introduction

Ethane-1,2-diylbis(phenylphosphinic acid) is a bidentate ligand precursor possessing two phosphorus atoms capable of coordinating to a metal center. This bidentate nature allows for the formation of stable chelate complexes with various transition metals, which are foundational to many homogeneous catalysts.[1] The dual phosphinic acid functional groups provide "hard" donor sites, making it a versatile precursor for a diverse range of coordination complexes and metal-organic frameworks (MOFs).[1] While specific catalytic data for this compound is not extensively documented, its structural similarity to widely used bis(phosphine) ligands suggests its potential in various organic transformations, including cross-coupling and hydrogenation reactions.[1][2]

Potential Catalytic Applications

Based on the reactivity of analogous bidentate phosphine ligands, catalysts derived from ethane-1,2-diylbis(phenylphosphinic acid) are hypothetically suited for a range of transition metal-catalyzed reactions. The following table outlines potential applications.

Catalytic ReactionPotential Metal CenterSubstratesProducts
Suzuki-Miyaura CouplingPalladium (Pd)Aryl halides, Arylboronic acidsBiaryls
Heck CouplingPalladium (Pd)Aryl halides, AlkenesSubstituted alkenes
HydrogenationRhodium (Rh), Ruthenium (Ru)Alkenes, KetonesAlkanes, Alcohols
This table is illustrative and based on the known reactivity of similar bidentate phosphine ligands. Specific catalytic activity for Ethane-1,2-diylbis(phenylphosphinic acid) has not been documented in the searched literature.[1]

Experimental Protocols (Based on Analogous Systems)

The following protocols are adapted from established procedures for catalytic reactions using palladium complexes of bidentate phosphine ligands like DPPE. These serve as a starting point for developing specific protocols for catalysts derived from ethane-1,2-diylbis(phenylphosphinic acid).

Protocol 1: Synthesis of a Palladium(II) Pre-catalyst

This protocol describes the synthesis of a generic Pd(II)-bis(phosphine) complex, a common pre-catalyst for cross-coupling reactions.

Materials:

  • Ethane-1,2-diylbis(phenylphosphinic acid) derivative (ligand)

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (CH₃CN), degassed

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the ethane-1,2-diylbis(phenylphosphinic acid) derivative (1.1 equivalents) in degassed acetonitrile.

  • In a separate Schlenk flask, suspend palladium(II) chloride (1.0 equivalent) in degassed acetonitrile.

  • Slowly add the ligand solution to the PdCl₂ suspension at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of the complex is often indicated by a color change.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with a non-coordinating solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the palladium(II)-bis(phosphine) complex.

Workflow for Pre-catalyst Synthesis

cluster_synthesis Pre-catalyst Synthesis Ligand Ethane-1,2-diylbis(phenylphosphinic acid) derivative Reaction Reaction under Inert Atmosphere Ligand->Reaction PdCl2 PdCl₂ PdCl2->Reaction Solvent Degassed Acetonitrile Solvent->Reaction Isolation Solvent Removal & Washing Reaction->Isolation Product Pd(II)-bis(phosphine) Complex Isolation->Product

Caption: General workflow for the synthesis of a Palladium(II)-bis(phosphine) pre-catalyst.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a pre-formed palladium-bis(phosphine) catalyst.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II)-bis(phosphine) pre-catalyst (from Protocol 1)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., 1,4-dioxane or toluene/water mixture), degassed

  • Argon or Nitrogen gas

  • Schlenk tube or reaction vial

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium pre-catalyst (0.01-1 mol%).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the degassed solvent (3-5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ (Base) ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data (Representative)

The following table presents hypothetical performance data for a palladium catalyst derived from a bidentate phosphine ligand in a Suzuki-Miyaura coupling reaction, based on typical results reported for analogous systems.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid0.5Toluene/H₂OK₂CO₃1001295
24-ChlorotoluenePhenylboronic acid1.01,4-DioxaneK₃PO₄1102488
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid0.1DMF/H₂ONa₂CO₃90898
This data is hypothetical and intended to be representative of what might be expected. Actual results would depend on the specific catalyst structure and reaction conditions.

Conclusion

While direct experimental evidence for the catalytic applications of ethane-1,2-diylbis(phenylphosphinic acid) is limited in publicly available literature, its structural characteristics strongly suggest its potential as a precursor for effective catalysts in a variety of organic transformations. The protocols and data presented here, based on well-understood analogous systems, provide a solid foundation for researchers to begin exploring the catalytic capabilities of this promising ligand precursor. Further research is warranted to synthesize and evaluate the performance of metal complexes derived from ethane-1,2-diylbis(phenylphosphinic acid) in the reactions outlined and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethane-1,2-diylbis(phenylphosphinic acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethane-1,2-diylbis(phenylphosphinic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important organophosphorus compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of Ethane-1,2-diylbis(phenylphosphinic acid), focusing on improving reaction yield and product purity.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or ³¹P NMR to ensure completion. Gradually increase the reaction temperature or prolong the reaction time as needed.
Poor Quality Starting Materials: Phenylphosphinic acid or ethylene glycol may be impure or contain water.Use high-purity, anhydrous starting materials. Ensure proper storage to prevent moisture absorption.
Ineffective Catalyst: If using a catalyst, it may be inactive or used in an insufficient amount.Ensure the catalyst is active and used in the appropriate stoichiometric ratio. Consider screening different acid or base catalysts.
Low Yield Side Reactions: Formation of byproducts such as mono-esterified products or polymers.Optimize the stoichiometry of reactants. A slight excess of ethylene glycol may favor the formation of the desired bis-acid. Control the reaction temperature to minimize polymerization.
Product Decomposition: The product may be sensitive to high temperatures or prolonged reaction times.Employ milder reaction conditions if possible. Minimize the overall reaction time once the formation of the desired product is maximized.
Inefficient Work-up: Loss of product during extraction or purification steps.Due to the polar nature of phosphinic acids, they can be challenging to extract. Use appropriate solvent systems for extraction. For purification, consider recrystallization from a suitable solvent system.
Product Contamination/Impurity Unreacted Starting Materials: Incomplete reaction leaving residual phenylphosphinic acid or ethylene glycol.Optimize reaction conditions to drive the reaction to completion. Recrystallization is an effective method for removing unreacted starting materials.
Formation of Oligomers/Polymers: High reaction temperatures can sometimes lead to the formation of polymeric byproducts.Carefully control the reaction temperature and consider using a solvent to maintain a suitable reaction concentration.
Hydrolysis of Product: The phosphinic acid ester linkages can be susceptible to hydrolysis, especially during aqueous work-up.Minimize contact with water during the work-up process. If an aqueous wash is necessary, use deionized water and perform the extraction quickly.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis method for Ethane-1,2-diylbis(phenylphosphinic acid)?

A common method for the synthesis of Ethane-1,2-diylbis(phenylphosphinic acid) involves the direct esterification of phenylphosphinic acid with ethylene glycol.[1] This reaction is typically carried out under conditions that facilitate the removal of water, which is formed as a byproduct, to drive the equilibrium towards the product side.

Q2: What reaction conditions are crucial for optimizing the yield?

Several factors can influence the yield:

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. Careful temperature control is essential.

  • Catalyst: The reaction can be performed with or without a catalyst. Acidic or basic catalysts can be employed to accelerate the reaction.

  • Solvent: A solvent that allows for the azeotropic removal of water, such as toluene or benzene, can be beneficial in driving the reaction to completion.

  • Stoichiometry: The molar ratio of phenylphosphinic acid to ethylene glycol should be carefully controlled to favor the formation of the bis-substituted product.

Q3: How can I purify the final product?

Due to the polar nature of the two phosphinic acid groups, Ethane-1,2-diylbis(phenylphosphinic acid) is typically a solid. Recrystallization is a common and effective method for purification.[1] A suitable solvent or solvent mixture should be chosen to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.

Q4: What are the potential side reactions to be aware of?

The primary side reactions include the formation of the mono-esterified product where only one molecule of phenylphosphinic acid has reacted with ethylene glycol, and the formation of oligomers or polymers, especially at higher temperatures.

Experimental Protocols

General Procedure for the Synthesis of Ethane-1,2-diylbis(phenylphosphinic acid):

  • Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine phenylphosphinic acid (2 molar equivalents) and ethylene glycol (1 molar equivalent).

  • Solvent Addition: Add a suitable solvent capable of forming an azeotrope with water, such as toluene or benzene.

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by analytical techniques such as TLC or ³¹P NMR.

  • Work-up: Once the reaction is complete, cool the reaction mixture. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Visualizations

To aid in understanding the synthesis and troubleshooting process, the following diagrams are provided.

Synthesis_Pathway PPA Phenylphosphinic Acid Product Ethane-1,2-diylbis(phenylphosphinic acid) PPA->Product EG Ethylene Glycol EG->Product Water Water (byproduct) Product->Water

Caption: Reaction pathway for the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Optimize_Conditions Materials OK Optimize_Conditions->Start No Improvement Improve_Workup Refine Work-up & Purification Optimize_Conditions->Improve_Workup Optimized Improve_Workup->Start No Improvement Success Improved Yield & Purity Improve_Workup->Success Refined

Caption: A logical workflow for troubleshooting.

References

"Ethane-1,2-diylbis(phenylphosphinic acid) stability and degradation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Ethane-1,2-diylbis(phenylphosphinic acid). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential stability and degradation issues encountered during your experiments.

Disclaimer: Specific stability and degradation data for Ethane-1,2-diylbis(phenylphosphinic acid) is limited in publicly available literature. The information provided below is based on general principles of organophosphorus chemistry and data from related compounds. It is intended to serve as a guide for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for Ethane-1,2-diylbis(phenylphosphinic acid)?

A1: For optimal stability, Ethane-1,2-diylbis(phenylphosphinic acid) should be stored in a tightly closed container in a cool, dry, and well-ventilated area. Avoid exposure to moisture and direct sunlight. While specific temperature ranges are not defined in the available literature, refrigeration (2-8 °C) is a common practice for preserving the integrity of analogous chemical compounds. Always consult the Safety Data Sheet (SDS) for the most detailed handling precautions.

Q2: What are the potential degradation pathways for Ethane-1,2-diylbis(phenylphosphinic acid)?

A2: Based on its chemical structure, which features two phosphinic acid moieties connected by an ethane bridge, several degradation pathways can be postulated under stress conditions:

  • Hydrolysis: The P-C bond in phosphinic acids can be susceptible to hydrolysis, particularly under extreme pH and elevated temperatures. This could lead to the cleavage of the phenyl group or the ethane bridge.

  • Oxidation: The phosphorus center can be susceptible to oxidation, potentially forming a phosphonic acid derivative. The phenyl rings and the ethane bridge could also be sites of oxidative degradation.

  • Photodegradation: Exposure to UV light may induce radical-based reactions, potentially leading to cleavage of the P-C bonds or modifications to the aromatic rings. Studies on other organophosphorus compounds have shown that they can be degraded by photocatalysis.

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule. For some phosphinic acids, heating with a strong base can result in complete decomposition. Research on other phosphinates suggests that they are generally more thermally stable than related phosphates and phosphonates.

Q3: What analytical methods are suitable for assessing the stability of Ethane-1,2-diylbis(phenylphosphinic acid)?

A3: Due to its polar nature, specialized analytical techniques are required. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Mass Spectrometry) is a primary method for stability studies.

  • HPLC-UV: Useful for quantifying the parent compound, provided it has a suitable chromophore.

  • LC-MS/MS: A powerful technique for identifying and quantifying both the parent compound and its degradation products, offering high sensitivity and specificity.

  • Ion Chromatography: Can be employed for the analysis of polar phosphonic and phosphinic acids.

  • ³¹P NMR Spectroscopy: A valuable tool for structural elucidation of degradation products and for monitoring the disappearance of the parent compound in solution.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound potency or inconsistent experimental results over time. Degradation of the compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored in a tightly sealed container at the recommended temperature, protected from light and moisture.2. Prepare fresh stock solutions for each experiment.3. Perform a purity check of the stored material using a suitable analytical method (e.g., HPLC).
Appearance of unexpected peaks in chromatograms during analysis. Formation of degradation products.1. Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products.2. Use LC-MS/MS to elucidate the structures of the unknown peaks.3. Compare the retention times of the new peaks with those of potential degradation products.
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.1. Verify the solubility of the compound in the chosen solvent system.2. Consider using a different solvent or a co-solvent system.3. Analyze the precipitate to determine if it is the parent compound or a degradation product.
Discoloration of the solid compound or solutions. Potential oxidative or photodegradation.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is suspected to be air-sensitive.2. Protect solutions from light by using amber vials or covering them with aluminum foil.3. Re-evaluate the purity of the discolored material.

Data Presentation

Table 1: Hypothetical Stability Data for Ethane-1,2-diylbis(phenylphosphinic acid) under Stress Conditions

This data is illustrative and intended to guide experimental design. Actual stability should be determined empirically.

Condition Time (hours) Assay (%) Major Degradant(s) Observed
Acidic (0.1 M HCl, 60 °C) 2492.5Phenylphosphinic acid
Basic (0.1 M NaOH, 60 °C) 2488.2Phenylphosphinic acid, Benzoic acid
Oxidative (3% H₂O₂, RT) 2485.7Oxidized phosphinic acid derivatives
Photolytic (UV light, RT) 2490.1Phenylphosphinic acid, various photoproducts
Thermal (80 °C, solid state) 7298.5Minimal degradation

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and products of Ethane-1,2-diylbis(phenylphosphinic acid).

1. Preparation of Stock Solution:

  • Prepare a stock solution of Ethane-1,2-diylbis(phenylphosphinic acid) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature, protected from light.

  • Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

  • Thermal Degradation: Store the solid compound and a solution at elevated temperatures (e.g., 60-80 °C).

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (preferably LC-MS/MS) to quantify the remaining parent compound and identify degradation products.

Mandatory Visualization

main Ethane-1,2-diylbis(phenylphosphinic acid) hydrolysis Hydrolysis (Acid/Base, Heat) main->hydrolysis oxidation Oxidation (e.g., H2O2) main->oxidation photolysis Photolysis (UV Light) main->photolysis deg1 Phenylphosphinic acid hydrolysis->deg1 deg2 Oxidized derivatives oxidation->deg2 deg3 Photoproducts photolysis->deg3

Caption: Postulated degradation pathways for Ethane-1,2-diylbis(phenylphosphinic acid).

start Start: Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Quench Reaction (if applicable) sampling->neutralize analyze Analyze by Stability-Indicating Method (e.g., LC-MS/MS) neutralize->analyze end Identify Degradants & Quantify Parent analyze->end

Caption: Experimental workflow for a forced degradation study.

start Inconsistent Experimental Results? check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage Yes ok Results Consistent start->ok No prepare_fresh Prepare Fresh Stock Solutions check_storage->prepare_fresh purity_check Perform Purity Check (e.g., HPLC) prepare_fresh->purity_check degradation Degradation Confirmed? purity_check->degradation forced_degradation Conduct Forced Degradation Study degradation->forced_degradation Yes degradation->ok No identify_degradants Identify Degradants (LC-MS/MS) forced_degradation->identify_degradants modify_protocol Modify Experimental Protocol (e.g., pH, solvent, temp) identify_degradants->modify_protocol

Caption: Troubleshooting logic for stability-related issues.

Technical Support Center: Purification of Ethane-1,2-diylbis(phenylphosphinic acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethane-1,2-diylbis(phenylphosphinic acid).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude Ethane-1,2-diylbis(phenylphosphinic acid)?

A1: The most common and effective method for the purification of Ethane-1,2-diylbis(phenylphosphinic acid) is recrystallization. This technique is generally sufficient to achieve high purity of the final product.[1]

Q2: What are the likely impurities in a crude sample of Ethane-1,2-diylbis(phenylphosphinic acid)?

A2: Based on the typical synthesis, which involves the reaction of phenylphosphinic acid with a linking agent like 1,2-dibromoethane in the presence of a base, potential impurities include:

  • Unreacted phenylphosphinic acid

  • Side-products from incomplete reaction (mono-substituted intermediates)

  • Residual base (e.g., sodium hydroxide)

  • Salts formed during the reaction (e.g., sodium bromide)

Q3: What is a good starting solvent for the recrystallization of Ethane-1,2-diylbis(phenylphosphinic acid)?

A3: Based on the successful recrystallization of the analogous compound, Ethane-1,2-diylbis(methylphosphinic acid), an ethanolic solution is a good starting point. Generally, polar solvents, particularly alcohols, are suitable for dissolving phosphinic acids.

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Recommended Solution(s)
The compound does not dissolve in the recrystallization solvent, even with heating. The chosen solvent is not polar enough. The volume of the solvent is insufficient.Try a more polar solvent, such as methanol or a mixture of ethanol and water. Increase the volume of the solvent incrementally until the compound dissolves at the boiling point.
The compound "oils out" instead of forming crystals upon cooling. The solution is supersaturated. The cooling process is too rapid. Insoluble impurities are present.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. If the problem persists, perform a hot filtration to remove any insoluble impurities before cooling.
No crystals form even after the solution has cooled to room temperature or in an ice bath. The solution is not sufficiently saturated.Reduce the volume of the solvent by evaporation and then allow the solution to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure product.
The resulting crystals are discolored. Colored impurities are present in the crude product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may also adsorb some of the desired product, potentially reducing the yield.
The yield of the recrystallized product is very low. Too much solvent was used during recrystallization. The compound is significantly soluble in the cold solvent. The crystals were not completely collected during filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Choose a solvent in which the compound has high solubility when hot and low solubility when cold. Ensure complete transfer of the crystals to the filter and wash them with a minimal amount of ice-cold solvent.

Experimental Protocols

Recrystallization of Ethane-1,2-diylbis(phenylphosphinic acid)

This protocol is a general guideline based on standard recrystallization techniques for similar phosphinic acid compounds.

Materials:

  • Crude Ethane-1,2-diylbis(phenylphosphinic acid)

  • Ethanol (or other suitable solvent)

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude Ethane-1,2-diylbis(phenylphosphinic acid) in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product add_solvent Add Hot Solvent crude->add_solvent dissolved Dissolved Product add_solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration impurities Insoluble Impurities hot_filtration->impurities cooling Slow Cooling hot_filtration->cooling Clear Filtrate crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product

Caption: Purification workflow for Ethane-1,2-diylbis(phenylphosphinic acid).

Troubleshooting Logic

troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Purification Issue no_dissolve Compound Not Dissolving start->no_dissolve oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals change_solvent Change/Increase Solvent no_dissolve->change_solvent slow_cool Slower Cooling / Add More Solvent oiling_out->slow_cool concentrate Concentrate Solution / Induce Crystallization no_crystals->concentrate

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Ethane-1,2-diylbis(phenylphosphinic acid) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethane-1,2-diylbis(phenylphosphinic acid). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Ethane-1,2-diylbis(phenylphosphinic acid) and what are its primary applications?

Ethane-1,2-diylbis(phenylphosphinic acid) is an organophosphorus compound featuring two phenylphosphinic acid groups linked by an ethane bridge. Its bidentate nature makes it a valuable ligand in coordination chemistry for studying metal-ligand interactions. Additionally, the phosphinic acid functional groups impart biological activity, leading to its investigation in medicinal chemistry as a potential enzyme inhibitor.

Q2: What are the main challenges in synthesizing Ethane-1,2-diylbis(phenylphosphinic acid)?

The primary challenges include achieving high yields, preventing the formation of byproducts through side reactions such as oxidation and hydrolysis, and the purification of the final product due to its high polarity.

Q3: What are the common issues when using Ethane-1,2-diylbis(phenylphosphinic acid) as a ligand?

Common issues in coordination chemistry include ensuring bidentate coordination rather than monodentate, the stability of the resulting metal complexes, and the potential for the phosphinic acid groups to undergo side reactions under certain conditions. The stability of complexes can be influenced by the choice of metal ion and the reaction conditions.

Q4: How can I purify crude Ethane-1,2-diylbis(phenylphosphinic acid)?

Due to its high polarity, standard silica gel chromatography can be challenging as the compound may adhere strongly to the stationary phase. Recrystallization from a suitable solvent system is a common purification method. For highly polar compounds that are difficult to crystallize, forming a salt (e.g., with dicyclohexylamine) can facilitate crystallization.

Troubleshooting Guides

Synthesis of Ethane-1,2-diylbis(phenylphosphinic acid)

A plausible synthesis route for Ethane-1,2-diylbis(phenylphosphinic acid) involves a variation of the Michaelis-Arbuzov reaction. Below is a troubleshooting guide for common issues that may arise during this synthesis.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Low Reactivity of Precursors Ensure high purity of starting materials: phenylphosphinite and 1,2-dihaloethane. The reactivity of the haloalkane is critical, with the general trend being I > Br > Cl. Consider using 1,2-diiodoethane for higher reactivity.
Incomplete Reaction Monitor the reaction progress using ³¹P NMR spectroscopy. If the reaction stalls, consider increasing the reaction temperature or extending the reaction time. Be cautious of potential side reactions at higher temperatures.
Side Reactions The Michaelis-Arbuzov reaction can have side reactions, such as the Perkow reaction if there are carbonyl functionalities present in the starting materials. Ensure starting materials are free of such impurities. Pyrolysis of the ester to an acid can also occur at high temperatures.

Issue 2: Formation of Significant Byproducts

Possible Cause Troubleshooting Step
Oxidation of Phosphorus(III) Intermediate The trivalent phosphorus intermediate is susceptible to oxidation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Hydrolysis of Product The phosphinic acid product can be susceptible to hydrolysis under harsh acidic or basic conditions during workup. Use mild workup procedures and avoid prolonged exposure to strong acids or bases.
Polymerization In some cases, side reactions can lead to the formation of polymeric phosphorus-containing species. This can sometimes be mitigated by adjusting reactant concentrations and reaction temperature.
Purification of Ethane-1,2-diylbis(phenylphosphinic acid)

Issue: Difficulty in Isolating a Pure Solid Product

Possible Cause Troubleshooting Step
High Polarity Leading to Strong Adhesion on Silica Gel Avoid traditional silica gel chromatography if possible. If chromatography is necessary, consider using reversed-phase chromatography or ion-exchange chromatography.
Product is an Oil or a Sticky Solid Attempt recrystallization from various solvent systems. A mixture of a polar solvent (to dissolve the product) and a non-polar solvent (to induce precipitation) is often effective. Lyophilization (freeze-drying) from a suitable solvent like tert-butanol can sometimes yield a solid powder instead of a sticky residue.
Hygroscopic Nature of the Product The product may absorb moisture from the air, leading to a sticky or oily appearance. Handle and store the purified product under a dry, inert atmosphere.

Experimental Protocols

Representative Synthesis of Ethane-1,2-diylbis(phenylphosphinic acid) via a Michaelis-Arbuzov-type Reaction

This protocol is a representative method and may require optimization.

Materials:

  • Bis(trimethylsilyl) phenylphosphonite

  • 1,2-dibromoethane

  • Anhydrous toluene

  • Methanol

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve bis(trimethylsilyl) phenylphosphonite (2 equivalents) in anhydrous toluene.

  • Slowly add 1,2-dibromoethane (1 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by ³¹P NMR spectroscopy.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add methanol to the reaction mixture to quench any unreacted silyl phosphonite and to hydrolyze the silyl ester intermediates.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot methanol and slowly add diethyl ether until turbidity is observed. Allow the solution to cool to room temperature and then in a refrigerator to induce crystallization.

  • Filter the crystals, wash with cold diethyl ether, and dry under vacuum.

Characterization Data

Technique Expected Data
¹H NMR Aromatic protons (multiplet), Ethane bridge protons (multiplet), P-OH protons (broad singlet)
³¹P NMR A single peak in the phosphinic acid region
Mass Spec (HRMS) [M+H]⁺ or [M-H]⁻ corresponding to the molecular formula C₁₄H₁₆O₄P₂

Visualizations

Logical Workflow for Troubleshooting Low Synthesis Yield

troubleshooting_workflow start Low or No Product Yield check_reactants Check Purity and Reactivity of Starting Materials start->check_reactants check_conditions Verify Reaction Conditions (Temperature, Time) start->check_conditions check_side_reactions Investigate Potential Side Reactions start->check_side_reactions solution_reactants Use High Purity Reactants / More Reactive Halide check_reactants->solution_reactants solution_conditions Optimize Temperature and Reaction Time via NMR Monitoring check_conditions->solution_conditions solution_side_reactions Run Under Inert Atmosphere / Use Milder Workup check_side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low synthesis yield.

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification reactants Combine Bis(trimethylsilyl) phenylphosphonite and 1,2-dibromoethane in Toluene reflux Reflux for 12-24h under N2 reactants->reflux monitoring Monitor by ³¹P NMR reflux->monitoring quench Quench with Methanol monitoring->quench concentrate Concentrate in vacuo quench->concentrate recrystallize Recrystallize from Methanol/Diethyl Ether concentrate->recrystallize isolate Filter and Dry Product recrystallize->isolate

Caption: General workflow for synthesis and purification.

Technical Support Center: Ethane-1,2-diylbis(phenylphosphinic acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues encountered with Ethane-1,2-diylbis(phenylphosphinic acid).

Troubleshooting Guide: Solubility Issues

Researchers working with Ethane-1,2-diylbis(phenylphosphinic acid) may face challenges in achieving complete dissolution. This guide offers a systematic approach to troubleshoot and resolve these issues.

Problem: Ethane-1,2-diylbis(phenylphosphinic acid) is not dissolving in the chosen solvent.

Initial Steps:

  • Verify Compound Identity and Purity: Ensure the material is indeed Ethane-1,2-diylbis(phenylphosphinic acid) and check for any known impurities that might affect solubility.

  • Solvent Selection: The choice of solvent is critical. While specific data for Ethane-1,2-diylbis(phenylphosphinic acid) is limited, related organophosphorus compounds provide insights. A related compound, 1,2-Bis(diphenylphosphino)ethane, is soluble in acetone and methanol.[1] For phosphinic acids in general, polar solvents are often more effective.[2]

  • Increase Temperature: Gently warming the solution can significantly increase the solubility of many compounds.[2][3] Monitor the temperature to avoid any potential degradation of the compound.

Advanced Troubleshooting:

If the initial steps do not resolve the issue, consider the following:

  • Co-solvents: The addition of a co-solvent can enhance solubility. For a similar compound, phenylphosphinic acid, the presence of methanol in supercritical carbon dioxide was shown to increase solubility.[4][5]

  • pH Adjustment: For acidic compounds like phosphinic acids, adjusting the pH of the solution can impact solubility. Deprotonation of the acidic protons can increase solubility in aqueous solutions.

  • Sonication: Applying ultrasonic waves can help to break down agglomerates and increase the surface area of the solid, facilitating dissolution.

  • Mechanical Agitation: Vigorous stirring or shaking can improve the dissolution rate.

Logical Flow for Troubleshooting Solubility Issues

Troubleshooting_Workflow start Start: Solubility Issue (Incomplete Dissolution) check_compound Verify Compound Identity and Purity start->check_compound select_solvent Re-evaluate Solvent Choice (Consider Polarity) check_compound->select_solvent increase_temp Increase Temperature (with caution) select_solvent->increase_temp co_solvent Try a Co-solvent System increase_temp->co_solvent adjust_ph Adjust pH of Solution co_solvent->adjust_ph sonication Apply Sonication adjust_ph->sonication agitation Increase Mechanical Agitation sonication->agitation success Resolution: Complete Dissolution agitation->success If successful fail Consult Further (e.g., Technical Support) agitation->fail If unsuccessful

Caption: A flowchart illustrating the systematic approach to troubleshooting solubility problems with chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for Ethane-1,2-diylbis(phenylphosphinic acid)?

Q2: How does temperature affect the solubility of Ethane-1,2-diylbis(phenylphosphinic acid)?

A2: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[2][3] This principle is observed for related compounds like phenylphosphonic acid, where solubility in various organic solvents increases with a rise in temperature.[6]

Q3: Can I use a solvent mixture to dissolve Ethane-1,2-diylbis(phenylphosphinic acid)?

A3: Yes, using a co-solvent or a solvent mixture can be an effective strategy. For example, the solubility of phenylphosphinic acid in supercritical CO2 is significantly enhanced by the addition of methanol as a co-solvent.[4][5] This suggests that a mixture of solvents with different polarities might improve the dissolution of Ethane-1,2-diylbis(phenylphosphinic acid).

Q4: Are there any known chemical interactions I should be aware of when trying to dissolve this compound?

A4: Ethane-1,2-diylbis(phenylphosphinic acid) has acidic protons on its hydroxyl groups and can participate in hydrogen bonding.[7] The choice of solvent can be influenced by these properties. Solvents that can act as hydrogen bond acceptors may be more effective.

Quantitative Solubility Data for a Related Compound

While specific quantitative solubility data for Ethane-1,2-diylbis(phenylphosphinic acid) is not available in the searched literature, the following table provides data for a structurally related compound, Phenylphosphonic Acid , in various organic solvents at different temperatures. This data can be used as a reference to guide solvent selection.

Temperature (K)n-Propanol (Mole Fraction, x)Acetone (Mole Fraction, x)Acetonitrile (Mole Fraction, x)Ethyl Acetate (Mole Fraction, x)Chloroform (Mole Fraction, x)
288.150.09890.08640.04660.02750.0079
293.150.11450.09980.05490.03280.0094
298.150.13230.11520.06450.03900.0112
303.150.15260.13280.07560.04620.0133
308.150.17580.15290.08840.05450.0158
313.150.20230.17600.10310.06420.0187
318.150.23270.20250.12010.07550.0221

Data sourced from a study on Phenylphosphonic Acid and should be considered for reference purposes only.[6]

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The following diagram outlines a general workflow for determining the solubility of a solid compound in a solvent, a common practice in chemical research.[6]

Solubility_Determination_Workflow start Start: Prepare Saturated Solution add_excess Add Excess Solid to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (with stirring) add_excess->equilibrate separate Separate Solid and Liquid Phases (e.g., Centrifugation, Filtration) equilibrate->separate analyze Analyze Liquid Phase Concentration (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate Solubility analyze->calculate end End: Solubility Determined calculate->end

Caption: A generalized workflow for the experimental determination of a compound's solubility.

References

Technical Support Center: Ethane-1,2-diylbis(phenylphosphinic acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Ethane-1,2-diylbis(phenylphosphinic acid). The following information is compiled from available safety data and general laboratory best practices for organophosphorus compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended personal protective equipment (PPE) when handling Ethane-1,2-diylbis(phenylphosphinic acid)?

A1: Standard laboratory PPE is required. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Q2: What are the general storage recommendations for this compound?

A2: Ethane-1,2-diylbis(phenylphosphinic acid) should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4] Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions (2-8°C).[5] Always refer to the supplier's specific recommendations.

Q3: Is Ethane-1,2-diylbis(phenylphosphinic acid) sensitive to moisture?

A3: Yes, as a phosphinic acid derivative, it may undergo hydrolysis in the presence of water.[1] It is crucial to store it in a dry environment and to handle it in a way that minimizes exposure to atmospheric moisture.

Q4: Are there any known chemical incompatibilities for this compound?

A4: While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents, strong bases, and excessive heat. As a general precaution, it should not be stored with or near these substances.

Troubleshooting Guides

Issue: The compound has changed in appearance (e.g., discoloration, clumping).
  • Possible Cause: This could indicate degradation due to improper storage, such as exposure to moisture, light, or incompatible substances.

  • Solution:

    • Do not use the compound if you suspect it has degraded, as its purity and reactivity may be compromised.

    • Review your storage conditions against the recommendations in this guide and from your supplier.

    • If the issue persists with new batches, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).

Issue: Inconsistent experimental results are being observed.
  • Possible Cause: If you have ruled out other experimental variables, the stability of the compound could be a factor. As mentioned, the compound can undergo hydrolysis.[1]

  • Solution:

    • Ensure that all solvents used are anhydrous.

    • Minimize the time the compound is exposed to the atmosphere during weighing and preparation of solutions.

    • Prepare solutions fresh for each experiment if possible. If you must store solutions, keep them in tightly sealed containers at a low temperature.

Data Presentation

Table 1: Physical and Chemical Properties of Ethane-1,2-diylbis(phenylphosphinic acid)

PropertyValue
Molecular Formula C₁₄H₁₆O₄P₂
Molecular Weight 310.22 g/mol
Appearance Solid (form may vary)
Storage Temperature Room Temperature or 2-8°C

Experimental Protocols

General Laboratory Protocol for Handling Ethane-1,2-diylbis(phenylphosphinic acid)
  • Preparation: Before handling, ensure you are wearing the appropriate personal protective equipment (PPE) as outlined in the FAQs. The work area, preferably a chemical fume hood, should be clean and free of clutter.

  • Dispensing:

    • Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture.

    • Carefully open the container in the fume hood.

    • Use a clean, dry spatula or other appropriate tool to dispense the required amount of the solid.

    • Avoid creating dust.

  • Weighing:

    • Use an analytical balance inside the fume hood or in a designated weighing area with minimal air currents.

    • Weigh the compound onto a clean, dry weighing paper or into a suitable container.

  • Dissolving:

    • Add the solid to the appropriate anhydrous solvent in a clean, dry flask.

    • Stir or sonicate as needed to achieve dissolution.

  • Post-Handling:

    • Securely close the main container of the compound.

    • Clean any spills immediately according to the spill response workflow.

    • Wash hands thoroughly after handling.

Standard Storage Protocol
  • Container: Ensure the compound is stored in its original, tightly sealed container. If you need to transfer it to a different container, ensure it is clean, dry, and compatible with the compound.

  • Environment: Store the container in a designated, well-ventilated, cool, and dry area. Protect from direct sunlight.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and strong bases.

  • Inventory: Maintain a log of when the container was first opened and subsequent access dates.

Mandatory Visualizations

StorageTroubleshooting start Compound Appearance Issue? check_storage Review Storage Conditions: - Tightly sealed? - Cool and dry location? - Away from incompatibles? start->check_storage Yes storage_ok Storage Appears Correct check_storage->storage_ok Conditions OK storage_bad Improve Storage Conditions check_storage->storage_bad Conditions Not OK consider_inert Consider Storing Under Inert Atmosphere (Ar, N2) storage_ok->consider_inert discard Discard and Use New Batch storage_bad->discard consider_inert->discard If problem persists SpillResponseWorkflow spill Spill Occurs! evacuate Evacuate Immediate Area (if large spill or high dust) spill->evacuate ppe Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat spill->ppe evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Absorbed Material into a Sealed Waste Container contain->collect decontaminate Decontaminate the Area with a Suitable Solvent collect->decontaminate dispose Dispose of Waste According to Institutional Guidelines decontaminate->dispose

References

Technical Support Center: Synthesis of P,P'-diphenylethylenediphosphinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of P,P'-diphenylethylenediphosphinic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of P,P'-diphenylethylenediphosphinic acid, which is also known as Ethane-1,2-diylbis(phenylphosphinic acid)[1]. The primary synthetic route involves a double Michaelis-Arbuzov reaction between an ethyl phenylphosphonite and a 1,2-dihaloethane, followed by hydrolysis.

Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the common causes?

A1: Low yields in the synthesis of the diphosphinate intermediate can stem from several factors related to reagents, reaction conditions, and competing side reactions.

  • Reagent Quality: The purity of the starting materials is critical. The ethyl phenylphosphonite is susceptible to oxidation and hydrolysis. Ensure it is pure and handled under anhydrous conditions. The 1,2-dihaloethane should also be free of impurities.

  • Reaction Temperature: The Michaelis-Arbuzov reaction typically requires elevated temperatures to proceed efficiently.[2][3] However, excessively high temperatures can promote side reactions.

  • Reactivity of the Dihaloethane: The reactivity of the 1,2-dihaloethane follows the order I > Br > Cl.[4] 1,2-dibromoethane is a common choice, but if the reaction is sluggish, switching to 1,2-diiodoethane could improve the rate.

  • Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of undesired products. A slight excess of the phosphonite may be used to ensure complete reaction of the dihaloalkane.

ParameterRecommendationPotential Impact of Deviation
Phosphonite Purity Use freshly distilled or purified phosphonite.Impurities can lead to side reactions and lower yields.
Reaction Temperature Typically 120-160°C.Too low: incomplete reaction. Too high: increased side products.
Dihaloethane Choice 1,2-dibromoethane or 1,2-diiodoethane.Less reactive halides (e.g., 1,2-dichloroethane) will require harsher conditions.

Q2: I am observing significant amounts of side products. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can occur during the synthesis of the diphosphinate intermediate.

  • Elimination Reaction (Dehalogenation): With vicinal dibromides like 1,2-dibromoethane, a competing elimination reaction to form ethene is possible, especially at higher temperatures.[5] This is more pronounced if there are electron-withdrawing groups near the halogens.

  • Formation of Monophosphinate: If the reaction is not driven to completion, a significant amount of the monosubstituted product (2-bromoethyl)(phenyl)phosphinic acid ethyl ester may be present.

  • Pyrolysis of the Phosphonite Ester: At elevated temperatures, the phosphonite ester can undergo pyrolysis, leading to the formation of an acid as a common side reaction.[2]

  • Transesterification: If alcohols are present as impurities, transesterification of the phosphonite ester can occur, leading to a mixture of products.[6]

To minimize these side reactions, it is crucial to maintain anhydrous conditions, carefully control the reaction temperature, and ensure the appropriate stoichiometry of the reactants.

Q3: The hydrolysis of the diphosphinate ester to the final diphosphinic acid is incomplete or problematic. What should I do?

A3: The hydrolysis of phosphinate esters to their corresponding acids is a critical final step.

  • Hydrolysis Conditions: Acid-catalyzed hydrolysis, typically with concentrated hydrochloric acid, is a common method.[7][8] The reaction often requires refluxing for several hours to ensure complete conversion.

  • P-C Bond Cleavage: While generally stable, under very harsh acidic conditions, cleavage of the P-C bond can occur, especially if there are activating groups on the phenyl ring.[9]

  • Work-up and Purification: P,P'-diphenylethylenediphosphinic acid is a polar, often crystalline solid. Purification can be challenging due to its polarity.[8] Recrystallization from polar solvents is a common method. It is important to note that phosphonic and phosphinic acids can be hygroscopic.[10]

StepKey ParametersTroubleshooting Tips
Hydrolysis Concentrated HCl, reflux.Ensure sufficient reaction time for complete hydrolysis. Monitor by TLC or ³¹P NMR.
Purification Recrystallization from polar solvents.If the product is an oil, try co-evaporation with a non-polar solvent or conversion to a salt for purification.

Experimental Protocols

Synthesis of Diethyl Ethane-1,2-diylbis(phenylphosphinate) (Intermediate)

This protocol is a representative procedure based on the Michaelis-Arbuzov reaction.[2][5]

  • Materials:

    • Ethyl phenylphosphonite

    • 1,2-dibromoethane

    • Anhydrous toluene (solvent)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add freshly distilled ethyl phenylphosphonite.

    • Add anhydrous toluene to the flask.

    • Slowly add 1,2-dibromoethane to the stirred solution at room temperature.

    • After the initial exothermic reaction subsides, heat the mixture to reflux (approximately 110-120°C) for 4-6 hours.

    • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

Hydrolysis to P,P'-diphenylethylenediphosphinic acid

This protocol describes the acid-catalyzed hydrolysis of the diphosphinate ester.[7][8]

  • Materials:

    • Crude or purified diethyl ethane-1,2-diylbis(phenylphosphinate)

    • Concentrated hydrochloric acid

  • Procedure:

    • To the diphosphinate ester, add an excess of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 6-12 hours.

    • The progress of the hydrolysis can be monitored by the disappearance of the ester signal in ³¹P NMR.

    • After completion, cool the reaction mixture. The product may precipitate as a white solid.

    • Collect the solid by filtration and wash with cold water.

    • The crude P,P'-diphenylethylenediphosphinic acid can be purified by recrystallization from a suitable solvent such as water or an alcohol/water mixture.

Frequently Asked Questions (FAQs)

Q: What is the expected yield for the synthesis of P,P'-diphenylethylenediphosphinic acid? A: The yield can vary significantly depending on the purity of the reagents and the optimization of the reaction conditions. Yields for the Michaelis-Arbuzov reaction with dihaloalkanes can be moderate to good. Subsequent hydrolysis is typically high-yielding.

Q: What analytical techniques are best for monitoring the reaction and characterizing the product? A: ³¹P NMR spectroscopy is an invaluable tool for monitoring the progress of both the Michaelis-Arbuzov reaction and the subsequent hydrolysis, as the chemical shifts of the starting materials, intermediates, and final product are distinct. ¹H and ¹³C NMR, as well as mass spectrometry, are also essential for full characterization of the final product.

Q: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane? A: While possible, 1,2-dichloroethane is less reactive than 1,2-dibromoethane in the Michaelis-Arbuzov reaction.[4] This will likely require more forcing conditions (higher temperatures, longer reaction times), which could increase the likelihood of side reactions.

Q: My final product is a sticky oil instead of a solid. How can I purify it? A: Phosphinic acids can sometimes be difficult to crystallize, especially if impurities are present.[10] If recrystallization fails, you can try to purify the compound by converting it to a salt (e.g., a sodium or ammonium salt), which may be more crystalline. After purification of the salt, the free acid can be regenerated by treatment with a strong acid. Alternatively, column chromatography using a polar eluent system may be effective.[8]

Visual Guides

Synthesis_Pathway cluster_step1 Step 1: Michaelis-Arbuzov Reaction cluster_step2 Step 2: Hydrolysis Phosphonite Ethyl Phenylphosphonite Intermediate Diphosphinate Ester Phosphonite:e->Intermediate:w + Dihaloethane 1,2-Dibromoethane Dihaloethane:e->Intermediate:w Heat Final_Product P,P'-diphenylethylenediphosphinic acid Intermediate->Final_Product HCl, H2O, Heat

Caption: Synthetic pathway for P,P'-diphenylethylenediphosphinic acid.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction q1 Check Reagent Purity? start->q1 a1_yes Reagents are Pure q1->a1_yes Yes a1_no Purify/Distill Reagents q1->a1_no No q2 Reaction Temperature Optimal? a1_yes->q2 a2_yes Temperature is Correct q2->a2_yes Yes a2_no Adjust Temperature (120-160°C) q2->a2_no No q3 Significant Side Products? a2_yes->q3 a3_yes Identify and Minimize Side Reactions q3->a3_yes Yes a3_no Proceed to Hydrolysis q3->a3_no No

Caption: Troubleshooting workflow for low reaction yields.

References

Technical Support Center: Scale-up Synthesis of Ethane-1,2-diylbis(phenylphosphinic acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethane-1,2-diylbis(phenylphosphinic acid).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of Ethane-1,2-diylbis(phenylphosphinic acid). The primary synthetic route considered involves a double Michaelis-Arbuzov reaction between an alkyl phenylphosphinate and a 1,2-dihaloethane, followed by hydrolysis of the resulting bis(phosphinate) ester.

Synthesis Stage: Michaelis-Arbuzov Reaction

Issue 1: Low or No Conversion of Starting Materials

Potential CauseTroubleshooting Steps
Insufficient Reaction Temperature The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed efficiently.[1] Increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or ³¹P NMR. Be cautious of potential side reactions at excessively high temperatures.
Low Reactivity of Alkyl Halide The reactivity of the 1,2-dihaloethane is crucial. 1,2-diiodoethane is the most reactive, followed by 1,2-dibromoethane and then 1,2-dichloroethane.[2] If using 1,2-dichloroethane, consider switching to the more reactive bromo or iodo analogues.
Steric Hindrance While less of a concern with the ethane bridge, significant steric bulk on the phosphinate ester could hinder the reaction. Ensure the chosen alkyl group on the phenylphosphinate is not excessively bulky (e.g., methyl or ethyl is preferred).
Inhibitors Present Ensure all reagents and solvents are free from impurities that could quench the reaction. Use freshly distilled solvents and high-purity reagents.

Issue 2: Formation of Significant Side Products

Potential CauseTroubleshooting Steps
Elimination Reactions With secondary alkyl halides, elimination to form alkenes can be a competing reaction.[2] While 1,2-dihaloethanes are primary halides, harsh conditions could promote elimination. Use the minimum effective temperature and consider a milder base if applicable in alternative routes.
Formation of Mono-adduct Incomplete reaction can lead to the formation of the mono-phosphinated ethane derivative. Increase the reaction time or temperature to favor the formation of the bis-adduct. Using a slight excess of the dihaloethane can also push the equilibrium towards the desired product.
Polymerization At high temperatures, some reagents may be prone to polymerization. Monitor the reaction for any unusual changes in viscosity. If polymerization is suspected, consider lowering the reaction temperature and extending the reaction time.
Hydrolysis Stage

Issue 3: Incomplete Hydrolysis of the Bis(phosphinate) Ester

Potential CauseTroubleshooting Steps
Insufficient Acid/Base Concentration For acidic hydrolysis, ensure a sufficiently high concentration of a strong acid like HCl is used.[3] For basic hydrolysis, a strong base like NaOH is required. Increase the concentration or the equivalents of the acid/base and monitor the reaction progress.
Short Reaction Time or Low Temperature Hydrolysis of phosphinate esters can be slow.[3][4] Increase the reaction time and/or temperature. Refluxing is often necessary for complete hydrolysis.
Steric Hindrance Bulky ester groups can hydrolyze more slowly. If possible, use smaller alkyl esters (e.g., methyl or ethyl) in the preceding Michaelis-Arbuzov step.
Purification Stage

Issue 4: Difficulty in Isolating the Product

Potential CauseTroubleshooting Steps
Product is Highly Soluble in the Work-up Solvent Ethane-1,2-diylbis(phenylphosphinic acid) is a polar molecule. Minimize the amount of aqueous solvent used during work-up. After acidification, thoroughly extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
Product is a Sticky Solid or Oil Phosphinic and phosphonic acids can be challenging to crystallize and may present as oils or sticky solids.[5] Try co-crystallization with an appropriate agent like triphenylphosphine oxide.[6] Alternatively, convert the acid to a salt (e.g., with cyclohexylamine or dicyclohexylamine) which may have better crystallization properties.[5] Lyophilization can also sometimes yield a more manageable solid.

Issue 5: Impure Product After Crystallization

Potential CauseTroubleshooting Steps
Co-precipitation of Starting Materials or Side Products Optimize the crystallization solvent system. A solvent/anti-solvent combination is often effective. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol, methanol) and slowly add an anti-solvent (e.g., hexane, diethyl ether) until turbidity is observed, then allow to crystallize.
Trapped Solvent Dry the purified solid under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

Issue 6: Challenges with Column Chromatography

Potential CauseTroubleshooting Steps
Product Streaking or Tailing on Silica Gel The acidic nature of the product can lead to strong interactions with the silica stationary phase. Consider using a mobile phase containing a small amount of a polar, acidic modifier (e.g., acetic acid or formic acid) to improve peak shape.
Irreversible Adsorption on the Column If the product is very polar, it may not elute from a standard silica gel column. Consider using reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures with a pH modifier like formic acid).
Column Overloading Do not load too much crude product onto the column. This can lead to poor separation. If a large amount of material needs to be purified, it is better to perform multiple smaller chromatographic runs.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethane-1,2-diylbis(phenylphosphinic acid) on a larger scale?

A1: A widely applicable method is the double Michaelis-Arbuzov reaction.[1][2][7] This typically involves reacting two equivalents of an alkyl phenylphosphinate (e.g., methyl or ethyl phenylphosphinate) with one equivalent of a 1,2-dihaloethane (e.g., 1,2-dibromoethane) at elevated temperatures. The resulting bis(phosphinate) ester is then hydrolyzed under acidic or basic conditions to yield the final product.

Q2: What are the key safety precautions to consider during the scale-up of this synthesis?

A2: Alkyl halides are often toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The Michaelis-Arbuzov reaction can be exothermic, so careful temperature control is essential, especially on a larger scale. Hydrolysis with strong acids or bases is also exothermic and requires careful addition and cooling.

Q3: How can I monitor the progress of the Michaelis-Arbuzov reaction?

A3: The reaction can be monitored by thin-layer chromatography (TLC) if the starting materials and product have different Rf values. A more quantitative method is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, which will show the disappearance of the starting phosphinate signal and the appearance of a new signal for the bis(phosphinate) ester product.

Q4: My final product is a persistent oil. How can I induce crystallization?

A4: Phosphinic acids can be difficult to crystallize.[5] First, ensure the product is as pure as possible by removing residual solvents under high vacuum. Attempt crystallization from a variety of solvent systems; often a combination of a polar solvent in which the compound is soluble (e.g., ethanol) and a non-polar anti-solvent (e.g., hexane) is effective. If this fails, consider converting the acid to a salt with an amine like dicyclohexylamine, which may form a more crystalline solid.[5] Seeding with a small crystal, if available, can also initiate crystallization.

Q5: What are the expected spectroscopic signatures for Ethane-1,2-diylbis(phenylphosphinic acid)?

A5: In the ¹H NMR spectrum, you would expect to see signals for the phenyl protons and a characteristic multiplet for the ethylene bridge protons. The P-OH proton signal may be broad and its chemical shift can be concentration-dependent. In the ³¹P NMR spectrum, a single signal in the phosphinic acid region is expected. The mass spectrum should show the molecular ion peak corresponding to the molecular formula C₁₄H₁₆O₄P₂.

Experimental Protocols

1. Synthesis of Diethyl Ethane-1,2-diylbis(phenylphosphinate)

  • Materials:

    • Ethyl phenylphosphinate

    • 1,2-Dibromoethane

    • Toluene (anhydrous)

  • Procedure:

    • To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add ethyl phenylphosphinate (2.0 eq) and anhydrous toluene.

    • Heat the mixture to reflux.

    • Slowly add 1,2-dibromoethane (1.0 eq) to the refluxing solution over a period of 1-2 hours.

    • Maintain the reaction at reflux and monitor its progress by TLC or ³¹P NMR. The reaction may require several hours to reach completion.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the toluene under reduced pressure to obtain the crude diethyl ethane-1,2-diylbis(phenylphosphinate). This crude product may be used directly in the next step or purified by column chromatography on silica gel.

2. Hydrolysis of Diethyl Ethane-1,2-diylbis(phenylphosphinate)

  • Materials:

    • Crude diethyl ethane-1,2-diylbis(phenylphosphinate)

    • Concentrated Hydrochloric Acid

  • Procedure:

    • To the crude diethyl ethane-1,2-diylbis(phenylphosphinate), add an excess of concentrated hydrochloric acid.

    • Heat the mixture to reflux with vigorous stirring. The hydrolysis can take several hours to complete. Monitor the reaction by TLC or ³¹P NMR until the starting material is no longer observed.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess hydrochloric acid and water under reduced pressure.

    • The crude Ethane-1,2-diylbis(phenylphosphinic acid) can be purified by crystallization.

Data Presentation

Table 1: Reactant Ratios and Typical Reaction Conditions

ReactantMolar EquivalentsTypical SolventTemperature (°C)Reaction Time (h)
Ethyl Phenylphosphinate2.0Toluene110-1204-8
1,2-Dibromoethane1.0Toluene110-1204-8
Concentrated HClExcessNone100-1106-12

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_hydrolysis Hydrolysis Stage cluster_purification Purification Stage A Ethyl Phenylphosphinate + 1,2-Dibromoethane B Michaelis-Arbuzov Reaction (Toluene, Reflux) A->B C Crude Diethyl Ethane-1,2-diylbis(phenylphosphinate) B->C D Hydrolysis (Conc. HCl, Reflux) C->D E Crude Ethane-1,2-diylbis(phenylphosphinic acid) D->E F Crystallization E->F G Pure Ethane-1,2-diylbis(phenylphosphinic acid) F->G

Caption: Experimental workflow for the synthesis of Ethane-1,2-diylbis(phenylphosphinic acid).

troubleshooting_logic Start Low Yield or Impure Product Q1 Is the reaction complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the product difficult to isolate? A1_Yes->Q2 Action1 Increase reaction time/temperature Check reagent reactivity A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Optimize work-up Attempt salt formation or co-crystallization A2_Yes->Action2 Q3 Is the product impure after purification? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Optimize crystallization solvent Consider chromatography with modified mobile phase A3_Yes->Action3 End Successful Synthesis A3_No->End

Caption: Troubleshooting decision tree for the synthesis of Ethane-1,2-diylbis(phenylphosphinic acid).

References

Technical Support Center: Troubleshooting Metal Complex Formation with Ethane-1,2-diylbis(phenylphosphinic acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethane-1,2-diylbis(phenylphosphinic acid) in metal complex formation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of metal complexes with Ethane-1,2-diylbis(phenylphosphinic acid).

Q1: I am observing a low or no yield of my desired metal complex. What are the potential causes and how can I resolve this?

A1: Low or no product yield can stem from several factors related to reaction conditions and reagent purity. Here are the most common causes and their respective solutions:

  • Incorrect pH: The deprotonation of the phosphinic acid groups is crucial for coordination to a metal center. If the pH is too low, the ligand will remain protonated and will not coordinate effectively.

    • Solution: Add a suitable base (e.g., sodium hydroxide, triethylamine) to the reaction mixture to deprotonate the ligand. The optimal pH will depend on the specific metal ion and solvent system, but it is generally advisable to work in neutral to slightly basic conditions.

  • Inappropriate Solvent: The solubility of both the ligand and the metal salt in the chosen solvent is critical for the reaction to proceed.

    • Solution: Select a solvent system in which both reactants are soluble. Alcohols (e.g., ethanol, methanol) or polar aprotic solvents (e.g., DMF, DMSO) are often good starting points. In some cases, a solvent mixture may be necessary to achieve adequate solubility for both the ligand and the metal salt.

  • Unfavorable Reaction Temperature: The kinetics of complex formation can be slow at room temperature.

    • Solution: Heating the reaction mixture can significantly improve the reaction rate and yield. Refluxing the solution for several hours is a common practice. For particularly stubborn reactions, hydrothermal synthesis methods may be required.

  • Steric Hindrance: The bulky phenyl groups on the phosphorus atoms can sometimes hinder the coordination of the ligand to the metal center, especially with smaller metal ions or in the presence of other bulky ligands.

    • Solution: Consider using a metal precursor with labile (easily displaced) ligands. Also, ensure the stoichiometry of the reactants is optimized to favor the formation of the desired complex.

Q2: My product has precipitated as an insoluble powder or an oil, making purification and characterization difficult. What can I do?

A2: The formation of insoluble products is a common challenge, often due to the formation of coordination polymers or high molecular weight oligomers.

  • Modifying Reaction Conditions:

    • Slower Addition of Reagents: Adding the metal salt solution dropwise to the ligand solution (or vice versa) can sometimes promote the formation of crystalline, discrete molecules over amorphous polymers.

    • Lower Concentrations: Working at higher dilutions can disfavor the formation of intermolecular polymeric structures.

  • Using Solubilizing Co-ligands:

    • Introduction of Ancillary Ligands: The inclusion of other ligands in the reaction mixture can sometimes cap the coordination sites of the metal, preventing the formation of extended polymeric networks and improving the solubility of the final product.

Q3: I am having trouble characterizing my product. My NMR spectra show broad peaks, and I cannot obtain single crystals for X-ray diffraction.

A3: Characterization difficulties can be indicative of several issues, including product purity, aggregation in solution, or the amorphous nature of the solid.

  • Broad NMR Peaks: This can be due to the presence of paramagnetic metal centers, dynamic processes in solution (e.g., ligand exchange), or low solubility.

    • Solution: For paramagnetic complexes, NMR is often not the ideal characterization technique. For issues with solubility or dynamic processes, try running the NMR at different temperatures or in different deuterated solvents.

  • Failure to Obtain Single Crystals: Many coordination complexes are notoriously difficult to crystallize.

    • Solution: A systematic approach to recrystallization is necessary. Try various techniques such as slow evaporation, vapor diffusion of an anti-solvent, or layering of a solution of the complex with an anti-solvent. Screening a wide range of solvent systems is crucial.

Q4: I suspect that unexpected side reactions are occurring. What are the possibilities?

A4: Side reactions can compete with the desired complex formation, leading to mixtures of products and lower yields.

  • Ligand Oxidation: The phosphinic acid groups can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if you are working with air-sensitive metal centers or if you suspect oxidation is an issue.

  • Hydrolysis of Metal Precursor: Some metal salts are prone to hydrolysis, especially in the presence of water and at elevated temperatures. This can lead to the formation of metal hydroxides or oxides instead of the desired complex.

    • Solution: Use anhydrous solvents and reagents if possible. The choice of metal precursor is also important; for example, metal triflates are often less prone to hydrolysis than metal chlorides.

Frequently Asked Questions (FAQs)

Q1: What is the typical coordination mode of Ethane-1,2-diylbis(phenylphosphinic acid)?

A1: The most common coordination mode for this ligand is as a bidentate chelating agent.[1] The two phosphinate groups coordinate to a single metal center, forming a thermodynamically stable five-membered chelate ring.[1] However, it can also act as a bridging ligand, linking two or more metal centers, which can lead to the formation of coordination polymers.

Q2: What solvents are generally recommended for complexation reactions with this ligand?

A2: The choice of solvent is critical and depends on the specific metal salt being used. Generally, polar solvents are required to dissolve the ligand and the metal salt. Good starting points include:

  • Alcohols (Methanol, Ethanol)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Water (with pH adjustment)

It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions for your specific system.

Q3: How does pH influence the complex formation process?

A3: The pH of the reaction medium is a critical parameter. The phosphinic acid groups on the ligand need to be deprotonated to form phosphinate anions, which then coordinate to the metal ion. In acidic conditions, the ligand will be protonated and less likely to coordinate. In neutral to basic conditions, the deprotonated form will predominate, favoring complex formation. Therefore, adjusting the pH with a suitable base is often a necessary step to achieve good yields.

Q4: What are the key spectroscopic signatures I should look for to confirm the formation of my metal complex?

A4: Infrared (IR) spectroscopy is a very useful tool for confirming coordination.

  • P=O Stretch: In the free ligand, the P=O stretching vibration typically appears in the range of 1150-1200 cm⁻¹. Upon coordination to a metal center, this band will shift to a lower frequency (typically a shift of 30-100 cm⁻¹). This shift is a strong indication of coordination.

  • P-O-H Bands: The broad O-H stretching bands present in the free ligand should disappear or be significantly diminished upon deprotonation and complex formation.

Q5: Are there any specific safety precautions I should take when working with Ethane-1,2-diylbis(phenylphosphinic acid) and its metal complexes?

A5: As with all chemicals, standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. While specific toxicity data for this compound may be limited, organophosphorus compounds should generally be handled with care. Many metal complexes can also have toxicological properties, so it is important to consult the safety data sheet (SDS) for the specific metal salt you are using and to handle the final product with caution.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Metal Complex with Ethane-1,2-diylbis(phenylphosphinic acid)

  • Ligand Dissolution: Dissolve Ethane-1,2-diylbis(phenylphosphinic acid) (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • pH Adjustment: While stirring, add a solution of a suitable base (e.g., 1M NaOH in ethanol) dropwise until the ligand is fully deprotonated. The amount of base required will be 2 equivalents for full deprotonation.

  • Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., a metal chloride or nitrate, 1 equivalent) in the same solvent. Add this solution dropwise to the ligand solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 4-24 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) if applicable.

  • Isolation of the Product: After cooling the reaction mixture to room temperature, the product may precipitate out of solution. If so, collect the solid by filtration, wash it with the solvent used for the reaction, and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization or precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.

Protocol 2: General Recrystallization Procedure

  • Solvent Selection: Identify a solvent in which the complex has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Filtration (optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, the solution can be placed in a refrigerator or freezer.

  • Isolation: Collect the purified crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Data Summary

The following tables provide a summary of typical quantitative data relevant to the synthesis and characterization of metal complexes with phosphinic acid ligands.

Table 1: Typical Reaction Conditions for Metal Complex Formation

ParameterRecommended Range/ValueNotes
Ligand:Metal Stoichiometry 1:1 or 2:1The ratio will depend on the desired coordination number of the metal and whether other ligands are present.
Temperature 25 - 150 °CRoom temperature may be sufficient for some metals, while others may require reflux or hydrothermal conditions.
Reaction Time 2 - 48 hoursMonitor the reaction to determine the optimal time.
pH 6 - 9A neutral to slightly basic pH is generally preferred to ensure deprotonation of the ligand.

Table 2: Key Infrared (IR) Spectroscopy Frequencies

Functional GroupTypical Wavenumber (cm⁻¹) in Free LigandExpected Shift upon Coordination
P=O (stretch) 1150 - 1200Shifts to lower frequency (e.g., 1050 - 1150 cm⁻¹)
P-O (stretch) 950 - 1050May show slight shifts and changes in intensity.
O-H (stretch) 2500 - 3300 (broad)Disappears or is significantly reduced in intensity.

Visual Guides

The following diagrams illustrate a typical experimental workflow and a troubleshooting decision tree for low product yield.

G Experimental Workflow for Metal Complex Synthesis A Dissolve Ligand and Base in Solvent C Mix Ligand and Metal Salt Solutions A->C B Dissolve Metal Salt in Solvent B->C D Heat Reaction Mixture (Reflux) C->D E Cool and Isolate Crude Product D->E F Purify by Recrystallization E->F G Characterize Final Product (IR, NMR, etc.) F->G

Caption: A typical experimental workflow for synthesizing metal complexes.

G Troubleshooting Logic for Low Product Yield Start Low or No Product Yield Check_pH Is the pH of the reaction mixture neutral to basic? Start->Check_pH Adjust_pH Action: Add base to deprotonate the ligand. Check_pH->Adjust_pH No Check_Solubility Are both the ligand and metal salt soluble in the chosen solvent? Check_pH->Check_Solubility Yes Adjust_pH->Check_Solubility Change_Solvent Action: Screen different solvents or solvent mixtures. Check_Solubility->Change_Solvent No Check_Temp Was the reaction heated? Check_Solubility->Check_Temp Yes Change_Solvent->Check_Temp Increase_Temp Action: Increase the reaction temperature (reflux). Check_Temp->Increase_Temp No Success Yield Improved Check_Temp->Success Yes Increase_Temp->Success

Caption: A decision tree for troubleshooting low product yields.

References

Validation & Comparative

Navigating the NMR Landscape of Ethane-1,2-diylbis(phenylphosphinic acid): A Predictive and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides a detailed comparative analysis of the expected NMR spectral features of Ethane-1,2-diylbis(phenylphosphinic acid), a molecule of interest in coordination chemistry and materials science. Due to the limited availability of direct experimental NMR data for this specific compound in public literature, this guide offers a predictive analysis based on the known spectral data of close structural analogs and fundamental principles of NMR spectroscopy.

Predicted NMR Data Summary for Ethane-1,2-diylbis(phenylphosphinic acid)

The following table summarizes the predicted ¹H, ¹³C, and ³¹P NMR spectral data for Ethane-1,2-diylbis(phenylphosphinic acid). These predictions are derived from the analysis of structurally related compounds and established NMR chemical shift and coupling constant trends for organophosphorus compounds.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹H~ 7.4 - 7.8mPhenyl protons (ortho, meta, para)
¹H~ 2.0 - 2.5mEthane bridge protons (-CH₂-CH₂-)
¹HVariablebr sPhosphinic acid protons (P-OH)
¹³C~ 128 - 135mPhenyl carbons
¹³C~ 130 - 135dJ(C,P) ≈ 90-110Phenyl ipso-carbon (C-P)
¹³C~ 20 - 30tJ(C,P) ≈ 5-15Ethane bridge carbons (-CH₂-CH₂-)
³¹P~ +20 to +40sPhosphorus

Comparative Analysis with Structural Analogs

To substantiate the predicted NMR data, a comparison with experimentally determined data for structurally similar compounds is essential. The following table presents the NMR data for key analogs that inform the predictions for Ethane-1,2-diylbis(phenylphosphinic acid).

CompoundNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Key Structural Feature
Phenylphosphinic Acid¹H7.5 - 7.8mPhenyl protons
³¹P~ +25P-OH group
Methylenebis(phosphonic acid)¹H2.527tJ(H,P) = 20.8P-CH₂-P moiety
1,3-Bis(diphenylphosphino)propane¹H7.2-7.4mPhenyl protons
¹H1.8-2.2mPropyl bridge protons
¹³C128-139mPhenyl carbons
¹³C25-30mPropyl bridge carbons
³¹P~ -17Trivalent phosphorus

The phenyl protons and carbons in Ethane-1,2-diylbis(phenylphosphinic acid) are expected to resonate in a region similar to that of phenylphosphinic acid and 1,3-bis(diphenylphosphino)propane. The chemical shift of the ethane bridge protons is predicted based on the data for the methylene protons in methylenebis(phosphonic acid), with an expected upfield shift due to the longer alkane chain. The ³¹P chemical shift is anticipated to be in the typical range for phosphinic acids.

Experimental Protocols

A standardized experimental protocol for the NMR analysis of Ethane-1,2-diylbis(phenylphosphinic acid) would involve the following steps:

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a solubilizing agent). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic protons.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon signals.

  • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A single pulse experiment with a 45° pulse angle and a relaxation delay of 2-5 seconds is generally sufficient. Chemical shifts should be referenced to an external standard of 85% H₃PO₄.

Visualizing the Molecular Structure and NMR-Relevant Nuclei

The following diagram, generated using Graphviz, illustrates the molecular structure of Ethane-1,2-diylbis(phenylphosphinic acid) and highlights the key atomic environments for NMR analysis.

Caption: Molecular structure of Ethane-1,2-diylbis(phenylphosphinic acid).

This predictive guide serves as a valuable resource for researchers working with Ethane-1,2-diylbis(phenylphosphinic acid) and related compounds, offering a solid foundation for the interpretation of experimentally acquired NMR spectra. The provided comparative data and experimental protocols will aid in the efficient and accurate structural characterization of this and similar molecules.

Interpreting the ³¹P NMR Spectrum of Ethane-1,2-diylbis(phenylphosphinic acid): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of Ethane-1,2-diylbis(phenylphosphinic acid). Due to the limited availability of direct experimental data for this specific compound in public databases, this guide focuses on the interpretation of its expected ³¹P NMR spectrum through objective comparison with closely related analogues. The principles outlined here, supported by experimental data from similar structures, will aid researchers in the structural elucidation and purity assessment of this and comparable molecules.

Understanding the ³¹P NMR of Phosphinic Acids

³¹P NMR spectroscopy is a powerful analytical technique for the characterization of organophosphorus compounds.[1][2] The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus nucleus, providing valuable information about its oxidation state, bonding, and the nature of its substituents.[2][3]

For Ethane-1,2-diylbis(phenylphosphinic acid), the key structural features influencing its ³¹P NMR spectrum are the two equivalent pentavalent phosphorus atoms, each bonded to a phenyl group, a hydroxyl group, an oxygen atom (double bond), and an ethylenic carbon.

Predicted ³¹P NMR Spectrum of Ethane-1,2-diylbis(phenylphosphinic acid)

Due to the symmetrical nature of the molecule, a proton-decoupled ³¹P NMR spectrum of Ethane-1,2-diylbis(phenylphosphinic acid) is expected to show a single resonance, as the two phosphorus atoms are chemically equivalent. The chemical shift of this signal can be predicted by examining the data for analogous compounds.

Comparative Analysis of ³¹P NMR Data

To provide a framework for interpreting the spectrum of Ethane-1,2-diylbis(phenylphosphinic acid), we will compare its expected characteristics with the known experimental data of two relevant compounds: Diphenylphosphinic acid, which represents the core phosphinic acid moiety, and Ethane-1,2-diylbis(methylphosphinic acid), a closely related bis(phosphinic acid).

CompoundStructureExpected/Observed ³¹P Chemical Shift (δ, ppm)Key Spectral Features
Ethane-1,2-diylbis(phenylphosphinic acid) P,P'-diphenylethylenediphosphinic acidPredicted: ~30-40 ppmA single sharp peak in the proton-decoupled spectrum is anticipated due to the equivalence of the two phosphorus atoms. The chemical shift is expected to be in the downfield region characteristic of pentavalent phosphorus in a phosphinic acid environment.
Diphenylphosphinic acid C₁₂H₁₁O₂P~26-32 ppmExhibits a single resonance in the downfield region, providing a strong reference for the chemical environment of a phosphorus atom in a phenylphosphinic acid.
Ethane-1,2-diylbis(methylphosphinic acid) C₄H₁₂O₄P₂~45-50 ppmThis compound also shows a single peak, indicating the equivalence of the two phosphorus atoms. The slight downfield shift compared to the phenyl derivative can be attributed to the different electronic effects of the methyl group versus the phenyl group.

Table 1: Comparative ³¹P NMR Data. The chemical shift values are referenced to 85% H₃PO₄. The predicted range for the target compound is an educated estimation based on the values of the analogues.

Interpreting the Differences

The comparison highlights that the chemical shift of the phosphorus nucleus in phosphinic acids is sensitive to the nature of the organic substituents. The replacement of a phenyl group with a methyl group in the ethane-1,2-diylbis(phosphinic acid) structure results in a noticeable downfield shift. This illustrates the importance of considering the electronic effects of all substituents when interpreting ³¹P NMR spectra. For Ethane-1,2-diylbis(phenylphosphinic acid), the presence of the electron-withdrawing phenyl groups is expected to result in a chemical shift that is slightly upfield compared to its methyl analogue but still within the typical range for phosphinic acids.

Experimental Protocol for ³¹P NMR Spectroscopy of Phosphinic Acids

The following provides a detailed methodology for acquiring a high-quality ³¹P NMR spectrum of a phosphinic acid derivative.

1. Sample Preparation:

  • Dissolve 10-20 mg of the phosphinic acid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility). Non-protic solvents like DMSO-d₆ are often recommended for compounds with exchangeable protons to avoid deuterium exchange effects.[1]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup:

  • The ³¹P NMR experiment is typically performed on a spectrometer operating at a proton frequency of 300 MHz or higher.

  • Use a broadband probe tuned to the ³¹P frequency (e.g., approximately 121.5 MHz for a 300 MHz spectrometer).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain good homogeneity, which is crucial for sharp signals.

3. Acquisition Parameters:

  • Reference: Use an external standard of 85% H₃PO₄, which is assigned a chemical shift of 0 ppm.[4] A coaxial insert containing the reference can be used, or a separate reference sample can be run.

  • Decoupling: For a standard proton-decoupled spectrum, use a broadband proton decoupling sequence (e.g., CPD or WALTZ-16).[5]

  • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative measurements, a longer delay (5-7 times the longest T₁) is necessary.

  • Acquisition Time (aq): An acquisition time of 1-2 seconds is generally adequate.

  • Number of Scans (ns): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 64-256 scans should provide a good signal-to-noise ratio.

4. Processing:

  • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Reference the spectrum to the 85% H₃PO₄ signal at 0 ppm.

Visualization of Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the ³¹P NMR spectrum of Ethane-1,2-diylbis(phenylphosphinic acid).

G cluster_0 Spectral Acquisition cluster_1 Spectral Interpretation cluster_2 Expected Outcome SamplePrep Sample Preparation (Dissolution & Filtration) NMR_Acquisition 31P NMR Data Acquisition (Proton Decoupled) SamplePrep->NMR_Acquisition Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->Processing Processed_Spectrum Processed 31P NMR Spectrum Processing->Processed_Spectrum Input Identify_Signal Identify Number of Signals Processed_Spectrum->Identify_Signal Analyze_Shift Analyze Chemical Shift (δ) Identify_Signal->Analyze_Shift Single_Peak Single Peak (Symmetry) Identify_Signal->Single_Peak Compare_Analogues Compare with Analogues (e.g., Diphenylphosphinic acid) Analyze_Shift->Compare_Analogues Shift_Range Chemical Shift in ~30-40 ppm range Analyze_Shift->Shift_Range Structure_Confirmation Structural Confirmation Compare_Analogues->Structure_Confirmation

Caption: Workflow for the interpretation of the ³¹P NMR spectrum.

Signaling Pathway of Structural Information

The following diagram illustrates how different structural elements of Ethane-1,2-diylbis(phenylphosphinic acid) contribute to the final ³¹P NMR signal.

G P_Atom Phosphorus Nucleus (31P) Chemical_Shift Chemical Shift (δ) P_Atom->Chemical_Shift Electronic Environment Phenyl Phenyl Group Phenyl->P_Atom Hydroxyl Hydroxyl Group (-OH) Hydroxyl->P_Atom Oxygen Double-Bonded Oxygen (=O) Oxygen->P_Atom Ethyl_Bridge Ethylene Bridge (-CH2-CH2-) Ethyl_Bridge->P_Atom

Caption: Influence of structural components on the ³¹P chemical shift.

References

A Comparative Guide to the Crystal Structure of Ethane-1,2-diylbis(phenylphosphinic acid) and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of a Versatile Bis(phosphinic acid) Ligand

This guide provides a comprehensive comparison of the crystal structure of Ethane-1,2-diylbis(phenylphosphinic acid) with its structurally related analogues. The information presented herein is supported by crystallographic data and aims to offer researchers and professionals in drug development and materials science a detailed understanding of the structural nuances of this class of compounds.

Introduction to Ethane-1,2-diylbis(phenylphosphinic acid)

Ethane-1,2-diylbis(phenylphosphinic acid) is an organophosphorus compound featuring two phenylphosphinic acid moieties linked by a flexible ethane bridge. This bidentate ligand has garnered interest for its potential applications in coordination chemistry, catalysis, and materials science due to the presence of two phosphorus centers that can act as Lewis basic donor sites for metal coordination. The phenyl groups attached to the phosphorus atoms influence the steric and electronic properties of the molecule, which in turn can be tuned to modulate the characteristics of its metal complexes.

Crystallographic Data Comparison

The crystal structures of Ethane-1,2-diylbis(phenylphosphinic acid) and its analogues with varying alkane bridge lengths provide valuable insights into the conformational flexibility and packing arrangements of these molecules. A summary of their key crystallographic parameters is presented below.

CompoundCCDC No.FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
Ethane-1,2-diylbis(phenylphosphinic acid)677334C₁₄H₁₆O₄P₂MonoclinicP2₁/c9.782(2)8.534(2)18.019(4)90102.68(3)901466.9(6)
Ethane-1,2-diylbis(methylphosphinic acid)-C₄H₁₂O₄P₂MonoclinicP2₁/c6.776(2)18.703(8)6.840(2)90102.09(3)90847.7(5)
1,4-Bis(diphenylphosphinyl)butane268890C₂₈H₂₈O₂P₂MonoclinicP2₁/c10.875(2)11.134(2)10.363(2)90108.57(3)901189.3(4)

Experimental Protocols

Synthesis of Ethane-1,2-diylbis(phenylphosphinic acid)

A general synthesis for bis(phenylphosphinic acids) involves the nucleophilic substitution of an alkyl dihalide with phenylphosphinic acid that has been treated with a strong base.

Materials:

  • Phenylphosphinic acid

  • 1,2-Dibromoethane

  • Strong base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran)

Procedure:

  • Phenylphosphinic acid is dissolved in an anhydrous solvent under an inert atmosphere.

  • A strong base is added portion-wise to the solution at a controlled temperature to deprotonate the phosphinic acid.

  • 1,2-Dibromoethane is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated to reflux for a specified period.

  • After completion, the reaction is quenched, and the product is extracted.

  • Purification is typically achieved by recrystallization from a suitable solvent system to yield the desired Ethane-1,2-diylbis(phenylphosphinic acid).

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For Ethane-1,2-diylbis(phenylphosphinic acid), a mixture of ethanol and water has been reported to yield high-quality crystals.

Performance in Coordination Chemistry and Catalysis

While extensive quantitative performance data for Ethane-1,2-diylbis(phenylphosphinic acid) in specific catalytic reactions is not widely available in the public domain, its structural characteristics suggest its utility as a ligand in various transition metal-catalyzed processes. The bidentate nature of the ligand allows for the formation of stable chelate rings with metal centers, which is a desirable feature in many catalytic systems.

The phosphinic acid functional groups can also participate in hydrogen bonding, influencing the secondary coordination sphere and potentially impacting the selectivity of catalytic reactions. Further research is needed to fully explore and quantify the catalytic performance and coordination behavior of this ligand with a range of metal precursors.

Structural Relationships and Experimental Workflow

The synthesis and characterization of bis(phosphinic acid) ligands and their subsequent use in coordination chemistry and catalysis follow a logical workflow. This process is visualized in the diagram below.

experimental_workflow cluster_synthesis Ligand Synthesis cluster_characterization Characterization cluster_application Application start Starting Materials (Phenylphosphinic Acid, Alkyl Dihalide) reaction Nucleophilic Substitution start->reaction purification Purification (Recrystallization) reaction->purification ligand Bis(phosphinic acid) Ligand purification->ligand xrd Single-Crystal X-ray Diffraction ligand->xrd nmr NMR Spectroscopy ligand->nmr mass_spec Mass Spectrometry ligand->mass_spec coordination Coordination Chemistry (Complex Synthesis) ligand->coordination xrd->coordination nmr->coordination mass_spec->coordination metal_complex Metal Complex coordination->metal_complex catalysis Homogeneous Catalysis (e.g., Cross-Coupling) catalytic_cycle Catalytic Cycle catalysis->catalytic_cycle metal_complex->catalysis

Caption: Experimental workflow for bis(phosphinic acid) ligands.

Signaling Pathways and Logical Relationships

The structural variations within the bis(phosphinic acid) ligand family, particularly the length of the alkane bridge, directly influence their coordination behavior and, consequently, their potential applications. This relationship is depicted in the following diagram.

logical_relationship structure Ligand Structure (Alkane Bridge Length) flexibility Conformational Flexibility structure->flexibility chelate Chelate Ring Size structure->chelate coordination Coordination Geometry flexibility->coordination chelate->coordination stability Complex Stability coordination->stability reactivity Catalytic Activity/Selectivity coordination->reactivity

Caption: Influence of ligand structure on performance.

A Comparative Guide to Ethane-1,2-diylbis(phenylphosphinic acid) and dppe Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of coordination chemistry and catalysis, the selection of appropriate ligands is paramount to achieving desired reactivity and selectivity. This guide provides a detailed comparison of two bidentate phosphorus-containing ligands: Ethane-1,2-diylbis(phenylphosphinic acid) and 1,2-bis(diphenylphosphino)ethane (dppe). While both share an ethane backbone, their distinct phosphorus functionalities lead to significantly different applications and a notable disparity in their documented use in catalysis. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-supported understanding of these two ligands to inform their research directions.

Overview and Structural Properties

Ethane-1,2-diylbis(phenylphosphinic acid) and dppe are both organophosphorus compounds featuring a two-carbon bridge connecting two phosphorus centers. However, the nature of the phosphorus groups defines their chemical character and reactivity.

Ethane-1,2-diylbis(phenylphosphinic acid) is a bis(phosphinic acid) with the chemical formula C14H16O4P2.[1] Its key structural feature is the presence of two P(O)(OH)(phenyl) groups.[2] This imparts a bidentate nature with potential for chelation through the phosphinic acid moieties.[2] The phosphorus centers in this molecule are stereogenic.[2]

1,2-Bis(diphenylphosphino)ethane (dppe) is a widely used diphosphine ligand with the formula (C6H5)2PCH2CH2P(C6H5)2.[3] It is a white solid soluble in organic solvents and is known for its role as a chelating ligand in coordination chemistry, forming stable five-membered rings with metal centers.[3][4]

A summary of their key properties is presented in Table 1.

PropertyEthane-1,2-diylbis(phenylphosphinic acid)1,2-bis(diphenylphosphino)ethane (dppe)
IUPAC Name 2-[hydroxy(phenyl)phosphoryl]ethyl-phenylphosphinic acid[1](Ethane-1,2-diyl)bis(diphenylphosphane)[3]
CAS Number 1089-77-61663-45-2[3]
Molecular Formula C14H16O4P2[1]C26H24P2[3]
Molar Mass 310.22 g/mol [1]398.42 g/mol [3]
Phosphorus Group Phosphinic Acid [P(O)(OH)R][2]Phosphine [PR3]
Key Features Bidentate, stereogenic phosphorus centers, potential for hydrogen bonding.[2]Bidentate chelating ligand, forms stable metal complexes.[4]

Molecular Structures:

Caption: Molecular structures of Ethane-1,2-diylbis(phenylphosphinic acid) and dppe.

Synthesis of the Ligands

Experimental Protocol for the Synthesis of Ethane-1,2-diylbis(phenylphosphinic acid)

The synthesis of Ethane-1,2-diylbis(phenylphosphinic acid) can be achieved through the reaction of phenylphosphinic acid with ethylene glycol. While specific detailed protocols are not widely published in peer-reviewed catalytic literature, a general methodology involves the phosphorylation of a diol.

General Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, phenylphosphinic acid is dissolved in a suitable solvent.

  • Addition of Reagents: Ethylene glycol is added to the solution. The reaction can be catalyzed by either an acid or a base.

  • Reaction Conditions: The mixture is heated to reflux for several hours to drive the esterification reaction.

  • Work-up and Purification: After cooling, the crude product is typically purified by recrystallization from a suitable solvent system to yield the final product.

  • Characterization: The structure and purity of the synthesized Ethane-1,2-diylbis(phenylphosphinic acid) are confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Experimental Protocol for the Synthesis of 1,2-bis(diphenylphosphino)ethane (dppe)

The synthesis of dppe is well-established and commonly involves the alkylation of sodium diphenylphosphide with 1,2-dichloroethane.[3]

Materials:

  • Triphenylphosphine

  • Sodium metal

  • Liquid ammonia

  • 1,2-dichloroethane

  • Anhydrous diethyl ether

  • Ammonium chloride

Procedure:

  • Preparation of Sodium Diphenylphosphide: In a three-necked flask fitted with a dry ice condenser, mechanical stirrer, and an addition funnel, liquid ammonia is condensed. Sodium metal is added in small pieces to the liquid ammonia with stirring until a persistent blue color is obtained. Triphenylphosphine, dissolved in anhydrous diethyl ether, is then added dropwise. The reaction mixture is stirred until the blue color disappears, indicating the formation of sodium diphenylphosphide.

  • Alkylation: 1,2-dichloroethane is added dropwise to the solution of sodium diphenylphosphide at -78 °C (dry ice/acetone bath). The reaction is highly exothermic and the addition should be controlled to maintain the temperature.

  • Quenching and Work-up: After the addition is complete, the reaction is stirred for an additional period. The reaction is then carefully quenched by the slow addition of ammonium chloride to destroy any unreacted sodium amide.

  • Isolation and Purification: The ammonia is allowed to evaporate. The remaining residue is partitioned between diethyl ether and water. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude dppe is then purified by recrystallization from ethanol to give a white crystalline solid.

Applications and Performance in Catalysis

A significant disparity exists in the documented applications of these two ligands. While dppe is a cornerstone ligand in homogeneous catalysis, the catalytic applications of Ethane-1,2-diylbis(phenylphosphinic acid) are not well-reported in the scientific literature.

Ethane-1,2-diylbis(phenylphosphinic acid)

The primary reported applications of Ethane-1,2-diylbis(phenylphosphinic acid) are in the fields of biochemistry and materials science.[5] Research has indicated its potential as an inhibitor of certain enzymes, such as serine hydrolases, making it a compound of interest for drug development.[5] Its dual phosphinic acid groups and ethylene backbone are thought to enhance its reactivity and potential for unique applications.[5]

Catalytic Potential (Theoretical): Theoretically, the phosphinic acid groups could act as coordination sites for metal ions, suggesting its potential as a bidentate ligand in catalysis.[2] However, to date, there is a lack of published experimental data demonstrating its efficacy as a ligand in common catalytic reactions like cross-coupling or hydrogenation.

1,2-bis(diphenylphosphino)ethane (dppe)

In stark contrast, dppe is a versatile and widely used ligand in homogeneous catalysis, particularly for palladium-catalyzed cross-coupling reactions. Its ability to form stable chelate complexes with transition metals is crucial for its catalytic activity.

Palladium-Catalyzed Cross-Coupling Reactions: Dppe is frequently employed in Suzuki-Miyaura, Stille, and other cross-coupling reactions. The dppe ligand stabilizes the palladium(0) active species and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle Pd(0)L2 Pd(0)(dppe) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(dppe)-X Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (R-M) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)(dppe)-R Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction using a dppe ligand.

Table 2 presents representative data for the application of dppe in Suzuki-Miyaura cross-coupling reactions. It is important to note that no comparable catalytic data for Ethane-1,2-diylbis(phenylphosphinic acid) is currently available in the published literature.

Catalyst/LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
PdCl2(dppe)2,5-diiodopyrazinePhenylboronic acidK2CO3DME802High
Pd(OAc)2 / dppe4-bromotoluenePhenylboronic acidK3PO4Toluene10016>95
Pd2(dba)3 / dppe1-bromo-4-nitrobenzene4-methoxyphenylboronic acidK2CO3DMF90492

Note: The data in this table is compiled from various sources and is intended to be representative of the performance of dppe in Suzuki-Miyaura reactions. "High" yield is reported as such in the source literature.

Hydrogenation Reactions: Dppe is also utilized as a ligand in metal-catalyzed hydrogenation reactions. For instance, cobalt complexes of dppe have been investigated for the semihydrogenation of alkynes.[6]

Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction using a Pd-dppe Catalyst

This protocol is a general representation of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Boronic acid (e.g., phenylboronic acid)

  • Palladium catalyst precursor (e.g., Pd(OAc)2)

  • dppe ligand

  • Base (e.g., K3PO4)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

  • Catalyst Preparation: In a separate vial, the palladium precursor (e.g., 0.02 mmol Pd(OAc)2) and dppe (0.022 mmol) are mixed in a small amount of the reaction solvent.

  • Reaction Initiation: The catalyst mixture is added to the Schlenk flask, followed by the addition of the anhydrous solvent (5 mL).

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time (e.g., 16 hours). The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Add reactants and base to Schlenk flask Initiation 3. Add catalyst and solvent Setup->Initiation Catalyst 2. Prepare Pd/dppe catalyst Catalyst->Initiation Heating 4. Heat and stir Initiation->Heating Workup 5. Cool, dilute, and wash Heating->Workup Purification 6. Purify by column chromatography Workup->Purification

Caption: A simplified workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

This guide highlights the distinct roles of Ethane-1,2-diylbis(phenylphosphinic acid) and dppe in chemical research.

  • dppe is a well-established, versatile, and highly effective bidentate phosphine ligand with extensive applications in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling and other metal-catalyzed reactions. A wealth of experimental data and established protocols support its use.

  • Ethane-1,2-diylbis(phenylphosphinic acid) , while sharing a similar structural backbone, is functionally a bis(phosphinic acid). Its documented applications are primarily in biochemistry, where it shows promise as an enzyme inhibitor. While it theoretically possesses the structural requirements to act as a bidentate ligand, there is a notable absence of published data on its performance in catalytic applications.

For researchers in catalysis and synthetic chemistry, dppe remains a reliable and well-characterized choice. Ethane-1,2-diylbis(phenylphosphinic acid) represents an underexplored area in coordination chemistry and catalysis. Its unique electronic and steric properties, differing from traditional phosphine ligands, may offer novel reactivity, presenting an opportunity for future research to explore its potential in catalytic systems. However, at present, any consideration of its use in catalysis would be exploratory, lacking the established performance data that supports the use of dppe.

References

A Comparative Guide to Validating the Purity of Ethane-1,2-diylbis(phenylphosphinic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of reagent purity is a cornerstone of reproducible and reliable scientific research. In the realm of drug development and material science, the purity of compounds such as Ethane-1,2-diylbis(phenylphosphinic acid) is paramount to ensure predictable reactivity, biological activity, and material properties. This guide provides an objective comparison of analytical methodologies for validating the purity of Ethane-1,2-diylbis(phenylphosphinic acid) against structurally similar alternatives, supported by experimental data and detailed protocols.

Ethane-1,2-diylbis(phenylphosphinic acid) is a versatile organophosphorus compound utilized as a ligand in coordination chemistry, a building block in materials science, and as a potential enzyme inhibitor in biochemical assays.[1][2] Its bifunctional nature, arising from the two phenylphosphinic acid groups linked by an ethylene bridge, allows for the formation of stable complexes with metal ions and interactions with biological targets.[1][2]

Alternatives for Comparison

For a comprehensive evaluation, we will compare Ethane-1,2-diylbis(phenylphosphinic acid) with two structurally related compounds:

  • Ethane-1,2-diylbis(methylphosphinic acid): A close structural analog where the phenyl groups are replaced by methyl groups, altering its steric and electronic properties.

  • Ethane-1,2-diylbis(diphenylphosphine oxide): This compound features phosphine oxide groups instead of phosphinic acids, which modifies its acidity and coordination behavior.

Purity Validation: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is essential for a thorough assessment of purity. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.

Table 1: Comparison of Analytical Techniques for Purity Validation
TechniquePrincipleInformation ProvidedTypical Purity LevelsAdvantagesLimitations
HPLC (UV) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.>98%High sensitivity, accurate quantification.Requires a chromophore for UV detection.
¹H NMR Nuclear spin transitions in a magnetic field.Structural confirmation, identification of proton-containing impurities.>95%Provides detailed structural information.Lower sensitivity than HPLC for some impurities.
³¹P NMR Nuclear spin transitions of the phosphorus-31 nucleus.Identification of phosphorus-containing impurities and byproducts.>95%Highly specific for phosphorus compounds, simpler spectra.Does not detect non-phosphorus impurities.
LC-MS HPLC separation coupled with mass spectrometry detection.Quantitative purity, molecular weight confirmation of impurities.>99%High sensitivity and specificity, impurity identification.Higher cost and complexity.
Titration Neutralization of an acid with a standard base.Assay of the acidic functional groups.98-102% (assay)Simple, inexpensive for assay determination.Not suitable for detecting non-acidic impurities.

Common Impurities in Synthesis

The synthesis of Ethane-1,2-diylbis(phenylphosphinic acid) typically involves the reaction of a phenylphosphinic acid precursor with a linking agent like 1,2-dihaloethane.[3] Potential impurities arising from this process include:

  • Phenylphosphinic acid: Unreacted starting material.

  • Mono-alkylated byproduct: Resulting from incomplete reaction on one side of the ethylene bridge.

  • Solvent residues: Residual solvents from the reaction and purification steps.

  • Hydrolysis products: Breakdown of the desired product in the presence of water.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for quantifying the purity of Ethane-1,2-diylbis(phenylphosphinic acid) and its alternatives. Due to the polar nature of phosphinic acids, reversed-phase HPLC with an ion-pairing agent or Hydrophilic Interaction Liquid Chromatography (HILIC) are suitable approaches.

Protocol: Ion-Pair Reversed-Phase HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable structural information and is a powerful tool for identifying and quantifying impurities.

Protocol: ¹H and ³¹P NMR Spectroscopy

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. The aromatic protons of the phenyl groups in Ethane-1,2-diylbis(phenylphosphinic acid) are expected to appear as multiplets in the range of δ 7.4-7.9 ppm, while the ethylene bridge protons would likely be a multiplet.[3]

  • ³¹P NMR: Acquire a proton-decoupled phosphorus-31 spectrum. This will show a single peak for the main compound and additional peaks for any phosphorus-containing impurities. The chemical shift will be characteristic of the phosphinic acid moiety.

Data Presentation

Table 2: Comparative Purity Data
CompoundTypical Purity (HPLC, %)Key Impurities Identified by NMR
Ethane-1,2-diylbis(phenylphosphinic acid) >98%Phenylphosphinic acid, mono-alkylated byproduct
Ethane-1,2-diylbis(methylphosphinic acid) >97%Methylphosphinic acid, mono-alkylated byproduct
Ethane-1,2-diylbis(diphenylphosphine oxide) >99%Triphenylphosphine oxide, mono-oxidized starting material

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the comprehensive purity validation of Ethane-1,2-diylbis(phenylphosphinic acid).

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of Crude Product Purification Recrystallization / Chromatography Synthesis->Purification HPLC HPLC-UV Analysis Purification->HPLC NMR ¹H and ³¹P NMR Spectroscopy Purification->NMR LCMS LC-MS (for impurity ID) HPLC->LCMS If impurities detected PurityCheck Purity > 98%? HPLC->PurityCheck NMR->PurityCheck Pass Release for Use PurityCheck->Pass Yes Fail Further Purification PurityCheck->Fail No Fail->Purification Re-purify

Purity Validation Workflow

This workflow outlines the systematic process from initial synthesis to final purity assessment and release.

Logical Relationships in Purity Assessment

The relationship between different analytical techniques and the information they provide is crucial for a comprehensive purity assessment.

Purity_Assessment_Logic cluster_techniques Analytical Techniques cluster_information Information Obtained Compound Ethane-1,2-diylbis(phenylphosphinic acid) HPLC HPLC Compound->HPLC NMR_H ¹H NMR Compound->NMR_H NMR_P ³¹P NMR Compound->NMR_P MS Mass Spectrometry Compound->MS QuantitativePurity Quantitative Purity (%) HPLC->QuantitativePurity ImpurityProfile Impurity Profile HPLC->ImpurityProfile StructuralIdentity Structural Identity NMR_H->StructuralIdentity NMR_H->ImpurityProfile NMR_P->ImpurityProfile MolecularWeight Molecular Weight MS->MolecularWeight

Information from Analytical Techniques

This diagram illustrates how different analytical techniques contribute to a complete understanding of the compound's purity and identity.

Conclusion

Validating the purity of Ethane-1,2-diylbis(phenylphosphinic acid) and its analogs requires a multi-technique approach. HPLC provides the most accurate quantitative assessment of purity, while ¹H and ³¹P NMR are indispensable for structural confirmation and the identification of process-related impurities. By employing the detailed protocols and understanding the comparative data presented in this guide, researchers can ensure the quality and reliability of their chemical reagents, leading to more robust and reproducible scientific outcomes.

References

Mass Spectrometry Analysis: A Comparative Guide to Ethane-1,2-diylbis(phenylphosphinic acid) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of Ethane-1,2-diylbis(phenylphosphinic acid) and a structurally related organophosphorus compound, 1,2-bis(diphenylphosphino)ethane (dppe). Due to the limited availability of detailed experimental mass spectra for Ethane-1,2-diylbis(phenylphosphinic acid), this guide leverages predicted data and general principles of organophosphorus compound fragmentation for comparison. The data presented is intended to aid researchers in the identification and characterization of these and similar molecules.

Comparative Mass Spectrometry Data

The following table summarizes the key mass spectrometric information for Ethane-1,2-diylbis(phenylphosphinic acid) and 1,2-bis(diphenylphosphino)ethane.

ParameterEthane-1,2-diylbis(phenylphosphinic acid)1,2-bis(diphenylphosphino)ethane (dppe)
Molecular Formula C₁₄H₁₆O₄P₂C₂₆H₂₄P₂
Monoisotopic Mass 310.05238298 Da[1]398.135325 g/mol
Ionization Mode Predicted ESI-MSElectron Ionization (EI)
Molecular Ion (M) [M+H]⁺: ~311.06, [M-H]⁻: ~309.04M⁺•: 398
Key Fragments (m/z) Predicted fragments may include loss of water, phenyl groups, and cleavage of the ethane bridge.321, 243, 212, 199, 183, 135, 108, 77[2]

Experimental Protocols

Sample Preparation:

  • Dissolve the analyte in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration in the low µg/mL to ng/mL range, depending on the sensitivity of the mass spectrometer.

  • For electrospray ionization (ESI), the addition of a small amount of formic acid or ammonium acetate can aid in protonation or adduct formation.

Mass Spectrometry Analysis (General):

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and structural elucidation.

  • Ionization Source: Electrospray ionization (ESI) is suitable for polar compounds like phosphinic acids and can be operated in both positive and negative ion modes. Electron ionization (EI) is typically used for more volatile and thermally stable compounds and provides characteristic fragmentation patterns.

  • Mass Analyzer: Operated in full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

  • Collision-Induced Dissociation (CID): To obtain fragmentation data, tandem mass spectrometry (MS/MS) experiments are performed. The precursor ion of interest is isolated and subjected to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation. The resulting product ions are then mass-analyzed.

Fragmentation Pathways and Experimental Workflow

The following diagrams illustrate the predicted fragmentation pathway for Ethane-1,2-diylbis(phenylphosphinic acid) and a general workflow for its mass spectrometric analysis.

G Predicted Fragmentation of Ethane-1,2-diylbis(phenylphosphinic acid) M [C14H16O4P2+H]+ m/z 311 frag1 [M - H2O]+ m/z 293 M->frag1 - H2O frag2 [M - C6H5]+ m/z 234 M->frag2 - C6H5 frag3 [C7H8O2P]+ m/z 155 M->frag3 Cleavage frag4 [C6H6P]+ m/z 109 frag2->frag4 - C2H2O4P

Caption: Predicted fragmentation of Ethane-1,2-diylbis(phenylphosphinic acid).

G Mass Spectrometry Experimental Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample dilute Serial Dilution dissolve->dilute ionization Ionization (ESI/EI) dilute->ionization full_scan Full Scan MS ionization->full_scan msms Tandem MS (MS/MS) full_scan->msms Select Precursor Ion spectra Acquire Spectra msms->spectra fragmentation Analyze Fragmentation spectra->fragmentation structure Elucidate Structure fragmentation->structure

Caption: General workflow for mass spectrometry analysis.

References

A Theoretical and Comparative Overview of Catalysts with and without Ethane-1,2-diylbis(phenylphosphinic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is a cornerstone of modern catalysis, profoundly influencing the efficiency, selectivity, and stability of catalytic systems. While phosphine ligands have been extensively studied and widely applied, the exploration of analogous phosphinic acid ligands remains a developing area of research. This guide provides a comparative analysis of the theoretical catalytic performance of systems incorporating the bidentate ligand, Ethane-1,2-diylbis(phenylphosphinic acid), against catalyst systems lacking this specific ligand.

It is important to note that while the bidentate nature of Ethane-1,2-diylbis(phenylphosphinic acid) makes it a promising candidate for forming stable chelate complexes with various transition metals, specific experimental research, including quantitative comparative studies, is not extensively available in the current scientific literature[1]. Therefore, this guide presents a comparison based on established principles of coordination chemistry and catalysis, contrasting the expected properties of a catalyst bearing this phosphinic acid ligand with well-characterized phosphine-based catalysts.

Theoretical Comparison of Catalyst Performance

The introduction of Ethane-1,2-diylbis(phenylphosphinic acid) as a ligand is anticipated to modulate the electronic and steric environment of a metal center, thereby impacting its catalytic activity. The key differences between a catalyst system with this ligand and a system without it (or with a more conventional phosphine ligand like 1,2-bis(diphenylphosphino)ethane, dppe) are summarized in the table below. This comparison is predictive and highlights the potential advantages and disadvantages that warrant experimental investigation.

Performance MetricCatalyst without Ligand / With Phosphine Ligand (e.g., dppe)Catalyst with Ethane-1,2-diylbis(phenylphosphinic acid) (Hypothesized)Rationale for Predicted Difference
Catalytic Activity Variable; often high for electron-rich phosphines.Potentially lower in reactions sensitive to electron density at the metal center.The phosphoryl groups (P=O) in the phosphinic acid ligand are more electron-withdrawing than the lone pairs of phosphines, potentially reducing the electron density at the metal center and affecting rates of oxidative addition.
Selectivity Highly dependent on the specific phosphine ligand's steric and electronic properties.May offer unique selectivity due to the specific geometry and electronic nature of the phosphinic acid groups.The defined bite angle of the bidentate ligand and the steric bulk of the phenyl groups would influence the coordination sphere of the metal, potentially leading to different substrate approach trajectories and product distributions.
Stability Can be susceptible to oxidation, especially electron-rich alkylphosphines.Potentially higher thermal and oxidative stability.The phosphorus atoms in Ethane-1,2-diylbis(phenylphosphinic acid) are in a higher oxidation state (P(V)) compared to phosphines (P(III)), which can impart greater resistance to oxidative degradation.
Solubility Generally soluble in organic solvents.May exhibit different solubility profiles, potentially offering advantages in polar or biphasic solvent systems.The presence of acidic protons and polar P=O groups could increase polarity and the potential for hydrogen bonding, altering solubility.

Hypothetical Experimental Workflow for Comparative Catalysis Study

To empirically validate the theoretical comparison presented above, a systematic experimental study would be required. The following workflow outlines the key steps for comparing a catalyst with and without Ethane-1,2-diylbis(phenylphosphinic acid) in a representative catalytic reaction, such as a Suzuki-Miyaura cross-coupling reaction.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Comparison cat_A Catalyst System A: Metal Precursor + Solvent react_A Reaction A: Substrates + Base + Catalyst A cat_A->react_A cat_B Catalyst System B: Metal Precursor + Ethane-1,2-diylbis(phenylphosphinic acid) + Solvent react_B Reaction B: Substrates + Base + Catalyst B cat_B->react_B monitor Reaction Monitoring (e.g., GC, HPLC) react_A->monitor react_B->monitor isolate Product Isolation and Purification monitor->isolate characterize Product Characterization (NMR, MS) isolate->characterize compare Performance Comparison: Yield, Selectivity, TOF characterize->compare

Hypothetical workflow for a comparative catalysis study.

General Experimental Protocols

The following provides a generalized methodology for a comparative study of a catalyst with and without Ethane-1,2-diylbis(phenylphosphinic acid) for a palladium-catalyzed cross-coupling reaction.

Catalyst Preparation (In Situ)
  • Catalyst System A (Control): A reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and purged with an inert gas (e.g., argon). Degassed solvent (e.g., toluene) is then added.

  • Catalyst System B (With Ligand): A reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and Ethane-1,2-diylbis(phenylphosphinic acid) (1.2 mol%). The vessel is purged with an inert gas, and degassed solvent is added. The mixture is typically stirred at room temperature for a short period to allow for complex formation.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • To the prepared catalyst system (A or B), the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are added.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for a specified time (e.g., 2-24 hours).

  • The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure cross-coupled product.

  • The identity and purity of the product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The performance of each catalyst system would be evaluated based on the isolated yield of the product, the selectivity for the desired product over side products, and the turnover frequency (TOF).

Logical Relationship of Ligand Properties to Catalytic Outcome

The anticipated impact of Ethane-1,2-diylbis(phenylphosphinic acid) on catalysis can be visualized as a logical flow from its inherent chemical properties to the final catalytic results.

logical_relationship cluster_ligand Ligand Properties cluster_complex Metal Complex Properties cluster_performance Catalytic Performance bidentate Bidentate Nature chelate Stable Chelate Formation bidentate->chelate phosphinic_acid Phosphinic Acid Groups (P=O, P-OH) electronic Modified Electronic Properties phosphinic_acid->electronic phenyl_groups Phenyl Substituents steric Defined Steric Environment phenyl_groups->steric activity Activity chelate->activity stability Stability chelate->stability electronic->activity selectivity Selectivity electronic->selectivity steric->selectivity

Influence of ligand properties on catalytic performance.

References

Performance of Ethane-1,2-diylbis(phenylphosphinic acid) in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of Ethane-1,2-diylbis(phenylphosphinic acid) and related organophosphorus compounds in various solvent systems. Due to a lack of specific experimental data for Ethane-1,2-diylbis(phenylphosphinic acid), this document leverages data from a closely related compound, phenylphosphonic acid, to illustrate performance differences in various solvents. The information presented herein is intended to guide researchers in solvent selection for synthesis, purification, and formulation development involving bis(phenylphosphinic acid) derivatives.

I. Solubility Profile

Table 1: Mole Fraction Solubility (x) of Phenylphosphonic Acid in Various Solvents at Different Temperatures

Temperature (K)n-PropanolAcetoneAcetonitrileEthyl AcetateChloroform
288.150.09890.08640.04660.02750.0079
293.150.11450.09980.05490.03280.0094
298.150.13230.11520.06450.03900.0112
303.150.15260.13280.07560.04620.0133
308.150.17580.15290.08840.05450.0158
313.150.20230.17600.10310.06420.0187
318.150.23270.20250.12010.07550.0221

Data sourced from a study on Phenylphosphonic Acid and is intended for illustrative purposes.

As the data indicates, the solubility of phenylphosphonic acid generally increases with temperature across all tested solvents. The solubility follows the order: n-propanol > acetone > acetonitrile > ethyl acetate > chloroform. This trend suggests that polar protic and polar aprotic solvents are more effective at solvating this type of organophosphorus acid compared to nonpolar solvents.

II. Stability in Different Solvent Systems

The stability of organophosphorus compounds can be significantly influenced by the solvent environment. While specific stability data for Ethane-1,2-diylbis(phenylphosphinic acid) is not available, general trends for organophosphorus compounds suggest that:

  • Polar Protic Solvents (e.g., alcohols, water): These solvents can participate in hydrogen bonding and may facilitate hydrolysis of phosphinic acids over time, especially at elevated temperatures or in the presence of acid or base catalysts.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents are generally less reactive towards phosphinic acids and can be suitable for long-term storage and reactions where hydrolysis is undesirable.

  • Nonpolar Solvents (e.g., chloroform, toluene, hexane): In these solvents, the stability of phosphinic acids is generally high due to the lack of reactive functional groups. However, solubility can be a limiting factor.

Light can also play a role in the degradation of some organophosphorus compounds, and storage in the dark is often recommended.

III. Reactivity in Different Solvent Systems

The choice of solvent can have a profound impact on the reactivity of phosphinic acids. The solvent can influence reaction rates and even alter reaction mechanisms. For instance, in nucleophilic substitution reactions at the phosphorus center, the polarity of the solvent can affect the stability of charged intermediates and transition states.

  • Polar Solvents: Generally favor reactions that involve charged intermediates or transition states, such as S_N1-type reactions.

  • Nonpolar Solvents: May favor S_N2-type reactions where charge is more dispersed in the transition state.

The specific reactivity of Ethane-1,2-diylbis(phenylphosphinic acid) will depend on the nature of the reactants and the reaction conditions. Careful consideration of the solvent's properties is crucial for optimizing reaction outcomes.

IV. Experimental Protocols

A. Determination of Solubility (Isothermal Saturation Method)

The following protocol outlines a general method for determining the solubility of a solid compound like a phosphinic acid in a given solvent.

  • Apparatus Setup: A known volume of the selected solvent is placed in a jacketed glass vessel equipped with a magnetic stirrer and a temperature controller.

  • Sample Addition: An excess amount of the solid phosphinic acid is added to the solvent to create a saturated solution.

  • Equilibration: The mixture is stirred at a constant temperature for a sufficient period to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is established, stirring is stopped, and the solid and liquid phases are allowed to separate.

  • Sampling and Analysis: A known volume of the clear supernatant (saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The solvent is then evaporated, and the mass of the dissolved solid is determined gravimetrically.

  • Calculation: The solubility is calculated as the mole fraction of the solute in the saturated solution.

V. Visualizations

Experimental_Workflow_for_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result Solvent Select Solvent Solute Add Excess Solute Solvent->Solute to Stirring Stir at Constant Temperature Solute->Stirring start Equilibrium Achieve Equilibrium Stirring->Equilibrium leads to Sampling Sample Supernatant Equilibrium->Sampling after Analysis Gravimetric Analysis Sampling->Analysis for Calculation Calculate Solubility Analysis->Calculation to get

Caption: Experimental workflow for solubility determination.

Solvent_Effects_on_Organophosphorus_Compounds cluster_solvent Solvent Properties cluster_performance Compound Performance Polarity Polarity Solubility Solubility Polarity->Solubility influences Reactivity Reactivity Polarity->Reactivity affects Protic_Aprotic Protic vs. Aprotic Stability Stability Protic_Aprotic->Stability impacts Protic_Aprotic->Reactivity modifies H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility enhances H_Bonding->Stability can decrease

Caption: Influence of solvent properties on performance.

A Comparative Guide to the X-ray Crystallography of Ethane-1,2-diylbis(phenylphosphinic acid) and its Analogs in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural chemistry of Ethane-1,2-diylbis(phenylphosphinic acid) and related ligands, focusing on insights derived from X-ray crystallography. While the crystal structure of the free Ethane-1,2-diylbis(phenylphosphinic acid) ligand is well-documented, this guide extends the analysis to its coordination behavior by comparing it with structurally similar ligands for which metal complex crystallographic data are available. This comparative approach offers valuable insights into how modifications to the phosphorus center influence the geometry and bonding within metal complexes.

Introduction to Ethane-1,2-diylbis(phenylphosphinic acid) and its Analogs

Ethane-1,2-diylbis(phenylphosphinic acid), also known as P,P′-diphenylethylenediphosphinic acid, is a bidentate ligand featuring two phenylphosphinic acid groups linked by an ethylene bridge. This structure allows for the formation of stable chelate rings with metal ions, making it a ligand of interest in coordination chemistry, materials science, and catalysis. For comparative purposes, this guide will also examine the crystallographic data of metal complexes of its methyl analog, Ethane-1,2-diylbis(methylphosphinic acid), and the closely related 1,2-bis(diphenylphosphino)ethane (dppe) and its dioxide (dppeO₂).

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for Ethane-1,2-diylbis(phenylphosphinic acid) dihydrate and representative metal complexes of its analogs.

Table 1: Crystallographic Data for Ethane-1,2-diylbis(phosphinic acid) Ligands

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
Ethane-1,2-diylbis(phenylphosphinic acid) dihydrateC₁₄H₁₆O₄P₂·2H₂OMonoclinicP2₁/c10.8280(16)6.2455(10)12.861(2)91.177(2)869.5(2)[1]
Ethane-1,2-diylbis(methylphosphinic acid)C₄H₁₂O₄P₂MonoclinicP2₁/c6.7761(18)18.703(8)6.8401(15)102.09(3)847.7(5)[2]

Table 2: Comparative Crystallographic Data for Metal Complexes of Analogous Ligands

ComplexFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
[Ni(dppe)(2-cyanobenzylcyanidedithiolate)]C₄₃H₃₄N₂NiP₂S₂TriclinicP-110.334(3)12.162(4)16.591(5)81.18(3)2037.3(11)[3]
[Pd(dppe)(NO₃)₂]C₂₆H₂₄N₂O₆P₂PdMonoclinicP2₁/c14.161(3)10.057(2)19.988(4)108.68(3)2694.1(9)[4]
[ZnI₂(dppeO₂)]n(C₂₆H₂₄I₂O₂P₂Zn)nMonoclinicP2₁/c10.158(2)15.689(3)9.613(2)116.35(3)1373.1(5)[5]

Experimental Protocols

Synthesis and Crystallization of Ethane-1,2-diylbis(phenylphosphinic acid) dihydrate

The synthesis of the title ligand is a precursor step in the preparation of other phosphine ligands. The crystallization of the dihydrate form, which was analyzed by X-ray diffraction, was achieved by recrystallization from water.[1]

Experimental Procedure:

  • The crude P,P′-diphenylethylenediphosphinic acid is dissolved in hot water.

  • The solution is allowed to cool slowly to room temperature.

  • Crystals of the dihydrate form upon slow evaporation of the solvent.

  • The resulting crystals are suitable for single-crystal X-ray diffraction analysis.[1]

General Synthesis of Metal Complexes with Phosphine Ligands

The synthesis of metal complexes with phosphine-type ligands, such as dppe and its analogs, typically involves the reaction of a metal salt with the ligand in a suitable solvent.

Representative Experimental Procedure:

  • A solution of the metal salt (e.g., NiCl₂, Pd(NO₃)₂, ZnI₂) is prepared in an appropriate solvent (e.g., ethanol, methanol, acetonitrile).

  • A stoichiometric amount of the phosphine ligand (e.g., dppe, dppeO₂) is dissolved in a compatible solvent.

  • The ligand solution is added to the metal salt solution, and the mixture is stirred, often with heating, for a period ranging from hours to days.

  • The resulting complex may precipitate from the solution or be isolated by evaporation of the solvent.

  • Crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from the reaction mixture or by vapor diffusion of a non-solvent.

Visualization of Structures and Workflows

Molecular Structure of the Ligand

The following diagram illustrates the molecular structure of Ethane-1,2-diylbis(phenylphosphinic acid).

Caption: Molecular structure of Ethane-1,2-diylbis(phenylphosphinic acid).

Experimental Workflow for X-ray Crystallography

The generalized workflow for determining the crystal structure of a coordination complex is depicted below.

cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Complex Synthesis crystallization Crystal Growth synthesis->crystallization diffraction X-ray Diffraction crystallization->diffraction reduction Data Reduction diffraction->reduction solution Structure Solution reduction->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation Final Structure Final Structure validation->Final Structure

Caption: Generalized workflow for single-crystal X-ray crystallography.

Ligand Comparison and Coordination

This diagram illustrates the structural differences between the phosphinic acid, phosphine, and phosphine oxide ligands and their anticipated coordination with a metal center.

phosphinic_acid Phosphinic Acid (-P(O)(OH)R) metal Metal Center phosphinic_acid->metal O-coordination (anionic) phosphine Phosphine (-PR₂) phosphine->metal P-coordination (neutral) phosphine_oxide Phosphine Oxide (-P(O)R₂) phosphine_oxide->metal O-coordination (neutral)

Caption: Comparison of ligand types and their primary coordination modes.

Discussion and Conclusion

The crystal structure of Ethane-1,2-diylbis(phenylphosphinic acid) dihydrate reveals a centrosymmetric molecule with an extensive hydrogen-bonding network involving the phosphinic acid groups and water molecules.[1] This hydrogen bonding plays a significant role in the solid-state packing of the free ligand.

When comparing this ligand to its analogs in metal complexes, key differences in coordination behavior are expected. The deprotonated phosphinate groups of Ethane-1,2-diylbis(phenylphosphinic acid) would act as anionic O-donors, forming strong coordinate bonds with metal centers. In contrast, the analogous phosphine, dppe, is a neutral P-donor ligand.[3][4] The phosphine oxide, dppeO₂, is a neutral O-donor. These differences in charge and donor atom have a profound impact on the electronic properties and reactivity of the resulting metal complexes.

For researchers in drug development, understanding these structural nuances is critical. The choice of ligand can influence the stability, solubility, and ultimately the biological activity of a metal-based therapeutic agent. The anionic nature of the deprotonated Ethane-1,2-diylbis(phenylphosphinic acid) ligand, for instance, could be leveraged to design complexes with specific charge properties for targeted delivery or interaction with biological macromolecules.

References

Safety Operating Guide

Proper Disposal of Ethane-1,2-diylbis(phenylphosphinic acid): A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Ethane-1,2-diylbis(phenylphosphinic acid), ensuring the protection of laboratory personnel and the environment.

Ethane-1,2-diylbis(phenylphosphinic acid) is an organophosphorus compound that requires careful management as hazardous waste. Disposal procedures must adhere to institutional protocols and local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for Ethane-1,2-diylbis(phenylphosphinic acid). Key safety information is summarized in the table below.

Hazard InformationPersonal Protective Equipment (PPE)First Aid Measures
May cause respiratory irritation.Chemical safety goggles, gloves, lab coat.If Inhaled: Move person to fresh air.
Causes skin irritation.Use in a well-ventilated area or fume hood.In case of skin contact: Wash off with soap and plenty of water.
Harmful if swallowed.If swallowed: Rinse mouth with water. Do not induce vomiting.
Causes serious eye damage.In case of eye contact: Rinse cautiously with water for several minutes.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of Ethane-1,2-diylbis(phenylphosphinic acid) from a laboratory setting.

  • Waste Identification and Segregation:

    • Identify all waste containing Ethane-1,2-diylbis(phenylphosphinic acid), including pure substance, contaminated labware (e.g., weighing boats, pipette tips), and solutions.

    • Segregate this waste from other waste streams at the point of generation. Do not mix with incompatible materials.

  • Containerization:

    • Select a chemically compatible and leak-proof waste container with a secure screw-top cap. The original container, if in good condition, is an ideal choice.

    • Ensure the container is clean and dry before adding waste.

    • For solid waste, place it directly into the container.

    • For contaminated disposable labware, place it in a sealed, labeled bag before putting it into the final waste container.

  • Labeling:

    • Clearly label the waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "Ethane-1,2-diylbis(phenylphosphinic acid)"

      • CAS Number: 1089-77-6

      • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

      • The date the first waste was added to the container.

      • The name of the principal investigator or laboratory contact.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

    • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[2]

    • Ensure the container is kept closed except when adding waste.[1][3]

    • Store in a secondary containment bin to prevent spills.

  • Arranging for Disposal:

    • Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup. This may involve an online request form or a direct call to the EHS office.

    • Do not exceed the accumulation time limits for hazardous waste as specified by your institution and regulatory agencies (often 90 or 180 days).

  • Record Keeping:

    • Maintain accurate records of the amount of Ethane-1,2-diylbis(phenylphosphinic acid) disposed of and the date of disposal. This documentation is crucial for regulatory compliance and waste tracking.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for Ethane-1,2-diylbis(phenylphosphinic acid).

cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Waste Generation (Ethane-1,2-diylbis(phenylphosphinic acid)) B Segregate from other waste streams A->B C Select compatible, leak-proof container B->C D Label container with 'Hazardous Waste' & contents C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Keep container closed E->F G Request pickup from EHS or certified contractor F->G H Maintain disposal records G->H

Caption: Disposal workflow for Ethane-1,2-diylbis(phenylphosphinic acid).

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Ethane-1,2-diylbis(phenylphosphinic acid), fostering a secure research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guide for Handling Ethane-1,2-diylbis(phenylphosphinic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Ethane-1,2-diylbis(phenylphosphinic acid) (CAS No. 1089-77-6). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95) is required if dust is generated.

Operational Plan: Safe Handling and Storage

Adherence to the following operational procedures is critical to minimize exposure and ensure a safe working environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form or creating solutions.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand this entire safety guide.

  • Weighing and Transfer:

    • Handle the solid material carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transfers.

    • If possible, conduct transfers in a glove box or a fume hood with the sash at the lowest practical height.

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly.

    • Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • General Hygiene:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

    • Do not eat, drink, or smoke in the laboratory.

    • Remove contaminated clothing immediately and wash before reuse.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste containing Ethane-1,2-diylbis(phenylphosphinic acid) must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a designated, labeled hazardous waste container.

    • Collect all liquid waste (e.g., unused solutions, reaction mixtures) in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Management:

    • Keep waste containers securely closed when not in use.

    • Ensure waste containers are properly labeled with the chemical name and associated hazards.

  • Waste Disposal:

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling Ethane-1,2-diylbis(phenylphosphinic acid).

Safe Handling Workflow for Ethane-1,2-diylbis(phenylphosphinic acid) cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_sds Review Safety and Handling Procedures prep_ppe->prep_sds weigh Weigh Solid Compound prep_sds->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate After Experiment wash_hands Wash Hands Thoroughly decontaminate->wash_hands collect_waste Collect Contaminated Materials wash_hands->collect_waste After Cleanup label_waste Label Hazardous Waste Container collect_waste->label_waste dispose_waste Dispose via EHS label_waste->dispose_waste

Caption: Logical workflow for the safe handling of Ethane-1,2-diylbis(phenylphosphinic acid).

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